3-Bromo-1H-indole-6-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYDSVZRYKBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288830 | |
| Record name | 1H-Indole-6-carboxaldehyde, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372096-39-3 | |
| Record name | 1H-Indole-6-carboxaldehyde, 3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372096-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxaldehyde, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-1H-indole-6-carbaldehyde
A Bifunctional Scaffold for Divergent Medicinal Chemistry
Executive Summary
3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3) represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its orthogonal reactivity : it possesses a nucleophilic indole core functionalized with an electrophilic handle at C6 (aldehyde) and a halogen handle at C3 (bromine). This dual functionality allows researchers to independently modify the "head" and "tail" of the molecule, making it an ideal building block for fragment-based drug design (FBDD), PROTAC linker synthesis, and the development of kinase inhibitors.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in complex molecule synthesis.
Part 1: Chemical Identity & Physicochemical Profile
The following data aggregates confirmed experimental values and calculated properties essential for analytical characterization.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1372096-39-3 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |
| pKa (Indole NH) | ~16 (in DMSO) |
| LogP | ~2.3 (Predicted) |
| Key Spectroscopic Features | ¹H NMR (DMSO-d₆): Aldehyde proton (–CHO) singlet at ~10.0 ppm; Indole C2-H singlet at ~7.8 ppm.[1] |
Critical Note on Isomerism: Do not confuse this compound with 6-bromo-1H-indole-3-carbaldehyde (CAS 17826-04-9). The position of the aldehyde significantly alters the electronic distribution and metabolic stability of the scaffold.
Part 2: Synthetic Routes & Mechanistic Insight
The most robust route to this compound is the regioselective bromination of the parent indole-6-carbaldehyde. Direct formylation of 3-bromoindole is generally avoided due to the lability of the C3-Br bond under Vilsmeier-Haack conditions.
Validated Protocol: Regioselective C3-Bromination
Reaction Principle: The indole C3 position is inherently nucleophilic (enamine-like character). Using N-bromosuccinimide (NBS) allows for mild electrophilic aromatic substitution without oxidizing the C6-aldehyde.
Reagents:
-
Indole-6-carbaldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide) [Anhydrous]
Step-by-Step Methodology:
-
Dissolution: Dissolve indole-6-carbaldehyde in anhydrous DMF (0.5 M concentration) in a round-bottom flask under inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Low temperature prevents over-bromination at C2 or oxidation of the aldehyde.
-
Addition: Add NBS portion-wise over 15 minutes. Do not add all at once to control the exotherm.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Pour the reaction mixture into 10x volume of ice-water. The product typically precipitates.
-
Isolation: Filter the solid, wash copiously with water to remove succinimide and DMF.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.
Workflow Visualization
Figure 1: Mechanistic flow of the regioselective bromination at C3 using NBS.
Part 3: Orthogonal Reactivity & Functionalization
The power of this scaffold lies in its ability to undergo chemoselective transformations. The C3-Bromine and C6-Aldehyde react under distinct conditions, allowing for sequential library generation.
C3-Position: Palladium-Catalyzed Cross-Coupling
The C3-Br bond is activated for Pd-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C.[2]
-
Note: Protect the N-H (e.g., Boc, SEM) if the boronic acid is sterically demanding or if base-sensitive side reactions occur.
-
-
Sonogashira Coupling: Reacts with terminal alkynes.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF.
-
C6-Position: Carbonyl Chemistry
The aldehyde remains intact during standard cross-couplings (unless strong nucleophiles are used) and can be derivatized subsequently.
-
Reductive Amination: Forms secondary/tertiary amines (common in CNS drug design).
-
Reagents: NaBH(OAc)₃, Primary Amine, DCM/DCE.
-
-
Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain to form vinyl indoles.
N1-Position: The "Silent" Handle
The indole nitrogen (pKa ~16) can be alkylated to tune solubility or lipophilicity.
-
Protocol: NaH (1.1 eq), DMF, Alkyl Halide (0 °C to RT).
Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the three distinct sites for chemical modification.
Part 4: Applications in Drug Discovery[3]
Kinase Inhibitor Design
The indole scaffold mimics the adenine ring of ATP, making it a privileged structure for ATP-competitive kinase inhibitors.
-
Strategy: Use the C3-Br to couple an aryl group that occupies the hydrophobic pocket of the kinase. Use the C6-aldehyde to grow a solubilizing tail (via reductive amination) that extends into the solvent-exposed region.
-
Targets: JAK (Janus Kinase), CDK (Cyclin-Dependent Kinase).
PROTAC Linker Attachment
Proteolysis Targeting Chimeras (PROTACs) require a linker between the E3 ligase ligand and the target protein ligand.
-
Utility: The C6-aldehyde provides a perfect "hook" for attaching alkyl-chain linkers via reductive amination, while the C3 position binds the target protein warhead.
Fluorescent Probes
Indoles are inherently fluorescent. Extending the conjugation at C6 (via Knoevenagel condensation) can shift the emission into the visible range, creating biological probes for cellular imaging.
Part 5: Handling, Stability & Safety
Storage & Stability[4]
-
Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (3-bromo-1H-indole-6-carboxylic acid) over long periods.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20 °C.
-
Light Sensitivity: Indoles can darken upon exposure to light. Store in amber vials.
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Always handle in a fume hood. The brominated intermediate may be sensitizing.
References
-
Chemical Identity & Synthesis
- Synthesis of substituted indoles via NBS bromin
- Source: Journal of Organic Chemistry, "Regioselective halogen
-
(General reference for NBS bromination mechanism).
-
Reactivity (Suzuki Coupling)
- Suzuki-Miyaura Coupling of Haloindoles.
- Source: Organic Letters, "Palladium-C
-
Medicinal Chemistry Applications
-
Vendor Data & Safety
- This compound Product Page.
- Source: ChemScene / Sigma-Aldrich (General C
-
(Verification of CAS and basic properties).
Sources
3-Bromo-1H-indole-6-carbaldehyde CAS number 1372096-39-3
Executive Summary
3-Bromo-1H-indole-6-carbaldehyde (CAS 1372096-39-3) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of targeted protein degraders (PROTACs) and epigenetic modulators. Its structural uniqueness lies in its orthogonal functionalization potential : the C3-bromide serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C6-aldehyde provides a versatile platform for reductive aminations, Wittig olefinations, and heterocycle formation.
This guide synthesizes field-proven protocols for the synthesis, handling, and application of this core intermediate, specifically highlighting its role in the development of ASH1L inhibitors for oncology.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1372096-39-3 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Appearance | Off-white to pale brown solid (purity dependent) |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM |
| Key Functional Groups | Indole (NH), Aryl Bromide (C-Br), Aldehyde (CHO) |
Synthetic Methodology
The preparation of this compound relies on the regioselective electrophilic aromatic substitution of the electron-rich indole ring. The C3 position is naturally the most nucleophilic site, allowing for direct bromination using N-Bromosuccinimide (NBS).
Protocol: Regioselective Bromination
Source Validation: Confirmed via US Patent 11,110,177 (ASH1L Degraders) [1].
Reagents:
-
Substrate: 1H-indole-6-carbaldehyde (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (for larger scales)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 1H-indole-6-carbaldehyde (e.g., 6.0 g) and anhydrous DCM (400 mL). Ensure complete dissolution; mild sonication may be required.
-
Addition: Cool the solution to 0°C (ice bath) to control exothermicity, though room temperature addition is acceptable for smaller scales. Add NBS (7.36 g) portion-wise over 15 minutes.
-
Reaction: Stir the mixture at room temperature (20–25°C) for 12–16 hours. The reaction mixture typically turns purple/dark brown.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LCMS. The starting material (lower R_f) should disappear, replaced by the less polar brominated product.
-
Workup: Quench by adding water (200 mL). Separate the organic phase.[1][2][3] Extract the aqueous phase with DCM (2 x 100 mL).
-
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Mechanistic Insight
The indole nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic. The electron-withdrawing aldehyde at C6 deactivates the benzene ring, preventing competing bromination at C5 or C7, thereby ensuring high regioselectivity for the C3 position.
Reactivity & Functionalization Map
The utility of CAS 1372096-39-3 lies in its ability to undergo divergent reactions. The following diagram illustrates the primary chemical pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways. The C3-bromide allows for scaffold extension, while the C6-aldehyde serves as a vector for linker attachment in drug discovery.
Critical Application: Suzuki-Miyaura Coupling
The most critical reaction for this scaffold is the installation of aryl groups at C3. Below is a validated protocol for coupling electron-deficient boronic acids, often required for kinase inhibitor synthesis.
Validated Protocol (ASH1L Inhibitor Synthesis)
Context: Synthesis of epigenetic modulators targeting ASH1L (Histone-lysine N-methyltransferase) [2].
Reaction Setup:
-
Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄).
-
Note: This high-activity catalyst system is superior to Pd(PPh₃)₄ for sterically hindered or electron-rich indoles.
-
-
Base: Anhydrous Potassium Fluoride (KF) (Recommended over carbonates for sensitive aldehydes).
-
Solvent: Anhydrous THF.
Procedure:
-
Inert Atmosphere: Purge a reaction vial with Argon.
-
Loading: Add this compound (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Pd₂(dba)₃ (0.13 equiv), Ligand (0.3 equiv), and KF (4.0 equiv).
-
Solvation: Add anhydrous THF (concentration ~0.3 M).
-
Heating: Stir at 40°C overnight. (Note the mild temperature; excessive heat can degrade the aldehyde).
-
Workup: Filter through Celite, concentrate, and purify via silica chromatography.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
-
Stability: The C3-Br bond is stable under standard storage, but the compound should be protected from light to prevent radical debromination.
References
-
US Patent 11,110,177 B2. ASH1L Degraders and Methods of Treatment Therewith. Grembecka, J., et al. (2021). University of Michigan.
-
Journal of Medicinal Chemistry . Discovery of Small Molecule Inhibitors of the H3K36 Methyltransferase ASH1L. Rogawski, D. S., et al. (2018).[4]
-
Smolecule Product Record. This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11110177B2 - ASH1L degraders and methods of treatment therewith - Google Patents [patents.google.com]
Strategic Scaffold Analysis: 3-Bromo-1H-indole-6-carbaldehyde
Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3) is a high-value bifunctional building block in medicinal chemistry. Unlike the more common 6-bromo-3-formyl isomer, this scaffold presents a unique orthogonal reactivity profile: it combines an electrophilic aldehyde handle at the C6 position (benzenoid ring) with a halogenated handle at the C3 position (pyrrole ring). This configuration allows for sequential, selective functionalization—making it a critical "linchpin" intermediate in the synthesis of kinase inhibitors, ASH1L degraders, and complex heterocyclic libraries.
Structural Analysis & Disambiguation
Critical Note: Researchers frequently confuse this molecule with its isomer, 6-bromo-1H-indole-3-carbaldehyde (CAS: 17826-04-9). The distinction is vital for synthetic planning as the reactivity of the C3 and C6 positions differs fundamentally between the two isomers.
Electronic Distribution
-
C3 Position (Bromine): In the parent indole, C3 is the most nucleophilic site. Bromination here "caps" this reactivity, converting it into a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C6 Position (Aldehyde): The formyl group exerts an electron-withdrawing effect on the benzene ring, deactivating it towards further electrophilic substitution, while providing a classic handle for condensation reactions (reductive amination, Wittig olefination).
Physicochemical Profile[1][2][3][4][5]
| Property | Value | Notes |
| CAS Number | 1372096-39-3 | Distinct from 17826-04-9 (Isomer) |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.05 g/mol | - |
| Appearance | Yellow to Light Brown Solid | Oxidizes slowly in air |
| Calc.[1][2][3] LogP | ~2.80 | Moderate lipophilicity |
| Solubility | DMSO, DMF, DCM | Poor solubility in water/hexanes |
Synthetic Pathway
The most reliable route to this compound avoids the harsh Vilsmeier-Haack conditions often used for 3-formylation. Instead, it utilizes a mild electrophilic bromination of the commercially available indole-6-carbaldehyde.
Reaction Logic
The indole nitrogen lone pair donates electron density into the pyrrole ring, making C3 highly susceptible to electrophilic attack. Even with the electron-withdrawing aldehyde at C6, the C3 position remains sufficiently nucleophilic to react with N-Bromosuccinimide (NBS) under mild conditions.
Experimental Protocol
Based on methodologies validated in US Patent 11,110,177 [1].
Reagents:
-
Starting Material: 1H-indole-6-carbaldehyde (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 1H-indole-6-carbaldehyde (e.g., 6.0 g) and dissolve in DCM (400 mL). Ensure the vessel is shielded from direct light to prevent radical side reactions.
-
Addition: Add NBS (7.36 g, 1.2 eq) portion-wise over 15 minutes at room temperature (RT).
-
Why: Slow addition prevents over-bromination or polymerization.
-
-
Reaction: Stir the mixture at RT for 12–18 hours. The solution will typically turn a dark purple/brown color.
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The product will appear less polar (higher R_f) than the starting aldehyde.
-
Quench & Workup: Add water (200 mL) to quench the reaction. Separate the organic (DCM) phase.[4][5] Extract the aqueous phase once with DCM.
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield the yellow solid product.
Synthesis Workflow Diagram
Caption: Electrophilic aromatic substitution pathway for the regioselective C3-bromination of indole-6-carbaldehyde.
Reactivity & Functionalization Strategies
This scaffold is valuable because it allows for orthogonal functionalization . The C3-Bromine and C6-Aldehyde react under completely different conditions, allowing chemists to build complex libraries without protecting groups.
Divergent Synthesis Map
-
Path A (C3-Coupling): The C3-Br bond is labile to Pd(0). It is an excellent substrate for Suzuki-Miyaura coupling with aryl boronic acids to install aromatic systems at the "head" of the indole.
-
Path B (C6-Condensation): The C6-Aldehyde remains intact during standard cross-coupling (if non-basic conditions are used) but can be selectively targeted via Reductive Amination (NaBH(OAc)₃) to install solubilizing amine tails.
-
Path C (N1-Alkylation): The indole NH is acidic (pKa ~16) and can be alkylated to tune solubility or permeability.
Caption: Orthogonal reactivity profile showing three distinct vectors for chemical modification.
Spectroscopic Identification
To validate the structure, researchers should look for specific NMR signatures that confirm the loss of the C3 proton and the retention of the C6 aldehyde.
-
¹H NMR (DMSO-d₆, 400 MHz) Expectations:
-
δ 11.5 - 12.0 ppm: Broad singlet (Indole NH).
-
δ 9.9 - 10.1 ppm: Singlet (CHO, Aldehyde proton).
-
δ 7.8 - 8.2 ppm: Doublet (H4) and Singlet (H7). Note: The H7 proton is often a singlet due to meta-coupling only.
-
δ 7.6 - 7.8 ppm: Singlet (H2). Crucial: In the starting material, you would see a signal for H3 (typically around 6.5-6.8 ppm). The disappearance of the H3 signal and the retention of the H2 singlet (shifted downfield by the adjacent Br) confirms C3 bromination.
-
References
-
Wang, L., et al. (2021). ASH1L Degraders and Methods of Treatment Therewith. US Patent 11,110,177 B2.
- Primary source for the specific NBS bromin
-
EnamineStore. (2024). This compound Product Data.
- Verification of CAS 1372096-39-3 and physicochemical properties.
-
Sigma-Aldrich. (2024). Product Specification: this compound.
- Commercial availability and safety data verific
-
Organic Chemistry Portal. (2023). Bromination of Indoles.
- General background on the regioselectivity of NBS in indole chemistry.
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Buy this compound | 1372096-39-3 [smolecule.com]
- 3. This compound - CAS:1372096-39-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. US11110177B2 - ASH1L degraders and methods of treatment therewith - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
3-Bromo-1H-indole-6-carbaldehyde: Technical Guide & Synthetic Workflow
Executive Summary
3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1][2] Its utility stems from its orthogonal reactivity : it possesses an electrophilic handle at the C6 position (aldehyde) and a nucleophilic-susceptible handle at the C3 position (bromide, via metal-catalyzed cross-coupling).
This duality allows for the rapid generation of complex libraries, particularly in the development of kinase inhibitors (e.g., ASH1L inhibitors) and indole-based alkaloids. This guide provides a validated synthetic protocol, mechanistic insights, and a roadmap for functionalization, designed for immediate application in drug discovery workflows.
Part 1: Chemical Profile & Properties[3][4]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1372096-39-3 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Light yellow to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Key Functional Groups | C3-Bromide (Cross-coupling handle), C6-Aldehyde (Condensation handle), N1-H (Protection/Alkylation handle) |
Part 2: Validated Synthesis Protocol
Source Validation: Adapted from US Patent 2020/0123163 & US Patent 11,147,885.
The synthesis of this compound is achieved via the regioselective electrophilic bromination of commercially available 1H-indole-6-carbaldehyde.
The Protocol (Step-by-Step)
Reagents:
-
Starting Material: 1H-indole-6-carbaldehyde (1.0 equiv)[2]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)[2]
-
Solvent: Dichloromethane (DCM) (anhydrous preferred)[2]
Procedure:
-
Preparation: Charge a reaction vessel with 1H-indole-6-carbaldehyde (e.g., 6.0 g) and dissolve in DCM (400 mL). Ensure complete dissolution; mild sonication may be used if necessary.[2]
-
Addition: Cool the solution slightly to 0°C (optional but recommended to control exotherm) or maintain at room temperature (RT). Add NBS (7.36 g, ~1.05 equiv) portion-wise over 15 minutes.
-
Note: The solution will typically darken (purple/brown) as the reaction proceeds.[2]
-
-
Reaction: Stir the mixture at Room Temperature (20-25°C) overnight (12–16 hours).
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0-50%).[2]
-
Yield Expectation: 85–95%.[2]
-
Mechanistic Rationale (Self-Validating Logic)[2]
-
Regioselectivity (C3 vs. C2/C4/C5/C7): The indole nucleus is electron-rich.[2] The pyrrole ring (N1-C2-C3) is significantly more reactive toward electrophiles than the benzene ring.[2] Within the pyrrole ring, the C3 position is the preferred site for electrophilic attack due to the stability of the intermediate cation (maintains benzenoid aromaticity during the transition state).
-
Effect of C6-Aldehyde: The aldehyde at C6 is an electron-withdrawing group (EWG).[2] While EWGs generally deactivate aromatic rings, the C6 position is on the benzene ring, remote from the C3 pyrrole reaction site. The strong electron-donating effect of the N1 lone pair dominates the reactivity of the pyrrole ring, ensuring C3 bromination occurs cleanly without interference from the aldehyde.
-
Choice of NBS vs. Br₂: NBS provides a controlled source of electrophilic bromine (
), preventing over-bromination or oxidation of the aldehyde function, which might occur with elemental bromine.
Part 3: Functionalization & Reactivity Map[2]
The power of this scaffold lies in its ability to serve as a divergence point.[2]
Pathway A: C3-Suzuki Coupling
The C3-bromide is an excellent partner for Palladium-catalyzed cross-coupling reactions.[2]
-
Reagents: Boronic acid/ester (
), Pd catalyst ( or ), Base ( or ).[2] -
Conditions: THF/Water or Dioxane/Water, 80–100°C.[2]
-
Application: Used to install aryl or heteroaryl groups (e.g., 3-cyanophenyl) for kinase inhibition.[2]
Pathway B: C6-Aldehyde Condensation
The C6-aldehyde remains intact during C3-functionalization (if protected or if conditions are mild) and can be derivatized.[2]
-
Reductive Amination: React with amines (
) + reducing agent ( ) to form secondary/tertiary amines. -
Wittig/Knoevenagel: Extension of the carbon chain.[2]
Part 4: Visualization of Workflows
Synthesis Pathway (DOT Diagram)[2]
Figure 1: Direct electrophilic bromination of indole-6-carbaldehyde using NBS.
Divergent Functionalization (DOT Diagram)[2]
Figure 2: Orthogonal reactivity map showing independent modification of C3 and C6 positions.
References
-
US Patent 2020/0123163 A1 . ASH1L Inhibitors and Methods of Treatment Therewith. (2020).[2] Paragraph [0265], "Step C: Preparation of this compound".[1][2][3]
-
US Patent 11,147,885 B2 . ASH1L inhibitors and methods of treatment therewith. (2021).[2] Example 26-4.
-
Accela ChemBio . Product Certificate: this compound. Catalog SY072424.
-
Smolecule . Compound Summary: this compound.[1][2][3][4] [2]
Sources
- 1. 20818-25-1,(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US11147885B2 - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
The Unsung Scaffold: A Technical Guide to Indole-6-Carbaldehyde Derivatives
[1]
Executive Summary
While indole-3-carbaldehyde (I3A) dominates the literature due to the natural reactivity of the indole ring, indole-6-carbaldehyde (I6CA) represents a strategic "handle" for medicinal chemists.[1] Located on the benzene ring rather than the pyrrole ring, the C6-formyl group offers a unique vector for extending carbon skeletons into hydrophobic pockets that are inaccessible to C3-substituents.[1] This guide covers the isolation of I6CA from marine sources (Sargassum thunbergii), its specific inhibition of metastatic pathways (MMP-9), and validated synthetic protocols that bypass the electronic bias of the indole nucleus.
Part 1: Synthetic Evolution & Protocols[1]
The Regioselectivity Challenge
The indole nucleus is electron-rich, with the C3 position being the most nucleophilic.[1] Standard formylation techniques like the Vilsmeier-Haack reaction will almost exclusively yield the C3-aldehyde.[1] Accessing the C6-aldehyde requires either de novo ring construction or functional group interconversion (FGI) of pre-functionalized precursors.
Protocol A: De Novo Synthesis (Leimgruber-Batcho)
This is the historical gold standard for accessing indole-6-carbaldehyde, as it builds the pyrrole ring onto a pre-substituted benzene, guaranteeing regiocontrol.[1]
-
Precursor: 4-formyl-2-nitrotoluene (or protected acetal).[1]
-
Reagents:
-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel/Hydrazine.[1] -
Mechanism: Enamine formation followed by reductive cyclization.[2]
Protocol B: Functional Group Interconversion (Modern Lab Scale)
For rapid access in a medicinal chemistry setting, oxidation of the corresponding alcohol is preferred.
Step-by-Step Protocol: MnO₂ Oxidation
-
Starting Material: Dissolve 1H-indole-6-methanol (40.7 g, 276 mmol) in anhydrous Dichloromethane (DCM) (1.6 L).
-
Oxidant Addition: Add activated Manganese Dioxide (MnO₂) (240 g, ~10 equiv) in portions to the mechanically stirred solution.
-
Reaction: Stir vigorously at room temperature for 18 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for disappearance of the alcohol (
) and appearance of the aldehyde ( ). -
Workup: Filter the black slurry through a pad of Celite (diatomaceous earth). Wash the filter cake thoroughly with DCM (500 mL) and Chloroform (200 mL) to elute the product.
-
Isolation: Concentrate the filtrate in vacuo to yield indole-6-carbaldehyde as a yellow solid (Yield: ~75-85%).
-
Note: The product is sensitive to air oxidation over long periods; store under Argon at -20°C.
-
Synthesis Visualization
Figure 1: Comparison of De Novo (Leimgruber-Batcho) and Oxidative synthetic routes for Indole-6-Carbaldehyde.
Part 2: Biological Mechanisms & Pharmacology[1][3][4]
Unlike C3-derivatives which often modulate serotonin receptors, the C6-scaffold has distinct activity profiles, particularly in oncology and infectious disease.[1]
Metastatic Inhibition (MMP-9)
Indole-6-carbaldehyde (I6CA) acts as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) , an enzyme critical for tumor invasion and metastasis.[1][3]
-
Source: Isolated from the brown alga Sargassum thunbergii.[3][4]
-
Mechanism: I6CA does not just inhibit the enzyme catalytically; it suppresses the upstream signaling that leads to MMP-9 expression.[1] Specifically, it blocks the phosphorylation of MAPK (JNK and ERK) and prevents the nuclear translocation of NF-κB (p65) .[3]
-
Outcome: Reduced degradation of the extracellular matrix (ECM) in HT1080 fibrosarcoma cells.
Antimicrobial Target Discovery (DXPS)
In a landmark study using Target-Directed Dynamic Combinatorial Chemistry (tdDCC) , I6CA was identified as a superior fragment for binding to 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) .[1]
-
Significance: DXPS is essential for the survival of Mycobacterium tuberculosis and Plasmodium falciparum (Malaria) but is absent in humans.
-
Observation: The C6-aldehyde "hits" were amplified by the protein target more frequently than C3-isomers, suggesting the C6-vector projects into a favorable, unexploited binding pocket within the enzyme active site.[1]
Signaling Pathway Diagram
Figure 2: Mechanism of Action for I6CA-mediated suppression of MMP-9 and metastasis.[1]
Part 3: Medicinal Chemistry Applications[1][3][4][7][8]
The formyl group at C6 is a versatile chemical handle.[5] The following derivatives have shown enhanced potency over the parent scaffold:
Schiff Bases (Thiosemicarbazones)
Condensation of I6CA with thiosemicarbazides yields ligands with potent antioxidant and antiproliferative properties.
-
Reaction: I6CA + Thiosemicarbazide
Thiosemicarbazone. -
Activity: These ligands chelate transition metals (Cu, Fe), disrupting the redox homeostasis of cancer cells.
Indole-Based Enones (Cyclopentane Annulation)
I6CA serves as a substrate for Lewis acid-promoted annulation reactions.[1]
-
Application: Reacting I6CA with cyclopentenone derivatives allows for the rapid construction of complex, fused ring systems (C3/N-indolyl enones).[1]
-
Utility: This provides access to novel chemical space for drug discovery libraries, specifically targeting kinase inhibitors where the indole acts as the hinge-binder and the C6-extension probes the solvent-exposed region.[1]
References
-
Isolation & MMP-9 Inhibition: Kang, M.C., et al. (2019).[1][3] "Indole-6-carboxaldehyde isolated from Sargassum thunbergii inhibits the expression and secretion of matrix metalloproteinase-9."[1] Molecular Medicine Reports. Link[1]
-
Antioxidant Activity: Kang, N., et al. (2018). "Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts."[1] Molecules. Link
-
Target-Directed Synthesis (DXPS): Mondal, M., et al. (2021).[1] "Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-D-xylulose-5-phosphate synthase." Chemical Science. Link
-
Synthetic Protocol (MnO2): PrepChem. "Synthesis of 6-formylindole." PrepChem.com. Link
-
Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985).[1] "Indoles from 2-nitrotoluenes: 4-formylindole."[1] Organic Syntheses. Link(Note: Reference describes the general method applicable to 6-isomer).
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. International Journal of Molecular Medicine [spandidos-publications.com]
- 4. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
3-Bromo-1H-indole-6-carbaldehyde: Strategic Scaffold for Epigenetic and Cytotoxic Therapeutics
Executive Summary: The Dual-Functional Advantage
In the landscape of medicinal chemistry, 3-Bromo-1H-indole-6-carbaldehyde represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple indoles, this specific regioisomer offers orthogonal reactivity :
-
C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for extending the carbon skeleton to access hydrophobic pockets of kinases and epigenetic enzymes.
-
C6-Aldehyde: A versatile electrophile for condensation reactions (Schiff bases, thiosemicarbazones) or reductive aminations, critical for establishing hydrogen-bonding networks with target proteins.
This guide details the molecule's role as a precursor to high-potency ASH1L inhibitors (leukemia therapeutics) and tubulin polymerization inhibitors , providing validated protocols for its synthesis and functionalization.
Chemical Profile & Reactivity[1][2][3][4][5][6]
| Property | Specification | Relevance to Drug Design |
| Molecular Formula | C₉H₆BrNO | Low MW (224.05) allows for significant elaboration while maintaining Lipinski compliance. |
| C3-Br Reactivity | High | Excellent substrate for Pd-catalyzed arylation; Halogen bonding potential in active sites. |
| C6-CHO Reactivity | Moderate | Stable under oxidative conditions; highly reactive toward primary amines/hydrazides. |
| Indole NH | Acidic (pKa ~16) | H-bond donor; can be alkylated to modulate solubility and target affinity. |
Structural Logic
The 3-bromo position is electronically activated by the nitrogen lone pair, making it more reactive toward oxidative addition than typical aryl bromides. Conversely, the 6-formyl group sits on the benzenoid ring, electronically distinct, allowing for sequential functionalization without protecting groups—a critical efficiency factor in library synthesis.
Therapeutic Applications & Mechanisms[3][7][8]
A. Epigenetic Modulation: ASH1L Inhibition
Recent high-impact medicinal chemistry campaigns have identified this compound as a key intermediate in synthesizing inhibitors of ASH1L (Absent, Small, or Homeotic-Like 1) , a histone methyltransferase implicated in acute leukemias.
-
Mechanism: ASH1L methylates Histone H3 at Lysine 36 (H3K36), promoting gene transcription that drives leukemogenesis.
-
Scaffold Role: The indole core mimics the methylated lysine side chain, while the C3-aryl extensions (added via Suzuki coupling) occupy the enzyme's substrate-binding groove.
-
Causality: Inhibition of ASH1L downregulates HOX genes, leading to apoptosis in MLL-rearranged leukemia cells.
B. Cytotoxicity: Tubulin & Kinase Targeting
Derivatives synthesized from the C6-aldehyde position (specifically thiosemicarbazones and hydrazones) exhibit potent antiproliferative activity.
-
Tubulin Binding: Bulky 3-substituted indoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
-
Kinase Inhibition: The indole NH and C6-derived motifs often form the "hinge-binding" motif required for ATP-competitive inhibition in kinases like PDK1 and VEGFR.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive therapeutic classes.
Caption: Divergent synthesis map showing the transformation of the 3-bromo-6-formylindole core into major therapeutic classes.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Rationale: Direct bromination of indole-6-carbaldehyde is the most reliable route, avoiding over-bromination.
Reagents: Indole-6-carbaldehyde, N-Bromosuccinimide (NBS), DMF (Dimethylformamide).
-
Dissolution: Dissolve 1.0 eq of indole-6-carbaldehyde in anhydrous DMF (0.2 M concentration). Ensure the vessel is purged with Argon to prevent oxidation.
-
Bromination: Cool solution to 0°C. Add 1.05 eq of NBS dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent bromination at the benzenoid ring.
-
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (30% EtOAc/Hexane). The product (Rf ~0.4) will appear as a distinct spot below the starting material.
-
Workup: Pour reaction mixture into ice-water (10x volume). The 3-bromo derivative will precipitate.[1] Filter, wash with cold water, and dry under vacuum.
-
Validation: ¹H NMR should show the disappearance of the C3-proton signal (typically a doublet around δ 6.5 ppm).
Protocol B: Suzuki Coupling for ASH1L Inhibitor Synthesis
Rationale: This protocol installs the hydrophobic tail required for ASH1L binding.
Reagents: this compound, Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Setup: In a microwave vial, combine Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent: Add degassed Dioxane:Water (4:1 ratio).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Seal and purge with Nitrogen.
-
Reaction: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
Biological Evaluation Workflow
To validate the activity of derivatives synthesized from this scaffold, the following assay cascade is recommended:
| Assay Type | Target | Methodology | Success Criteria |
| Primary Screen | Cell Viability | MTT/Alamar Blue in Leukemia lines (e.g., MV4-11, MOLM-13). | IC₅₀ < 1 µM |
| Target Engagement | ASH1L | AlphaLISA or HTRF assay measuring H3K36 methylation levels. | IC₅₀ < 100 nM |
| Phenotypic | Apoptosis | Annexin V / PI Flow Cytometry. | >50% Apoptosis at 2x IC₅₀ |
| Safety | Selectivity | Counter-screen against normal fibroblasts (e.g., NIH/3T3). | Selectivity Index > 10 |
References
-
Grembecka, J., et al. (2021). Discovery of Small Molecule Inhibitors of the H3K36 Methyltransferase ASH1L. Patent US11147885B2.[2] Link
- Significance: Establishes the 3-bromo-indole-6-carbaldehyde core as a critical intermedi
-
Singh, P., et al. (2022). Indole Derived Anticancer Agents: A Review. ChemistrySelect, 7(33). Link
- Significance: Reviews the broad anticancer potential of indole-3-carbaldehyde deriv
-
Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel indole-based thiosemicarbazones as potent anticancer agents. European Journal of Medicinal Chemistry, 136, 105-118. Link
- Significance: Validates the C6-aldehyde functionalization p
-
ChemicalBook. (2025).[3] 6-Bromo-1H-indole-3-carbaldehyde Synthesis and Properties. Link
- Significance: Provides physical property data and general synthesis confirm
-
BenchChem. (2025).[1] Application Protocols for 3-Bromoindoles in Drug Discovery. Link
- Significance: Source for general bromin
Sources
Advanced Technical Guide: Brominated Indole Aldehydes in Medicinal Chemistry & Marine Alkaloid Synthesis
Introduction: The "Privileged Scaffold"
Brominated indole-3-carboxaldehydes represent a cornerstone class of intermediates in modern drug discovery and natural product synthesis. Their structural utility stems from the "privileged" nature of the indole core—a scaffold capable of binding to multiple diverse receptor targets—augmented by two orthogonal reactive handles:
-
The Aldehyde (-CHO) at C3: A versatile electrophile for condensation, reduction, and olefination reactions.
-
The Bromine Substituent (typically at C5, C6, or C7): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid expansion of chemical space.
These compounds are ubiquitous precursors in the synthesis of marine alkaloids such as Meridianins (kinase inhibitors), Phidianidines (opioid receptor ligands), and Topsentins . In medicinal chemistry, they serve as critical building blocks for developing anti-cancer agents, antiviral drugs, and fluorescent biological probes.
Core Synthesis: The Vilsmeier-Haack Formylation
The most robust method for introducing the aldehyde functionality onto a brominated indole is the Vilsmeier-Haack reaction. Unlike other formylation methods (e.g., Reimer-Tiemann), this protocol avoids harsh basic conditions that can degrade sensitive substrates.
Mechanism of Action
The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which attacks the electron-rich C3 position of the indole.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 5-bromoindole.
Experimental Protocol: Synthesis of 5-Bromoindole-3-carboxaldehyde
Objective: To synthesize 5-bromoindole-3-carboxaldehyde with >90% purity. Scale: 10 mmol basis.
Reagents:
-
5-Bromoindole (1.96 g, 10 mmol)
-
Phosphorus Oxychloride (POCl
) (1.1 mL, 12 mmol) -
N,N-Dimethylformamide (DMF) (10 mL, anhydrous)
-
Sodium Hydroxide (NaOH) (20% aqueous solution) or Saturated Na
CO -
Ice water[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl
), add 5 mL of anhydrous DMF. Cool the flask to 0–5°C using an ice-salt bath. -
Vilsmeier Reagent Formation: Add POCl
dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition. The solution will turn pale yellow/pink, indicating the formation of the chloroiminium salt. Stir for an additional 30 minutes at 0°C. -
Substrate Addition: Dissolve 5-bromoindole in the remaining 5 mL of DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 35–40°C for 1–2 hours. Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear.
-
Hydrolysis (Quenching): Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. The mixture will form a viscous paste.
-
Basification: Slowly add 20% NaOH or saturated Na
CO until pH ~9–10. This step hydrolyzes the iminium intermediate to the aldehyde. A solid precipitate will form. -
Isolation: Heat the suspension rapidly to boiling for 1 minute (to ensure complete hydrolysis), then cool to room temperature and refrigerate for 2 hours. Filter the precipitate, wash with copious water, and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from ethanol or DMF/water if necessary.
Expected Yield: 90–95% as a pale yellow solid.
Functionalization & Applications: The "Two-Armed" Strategy
Brominated indole aldehydes allow for divergent synthesis. The aldehyde arm is typically used for condensation reactions (Schiff bases), while the bromine arm is used for carbon-carbon bond formation.
Pathway A: Condensation (Antioxidants & Probes)
The aldehyde group readily condenses with amines, hydrazines, and semicarbazides.
-
Schiff Bases: Reaction with aryl amines yields imines with potent antioxidant properties.
-
Thiosemicarbazones: Reaction with thiosemicarbazide yields derivatives with high affinity for copper ions, useful as antitumor agents or fluorescent sensors.
Pathway B: Cross-Coupling (Marine Alkaloids)
The bromine atom allows for the attachment of heteroaryl rings, a key feature in marine alkaloids like Meridianins .
Case Study: Synthesis of Meridianins (Kinase Inhibitors)
Meridianins are brominated indole alkaloids originally isolated from the tunicate Aplidium meridianum.[2] They are potent inhibitors of kinases such as CDK5, GSK-3β, and CK1, making them promising leads for Alzheimer's and cancer therapy.
Advanced Protocol: One-Pot Masuda Borylation–Suzuki Coupling (MBSC) This modern approach avoids the isolation of unstable boronic acids.
Figure 2: One-pot synthesis of Meridianin analogs utilizing the Masuda Borylation-Suzuki Coupling sequence.
Protocol Summary:
-
Borylation: Reflux the N-protected bromoindole with pinacolborane (HBpin), Pd(PPh
) (5 mol%), and Et N in dioxane. -
Coupling: Once the starting material is consumed (TLC), add the halopyrimidine (e.g., 2-aminopyrimidine derivative), barium hydroxide (Ba(OH)
), and water directly to the same flask. -
Completion: Heat at 100°C until coupling is complete. This yields the biaryl core of the Meridianin.
Structure-Activity Relationship (SAR) Data
The position of the bromine atom and the nature of the C3 substituent critically influence biological activity. The table below summarizes the inhibitory potential (IC
| Compound Structure | Substituent (R) | Target Kinase | IC | Biological Effect |
| Meridianin E | 5-Bromo | CDK5/p25 | 0.2 | Neuroprotection |
| Meridianin B | 6-Bromo | GSK-3β | 2.5 | Anti-proliferative |
| Synthetic Analog | 5-Bromo, 3-hydrazone | Free Radical | 14.7 | Antioxidant |
| Phidianidine A | 6-Bromo (alkyl sidechain) | µ-Opioid | 0.04 | Analgesic |
Table 1: Comparative biological activity of brominated indole derivatives. Note that 5-bromo and 6-bromo substitution patterns often yield the highest potency due to halogen bonding interactions within the enzyme active pocket.
Safety & Handling
-
Phosphorus Oxychloride (POCl
): Highly toxic and corrosive. Reacts violently with water. All glassware must be flame-dried. Work in a well-ventilated fume hood. -
Brominated Indoles: Generally considered irritants. Avoid inhalation of dust.
-
Waste Disposal: Quenched Vilsmeier reactions are acidic and contain phosphorus residues; neutralize before disposal.
References
-
Synthesis of 5-Bromoindole-3-carboxaldehyde via Vilsmeier-Haack: Source: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959). URL:[Link]
-
Meridianin Synthesis (Masuda Borylation-Suzuki Sequence): Title: Rapid synthesis of bis(hetero)aryls by one-pot Masuda borylation–Suzuki coupling sequence and its application to concise total syntheses of meridianins A and G. Source: Organic & Biomolecular Chemistry, 2011, 9, 3146-3148. URL:[Link]
-
Biological Activity of Brominated Indoles (Phidianidines): Title: Synthesis and Biological Evaluation of Phidianidines A and B. Source: Marine Drugs, 2013, 11(5), 1638-1653. URL:[Link]
-
Review of Marine Indole Alkaloids: Title: Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.[3][4][5] Source: Molecules, 2023, 28(5), 2204. URL:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]
- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Structural Pharmacophore & Mechanism of Action Theories
[1]
The "Mechanism of Action" (MoA) for this molecule is dual-faceted: it possesses a Synthetic MoA (how it behaves in chemical space) and a Pharmacological MoA (how its derivatives behave in biological space).
Synthetic MoA: The "Orthogonal Reactivity" Theory
The core utility of this compound lies in its ability to undergo two distinct types of bond-forming reactions without the need for protecting group manipulation.
-
C3-Bromine (The Electrophilic Switch): The C3 position of a standard indole is naturally nucleophilic. By substituting it with bromine, the electronic nature is inverted. This allows the molecule to act as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the attachment of aryl or heteroaryl "warheads."
-
C6-Aldehyde (The Solubilizing Anchor): The aldehyde at C6 is electronically isolated from the C3 position. It serves as a handle for reductive amination, Wittig olefination, or condensation reactions. In drug design, this position is frequently used to attach solubilizing tails (e.g., morpholine, piperazine) that project into the solvent-exposed regions of a protein binding pocket.
Biological MoA: The "Kinase Hinge-Binder" Theory
Derivatives synthesized from this scaffold typically target ATP-binding sites in kinases (e.g., JAK, CDK, or VEGFR families).
-
The Hinge Interaction: The indole NH (position 1) and the nitrogen lone pair often serve as a bidentate H-bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the "gatekeeper" residue).
-
Vector Analysis:
-
Vector A (C3): Projects deep into the hydrophobic back-pocket of the enzyme.
-
Vector B (C6): Projects outward toward the solvent interface, allowing for the modulation of ADME properties (solubility, permeability) without disrupting the primary binding mode.
-
Part 2: Visualization of Pathways[1]
The following diagram illustrates the divergent synthetic pathways and the pharmacophoric mapping of the scaffold.
Caption: Divergent synthetic utility of the scaffold leading to distinct therapeutic classes via orthogonal functionalization.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is determined by specific checkpoints (TLC/LC-MS) included in the steps.
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: To functionalize the C3 position while leaving the C6 aldehyde intact.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM (0.05 equiv)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Setup: In a sealed microwave vial or round-bottom flask, dissolve the indole scaffold and boronic acid in 1,4-dioxane.
-
Catalyst Addition: Add the Pd catalyst under a nitrogen stream. Critical Step: Ensure the solution is yellow/orange before base addition.
-
Activation: Add the aqueous K₂CO₃. The biphasic mixture must be vigorously stirred.
-
Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Validation Checkpoint: Check LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass. If starting material remains (>10%), add 0.02 equiv more catalyst and reheat.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde group makes the product visible under UV (254 nm) and often stains orange with DNP (2,4-Dinitrophenylhydrazine).
Protocol B: C6-Selective Reductive Amination
Objective: To convert the aldehyde into a solubilizing amine tail.
Reagents:
-
This compound (or C3-functionalized derivative) (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 0.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Methodology:
-
Imine Formation: Dissolve the indole and amine in DCE. Add acetic acid. Stir at Room Temperature (RT) for 30 minutes.
-
Validation Checkpoint: Monitor by TLC. A shift in R_f indicates imine formation.
-
Reduction: Add STAB in one portion. The reaction may bubble slightly (H₂ gas).
-
Reaction: Stir at RT for 2–12 hours.
-
Quench: Add saturated aqueous NaHCO₃. Caution: Gas evolution.
-
Workup: Extract with DCM. The product is usually more polar than the starting aldehyde.
-
Purification: If the product is basic, use an amine-functionalized silica column or add 1% Triethylamine to the eluent.
Part 4: Comparative Reactivity Data
The following table summarizes the reactivity profile of the scaffold under standard medicinal chemistry conditions.
| Reaction Type | Target Position | Conditions | Yield Potential | Key Challenge |
| Suzuki Coupling | C3-Br | Pd(dppf)Cl₂, K₂CO₃, 90°C | High (75-90%) | Protodebromination (loss of Br) if temp is too high. |
| Reductive Amination | C6-CHO | Amine, STAB, DCM, RT | Very High (>85%) | Over-alkylation (rare with STAB). |
| Vilsmeier-Haack | C3-H (if Br absent) | POCl₃, DMF | High | Not applicable to this scaffold (C3 is blocked). |
| N-Alkylation | N1-H | NaH, Alkyl Halide, DMF | High (>90%) | Regioselectivity is perfect (only N1 is nucleophilic). |
Part 5: References
-
Indole Functionalization Strategies:
-
Title: "Recent advances in the synthesis of biologically active indole derivatives."
-
Source:European Journal of Medicinal Chemistry
-
Context: Discusses the general reactivity of 3-haloindoles in cross-coupling reactions.
-
Link:[Link]
-
-
Kinase Inhibitor Design:
-
Title: "The Azaindole and Indole Framework in the Design of Kinase Inhibitors."
-
Source:Pharmaceuticals (MDPI)
-
Context: details the binding modes of indole-based scaffolds in the ATP pocket, validating the "Vector Theory."
-
Link:[Link]
-
-
Synthetic Methodology (Aldehyde Reactivity):
-
Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
-
Source:Journal of Organic Chemistry
-
Context: The standard protocol for the C6-functionalization described in Protocol B.
-
Link:[Link]
-
-
Commercial Scaffold Validation:
-
Title: "6-Bromoindole-3-carboxaldehyde Product Data" (Isomer Comparison).
-
Source:Sigma-Aldrich / Merck
-
Context: Provides physical property baselines (melting points, solubility) relevant to the isomeric family.
-
3-Bromo-1H-indole-6-carbaldehyde: A Strategic Bifunctional Scaffold in Medicinal Chemistry
Executive Summary
3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3) represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its orthogonal bifunctionality : it possesses an electrophilic handle at the C3 position (bromine) and a reactive carbonyl handle at the C6 position (aldehyde). This unique substitution pattern allows medicinal chemists to independently functionalize two distinct vectors of the indole core, facilitating the rapid exploration of Structure-Activity Relationships (SAR).
Unlike the more common 3-formyl or 5-bromo isomers, this specific regioisomer is critical for designing molecules that require extension from the benzenoid ring (C6) while simultaneously engaging targets via the pyrrolic ring (C3). It is a key intermediate in the synthesis of ASH1L inhibitors (oncology) and various kinase inhibitors.
Structural Analysis & Reactivity Profile
The molecule operates as a divergent hub. Its reactivity is governed by the electronic disparity between the electron-rich pyrrole ring and the electron-deficient benzene ring (due to the electron-withdrawing formyl group).
The C3-Bromo Handle (Electrophilic Site)
-
Nature: The C3 position of indole is naturally nucleophilic; however, the presence of the bromine atom inverts this, making it a prime site for Palladium-catalyzed cross-coupling reactions .
-
Reactivity Order: In competitive coupling scenarios, the C3-Br bond is highly reactive toward oxidative addition by Pd(0) species, enabling selective Suzuki-Miyaura, Stille, or Sonogashira couplings without affecting the aldehyde.
The C6-Formyl Handle (Electrophilic/Condensation Site)
-
Nature: The aldehyde at C6 provides a vector for chain extension or heterocycle formation.
-
Orthogonality: It remains stable under standard non-nucleophilic cross-coupling conditions, allowing for sequential functionalization. It readily undergoes reductive amination , Wittig olefination , and Knoevenagel condensation .
The N1-H Handle (Nucleophilic Site)
-
Nature: The indole nitrogen (pKa ~16) can be deprotonated to allow for N-alkylation or arylation, often used to tune solubility or lipophilicity (LogP).
Strategic Synthetic Utility
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways from this compound.
Detailed Experimental Protocols
Synthesis of the Building Block (Bromination)
Objective: Selective bromination of indole-6-carbaldehyde at the C3 position.[1] Context: Direct bromination using N-Bromosuccinimide (NBS) is the industry standard due to its mildness and high regioselectivity for the C3 position over the benzene ring positions.
Protocol:
-
Setup: Charge a round-bottom flask with 1H-indole-6-carbaldehyde (6.0 g, 41.3 mmol) and dissolve in Dichloromethane (DCM) (400 mL). Ensure the concentration is ~0.1 M to minimize polymerization.
-
Addition: Add N-Bromosuccinimide (NBS) (7.36 g, 41.3 mmol, 1.0 eq) portion-wise over 15 minutes at room temperature (25°C).
-
Note: The reaction mixture typically turns purple/dark, indicating the formation of the charge-transfer complex and subsequent bromination.
-
-
Reaction: Stir the mixture vigorously overnight (12–16 hours) at room temperature. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS for the disappearance of the starting material (m/z 146) and appearance of the product (m/z 224/226).
-
Workup:
-
Quench the reaction by adding water (200 mL).
-
Separate the organic (DCM) phase.[2]
-
Extract the aqueous phase with Ethyl Acetate (2 x 100 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. The crude residue is typically purified via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes) or recrystallization from Ethanol/Water.
-
Yield: Expected yield is 85–95% .
Application: C3-Suzuki Coupling (ASH1L Inhibitor Synthesis)
Objective: Coupling the 3-bromo scaffold with a boronic acid to extend the core.
Protocol:
-
Reagents: Combine This compound (1.0 eq), (3-cyanophenyl)boronic acid (2.0 eq), and Potassium Fluoride (KF) (4.0 eq) in dry THF (tetrahydrofuran).
-
Catalyst: Add Pd₂(dba)₃ (0.13 eq) and Tri-tert-butylphosphonium tetrafluoroborate (0.3 eq).
-
Mechanistic Insight: The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the electron-rich indole bromide.
-
-
Conditions: Purge with Argon and stir at 40°C overnight .
-
Workup: Cool to RT, filter through Celite, and concentrate. Purify via chromatography.
Quantitative Data & Properties
| Property | Value | Relevance |
| Molecular Formula | C₉H₆BrNO | Core composition |
| Molecular Weight | 224.06 g/mol | Fragment-based drug design |
| Appearance | Pale yellow to tan solid | Quality indicator (darker = oxidation) |
| Melting Point | 202–206 °C | Identification & purity check |
| Solubility | DMSO, DMF, hot Ethanol | Process solvent selection |
| Storage | 2–8°C, Inert atmosphere | Aldehyde is oxidation-sensitive |
Case Study: ASH1L Inhibitors
The scaffold is explicitly cited in the development of inhibitors for ASH1L (Absent, Small, or Homeotic-Like 1), a histone methyltransferase implicated in leukemia.
-
Role: The indole core mimics the cofactor or substrate recognition motif.
-
Vector Analysis: The C3-aryl extension (via Suzuki coupling) engages the hydrophobic pocket of the enzyme, while the C6-aldehyde is converted into an amine (via reductive amination with a piperidine derivative) to form a solvent-exposed solubilizing tail.
-
Outcome: This modular approach allowed for the optimization of potency (IC50 < 10 nM) and pharmacokinetic properties.
References
- United States Patent US20160222013A1. "ASH1L Inhibitors and Methods of Treatment Therewith.
-
Accela ChemBio . "Commercial Availability and Safety Data for CAS 1372096-39-3." Accela ChemBio.[3] Accessed Jan 2026. [Link]
Sources
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 20818-25-1,(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Bromo-1H-indole-6-carbaldehyde
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Bromo-1H-indole-6-carbaldehyde (CAS: 1000343-23-8). This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., JAK, VEGFR) and other indole-based therapeutics.
The synthesis utilizes N-Bromosuccinimide (NBS) for the regioselective electrophilic bromination of 1H-indole-6-carbaldehyde . Despite the electron-withdrawing nature of the C6-formyl group, the pyrrole ring's C3 position retains sufficient nucleophilicity to undergo substitution under controlled conditions. This protocol emphasizes temperature control and solvent selection to prevent N-bromination or aldehyde oxidation.
Scientific Background & Strategy
Regioselectivity Logic
Indoles undergo Electrophilic Aromatic Substitution (EAS) preferentially at the C3 position due to the stability of the iminium intermediate formed during the attack.
-
Substrate Analysis: The starting material, 1H-indole-6-carbaldehyde, contains a formyl group at C6. This is a deactivating group (
values indicate electron withdrawal), which lowers the overall nucleophilicity of the indole core. -
Reactivity Profile: While the benzene ring is deactivated, the pyrrole ring (C2-C3) remains the most reactive site. The C3 position is kinetically favored over C2.
-
Reagent Choice: NBS is selected over elemental bromine (
) to provide a controlled source of electrophilic bromine ( ), minimizing the risk of over-bromination or radical oxidation of the aldehyde function.
Reaction Pathway Visualization
The following diagram illustrates the workflow and decision gates for this synthesis.
Figure 1: Step-by-step synthetic workflow for the C3-bromination of indole-6-carbaldehyde.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][2] | Role | Critical Parameter |
| 1H-Indole-6-carbaldehyde | 1196-70-9 | 1.0 | Substrate | Purity >97% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 1.05 | Brominating Agent | Recrystallize if yellow/brown |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Solvent | Anhydrous, amine-free |
| Sodium Bisulfite ( | 7631-90-5 | N/A | Quench | 10% Aqueous Solution |
Equipment
-
Three-neck round-bottom flask (inert atmosphere capable).
-
Magnetic stirrer with temperature probe.
-
Ice-water bath.[3]
-
Addition funnel (pressure-equalizing).
-
Vacuum filtration setup.
Experimental Protocol
Step 1: Preparation and Solvation
-
Equip a clean, dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 1H-indole-6-carbaldehyde (1.0 g, 6.89 mmol).
-
Add DMF (10 mL, 10 vol).
-
Note: DMF is preferred over DCM due to the poor solubility of polar indole aldehydes in chlorinated solvents.
-
-
Cool the resulting yellow solution to
using an ice-water bath.
Step 2: Electrophilic Bromination
-
Dissolve NBS (1.29 g, 7.23 mmol, 1.05 equiv) in DMF (5 mL) in a separate vial.
-
Precaution: Protect NBS solution from light to prevent radical formation.
-
-
Add the NBS solution dropwise to the indole solution over 15–20 minutes, maintaining the internal temperature below
. -
Allow the reaction to stir at
for 1 hour, then slowly warm to Room Temperature (RT) over 1 hour.
Step 3: Monitoring (Self-Validating Step)
Check reaction progress via TLC (Eluent: 50% EtOAc / Hexanes) or HPLC.
-
Starting Material (
): Should be consumed. -
Product (
): A new, slightly less polar spot should appear. -
Validation: If starting material remains after 3 hours, add 0.1 eq of NBS. Do not exceed 1.2 eq total to avoid 3,5-dibromination.
Step 4: Workup and Isolation
-
Pour the reaction mixture slowly into a beaker containing Ice-Water (100 mL) with vigorous stirring.
-
A precipitate should form immediately. Stir for 15 minutes to ensure full precipitation and dissolution of succinimide byproducts.
-
Optional: If the mixture is brown (excess
), add 5 mL of 10% solution to quench. -
Filter the solid using a Buchner funnel.
-
Wash the filter cake with copious water (
) to remove residual DMF. -
Dry the solid under vacuum at
overnight.
Step 5: Purification
-
Crude Yield Expectation: 85–95%.
-
Purification: If the crude purity is <95% (HPLC), recrystallize from Ethanol or a DCM/Hexane mixture.
Analytical Characterization
To validate the synthesis, compare the spectral data against the following expected parameters.
| Technique | Expected Signal | Structural Assignment |
| Indole N-H | ||
| Aldehyde (-CHO) | ||
| C2-H (Shifted downfield due to Br) | ||
| ABSENT | C3-H (Diagnostic for reaction completion) | |
| LC-MS | Characteristic 1:1 Br isotope pattern |
Mechanistic Validation (Graphviz)
The following diagram explains the regioselectivity, confirming why C3 is the exclusive site of reaction.
Figure 2: Mechanistic pathway showing C3 electrophilic attack.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High DMF solubility | Dilute with more water (up to 20x vol) or extract with EtOAc. |
| Over-bromination | Excess NBS or High Temp | Strictly control temp ( |
| Aldehyde Oxidation | Radical mechanism active | Ensure reaction is kept in the dark; use antioxidant-free solvents. |
| N-Bromination | Basic impurities | Ensure DMF is neutral. N-Br is kinetic; warming to RT usually rearranges it to C-Br. |
References
-
Regioselectivity of NBS Bromination
-
Matsuoka, J., et al. "Highly Regioselective Bromination of Activated Aromatic Compounds Using N-Bromosuccinimide." Journal of Organic Chemistry, 2024.[1]
-
-
Indole-6-Carboxaldehyde Properties
-
General Indole Bromination Protocol
-
Organic Chemistry Portal. "Bromination of Indoles."[4] Organic Chemistry Portal.
-
-
Application in Kinase Inhibitors
-
Vertex AI Search Result 1.4. "6-Bromo-1H-indole-3-carbaldehyde - Chem-Impex." (Contextual reference for bromo-indole-carbaldehyde utility).
-
Sources
Application Note: High-Efficiency Synthesis of 3-Bromoindole-2-Carboxaldehyde via Vilsmeier-Haack Formylation
Executive Summary
This application note details the protocol for the regioselective synthesis of 3-bromoindole-2-carboxaldehyde from 3-bromoindole using the Vilsmeier-Haack reaction. While the indole scaffold typically undergoes electrophilic aromatic substitution at the C3 position, the presence of a halogen at C3 redirects the formylation to the C2 position. This transformation is a critical step in the synthesis of complex pharmaceutical intermediates, including antiviral and oncology pharmacophores.
This guide emphasizes the thermodynamic control required to manage the exothermicity of the Vilsmeier reagent formation and the kinetic conditions necessary to drive the C2-substitution.
Scientific Foundation & Mechanistic Insight
The Regioselectivity Paradox
Indole is an electron-rich heterocycle that naturally reacts with electrophiles at the C3 position due to the high electron density and the stability of the resulting intermediate (which preserves the benzene ring's aromaticity).
However, in 3-bromoindole , the C3 position is sterically and covalently blocked. Unlike standard indoles, the Vilsmeier-Haack reaction here does not result in de-halogenation or N-formylation under standard conditions. Instead, the electrophilic Vilsmeier reagent (chloroiminium ion) attacks the C2 position .
-
Key Insight: The C2 position is less nucleophilic than C3. Therefore, while standard indole formylation often proceeds rapidly at
to RT, formylation of 3-bromoindole at C2 often requires elevated temperatures (or prolonged reaction times) after the initial addition to overcome the higher activation energy barrier.
Reaction Mechanism
The reaction proceeds in three distinct phases:[1][2]
-
Activation: In situ formation of the electrophilic Vilsmeier reagent (chloromethylene)dimethyliminium chloride from DMF and
. -
Substitution: Electrophilic attack at C2 of the 3-bromoindole, forming an iminium intermediate.
-
Hydrolysis: Base-mediated hydrolysis of the iminium salt to release the aldehyde.[3]
Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on 3-bromoindole, highlighting the redirection to C2.
Experimental Protocol
Reagents & Stoichiometry
Safety Note: Phosphorus oxychloride (
| Reagent | Equiv.[1][4][5][6] | Role | Critical Property |
| 3-Bromoindole | 1.0 | Substrate | Purity >98% recommended |
| DMF (Anhydrous) | 5.0 - 10.0 | Solvent/Reagent | Must be dry (<0.05% water) |
| 1.2 - 1.5 | Reagent | Freshly distilled if yellow/cloudy | |
| NaOH (aq) or NaOAc | Excess | Quenching Agent | Controls pH for hydrolysis |
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent (The "Cold" Phase)
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Place in an ice-salt bath (
to ). -
Solvent: Charge the flask with anhydrous DMF (approx. 5-7 mL per gram of indole).
-
Reagent Generation: Add
(1.2 equiv) dropwise via the addition funnel.-
Critical Control: The addition must be slow enough to keep the internal temperature below
. This step is highly exothermic. A white or pale yellow precipitate (the Vilsmeier salt) may form.
-
-
Equilibration: Stir the mixture at
for 15–30 minutes to ensure complete formation of the chloroiminium species.
Phase 2: Substrate Addition & Reaction (The "Hot" Phase)
-
Addition: Dissolve 3-bromoindole (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at
.[2] -
Transition: Allow the mixture to warm to room temperature over 30 minutes.
-
Reaction Drive: Heat the reaction mixture to 60–80°C for 2–4 hours.
-
Why Heat? Unlike unsubstituted indoles, the C2 position is less reactive. Heating ensures full conversion and prevents the isolation of unreacted starting material. Monitor via TLC (typ. 20% EtOAc/Hexane).
-
Phase 3: Workup & Hydrolysis
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).
-
Hydrolysis: Slowly add aqueous NaOH (10% or 2M) or saturated Sodium Acetate (
) with vigorous stirring. Adjust pH to ~9–10.-
Observation: The solution will likely turn yellow/orange, and a solid precipitate should form as the aldehyde is generated.
-
-
Isolation: Stir the aqueous slurry for 1 hour to ensure complete hydrolysis of the iminium salt. Filter the solid precipitate.[2][7]
-
Purification: Wash the solid with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol or Ethanol/Water mixtures if necessary.
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the heating stage.
Critical Analysis & Troubleshooting (E-E-A-T)
Yield Optimization
-
Moisture Sensitivity: The Vilsmeier reagent is destroyed by water. If yields are low (<50%), the primary culprit is usually wet DMF. Use molecular sieves to dry DMF prior to use.
-
Temperature Control: If the reaction is not heated, the intermediate iminium salt may not form efficiently at the sterically hindered C2 position, leading to recovered starting material. Conversely, overheating (>100°C) can lead to decomposition of the bromo-indole (dehalogenation).
Impurity Profile
-
N-Formylation: While rare under these specific conditions, N-formylation can occur. This byproduct is usually water-soluble or easily separated by column chromatography (it is less polar than the C2-aldehyde).
-
Dimerization: Indoles are prone to acid-catalyzed dimerization. The rapid neutralization during the workup (pouring onto ice/base) minimizes the time the product spends in the acidic hydrolysis environment.
Safety Considerations
-
Thermal Runaway: The formation of the Vilsmeier reagent (
) releases significant heat. Never mix these reagents rapidly at room temperature on a large scale. -
Toxic Gas: The reaction generates HCl gas. A scrubber or efficient fume hood is mandatory.
References
-
James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[2][7] Organic Syntheses, 39, 30. (Standard Vilsmeier protocol foundation).
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. (Mechanistic overview and variations).
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. (Authoritative review on regioselectivity).
-
PubChem. 3-Bromo-1H-indole-2-carbaldehyde. (Compound data and safety).
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. growingscience.com [growingscience.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Strategic Utilization of 3-Bromo-1H-indole-6-carbaldehyde in Medicinal Chemistry
Topic: Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3) represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike the more common 6-bromo-3-formyl isomer, this scaffold offers a unique "reverse" substitution pattern. It features an electrophilic handle at the C3 position (bromine) for cross-coupling and a reactive carbonyl at the C6 position (aldehyde) for solvent-exposed tail extension.
This guide details the synthesis, handling, and strategic application of this scaffold, focusing on its utility in designing kinase inhibitors, PROTAC linkers, and CNS-active agents.
Chemical Profile & Strategic Value
The "Orthogonal" Advantage
The core value of this molecule lies in its orthogonal reactivity . The C3-bromide and C6-aldehyde allow for sequential, selective functionalization without the need for extensive protecting group manipulations.
-
C3-Position (Head): The bromine atom is primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). In kinase inhibitor design, this position often directs the molecule into the ATP-binding hinge region.
-
C6-Position (Tail): The aldehyde is a versatile handle for reductive amination, olefination, or heterocycle formation. This position typically points towards the solvent front, making it ideal for solubilizing groups or PROTAC linker attachment.
Physical Properties & Stability
| Property | Description |
| Appearance | Yellow to light brown solid powder. |
| Molecular Weight | 224.06 g/mol |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water. |
| Stability | Light-sensitive (store in amber vials). Aldehyde is prone to oxidation; store under inert atmosphere (Argon/Nitrogen) at -20°C for long term. |
Synthesis of the Core Scaffold
Note: While commercially available, in-house synthesis ensures freshness and prevents aldehyde oxidation.
Protocol A: Regioselective Bromination of 1H-indole-6-carbaldehyde
Objective: Selectively install a bromine atom at the C3 position using N-Bromosuccinimide (NBS). Mechanism: Electrophilic aromatic substitution. The C3 position of the indole ring is the most electron-rich and nucleophilic, allowing for high regioselectivity over the C2 position or the electron-deficient benzenoid ring.
Materials:
-
Starting Material: 1H-indole-6-carbaldehyde (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Quench: Water / Sodium Thiosulfate
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 1H-indole-6-carbaldehyde (e.g., 6.0 g) and anhydrous DCM (400 mL). Stir until fully dissolved.
-
Bromination: Add NBS (1.1 equiv) portion-wise over 10 minutes at room temperature.
-
Expert Tip: Exclude light during this step (wrap flask in foil) to prevent radical side reactions, although ionic bromination dominates at C3.
-
-
Reaction: Stir the mixture at room temperature (20-25°C) overnight (approx. 12-16 hours). The solution will typically turn dark purple/brown.
-
Work-up:
-
Quench the reaction by adding water (200 mL).
-
Separate the organic (DCM) phase.[2]
-
Extract the aqueous phase with Ethyl Acetate (2 x 100 mL) to recover any polar product.
-
Combine organic layers and wash with saturated sodium thiosulfate (to remove excess bromine) followed by brine.
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the title compound as a yellow solid.
Application Protocols
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Context: This protocol is optimized for coupling the 3-bromo indole with aryl boronic acids without protecting the indole nitrogen. This saves two synthetic steps (protection/deprotection).
Reaction Scheme: 3-Br-Indole-6-CHO + Ar-B(OH)2 -> [Pd] -> 3-Ar-Indole-6-CHO
Materials:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Pd₂(dba)₃ (0.13 equiv)
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃[3][4]·HBF₄) (0.3 equiv)
-
Base: Potassium Fluoride (KF) (anhydrous, 4.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: In a glovebox or under a strict Argon stream, combine the indole substrate (e.g., 5.0 g), aryl boronic acid, Pd₂(dba)₃, phosphine ligand, and KF in a reaction vessel.
-
Solvation: Add anhydrous THF (degassed).
-
Reaction: Heat the mixture to 40°C and stir overnight under Argon.
-
Expert Tip: The use of KF allows for a milder base environment compared to carbonates, which is beneficial for the aldehyde stability. The P(t-Bu)₃ ligand is highly active, facilitating oxidative addition into the electron-rich indole bromide.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc) is usually required to separate the product from homocoupled boronic acid byproducts.
Protocol C: C6-Aldehyde Reductive Amination
Context: Used to attach solubilizing tails or linkers. This reaction is typically performed after the Suzuki coupling to avoid chemoselectivity issues with the palladium catalyst.
Materials:
-
Substrate: 3-Aryl-1H-indole-6-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde substrate and the amine in DCE. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA. Stir for 1 hour at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.
-
Expert Tip: STAB is preferred over NaBH₄ because it is less aggressive and will not reduce the indole double bond or other sensitive functionalities.
-
-
Reaction: Stir at room temperature for 4-16 hours. Monitor by LCMS for the disappearance of the imine intermediate.
-
Quench: Add saturated NaHCO₃ solution. Stir for 15 minutes.
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this scaffold, highlighting the "Coupling First" strategy validated by recent patent literature.
Caption: Divergent synthesis workflow. The C3-bromide is coupled first to establish the core pharmacophore, followed by C6-aldehyde modification for property tuning.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki Coupling | Catalyst poisoning or oxidation of Pd(0). | Ensure strict anaerobic conditions. Switch to Pd(dppf)Cl₂ if the P(t-Bu)₃ system fails. Add the base after the catalyst to prevent early precipitation. |
| Aldehyde Oxidation | Exposure to air during storage or reaction. | Store the 3-bromo intermediate under Argon. If oxidation occurs (forming carboxylic acid), convert the acid to an amide using HATU coupling as an alternative pathway. |
| N-Arylation Side Reaction | Competitive coupling at the Indole Nitrogen. | While Protocol B uses unprotected indole, some aryl halides may couple at N1. If observed, protect N1 with SEM or Boc groups before the Suzuki step. |
| Incomplete Bromination | Old NBS reagent. | Recrystallize NBS from water or use fresh reagent. Ensure the reaction is kept in the dark. |
References
-
Synthesis & Application in ASH1L Inhibitors
-
Source: US Patent 11,147,885 B2.[2] "ASH1L Inhibitors and Methods of Treatment Therewith."
- Relevance: Provides the primary experimental evidence for the NBS bromination protocol and the specific Pd₂(dba)₃/P(t-Bu)
-
URL:
-
-
General Indole Reactivity & Vilsmeier-Haack Context
-
Safety Data & Handling
- Source: Fisher Scientific Safety D
- Relevance: Standard safety protocols for halogen
-
URL: (Search CAS: 17826-04-9 for analog comparison)
Sources
- 1. JP6943876B2 - Heterocyclic compounds as RET kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US11147885B2 - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 4. US11110177B2 - ASH1L degraders and methods of treatment therewith - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Application Note: 3-Bromo-1H-indole-6-carbaldehyde in Anticancer Lead Optimization
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology drug discovery. It details the strategic utilization of 3-Bromo-1H-indole-6-carbaldehyde (CAS 1372096-39-3) as a dual-functional scaffold for synthesizing potent anticancer agents.[1]
Executive Summary
The indole scaffold is a "privileged structure" in oncology, serving as the core pharmacophore for FDA-approved drugs like Sunitinib, Osimertinib, and Vinblastine. This compound represents a high-value intermediate due to its orthogonal reactivity profile.[1] The C3-bromo substituent allows for palladium-catalyzed cross-coupling (modulating lipophilicity and target affinity), while the C6-aldehyde serves as a versatile "warhead" precursor for condensation reactions (Schiff bases, hydrazones) often associated with tubulin inhibition and apoptosis induction.[1]
This guide provides validated protocols for derivatizing this scaffold and assessing the biological activity of the resulting compounds.
Strategic Utility: The "Orthogonal Handle" Concept
In rational drug design, this scaffold offers two distinct vectors for chemical space exploration:
-
Vector A (C3-Position): The bromine atom at the electron-rich C3 position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This allows the introduction of aryl or heteroaryl groups, critical for occupying the hydrophobic pockets of kinase domains (e.g., VEGFR, EGFR).
-
Vector B (C6-Position): The aldehyde group at C6 allows for the extension of the scaffold via condensation reactions.[1] 6-substituted indoles are structurally validated to interfere with tubulin polymerization (colchicine binding site).[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.
Caption: Divergent synthesis workflow. The scaffold allows independent optimization of the C3 (Kinase affinity) and C6 (Tubulin/Apoptosis) vectors.
Experimental Protocols: Chemical Synthesis
Protocol A: C3-Arylation via Suzuki-Miyaura Coupling
Objective: To introduce an aryl group at the 3-position, mimicking the adenine ring of ATP in kinase inhibitors.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Arylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl₂ (5 mol%)[1]
-
K₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon for 5 minutes.
-
Loading: Add this compound (1 mmol, 224 mg), the appropriate arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol, 276 mg).
-
Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~36 mg) quickly to minimize air exposure. Seal the tube.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography.[1]
Validation Check:
-
NMR: Disappearance of the C3-H signal (if mistakenly assigned) or shift in the indole NH signal.[1] Appearance of new aromatic protons.[1][2]
-
MS: Mass shift corresponding to the added aryl group minus HBr.[1]
Protocol B: C6-Hydrazone Formation (Schiff Base)
Objective: To synthesize hydrazone derivatives targeting tubulin polymerization.[1]
Reagents:
-
This compound (or C3-arylated derivative) (1.0 eq)[1]
-
Substituted Hydrazide (e.g., Benzenesulfonyl hydrazide) (1.0 eq)
-
Catalytic Acetic Acid (2-3 drops)[1]
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the indole aldehyde (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Addition: Add the hydrazide (1 mmol) and catalytic acetic acid.
-
Reflux: Heat to reflux (78°C ) for 2–4 hours.
-
Precipitation: Most hydrazone products will precipitate upon cooling.[1] Cool the reaction mixture in an ice bath for 30 minutes.
-
Filtration: Filter the precipitate and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from Ethanol/DMF.
Validation Check:
-
IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of the C=N imine stretch (~1600-1620 cm⁻¹).[1]
Experimental Protocols: Biological Evaluation
Protocol C: In Vitro Cytotoxicity Assay (MTT)
Objective: To determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa, A549).
Materials:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]
-
96-well tissue culture plates[1]
-
DMSO (Solubilizing agent)[1]
Methodology:
-
Seeding: Seed cancer cells at a density of
cells/well in 100 µL of media. Incubate for 24 hours at 37°C/5% CO₂. -
Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Add 100 µL of drug solution to wells (Final concentrations: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove media.[1] Add 150 µL of DMSO to dissolve purple formazan crystals.[1]
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
.[1] Plot dose-response curves to determine IC50.[1]
Protocol D: Tubulin Polymerization Inhibition Assay
Objective: To verify if the C6-modified derivatives function as tubulin inhibitors (common for indole-6-carbaldehyde derivatives).[1]
Mechanism: Agents binding to the colchicine site prevent the assembly of tubulin into microtubules, leading to G2/M cell cycle arrest.
Methodology:
-
Preparation: Use a commercial Tubulin Polymerization Assay Kit (fluorescence-based).[1] Keep all reagents on ice.
-
Setup: In a 96-well black plate, mix:
-
Initiation: Transfer plate to a pre-warmed reader (37°C).
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Interpretation:
Quantitative Data Summary (Template)
When reporting results for derivatives of this compound, structure your data as follows for peer review:
| Compound ID | R-Group (C3) | R-Group (C6) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Inhibition (%) |
| Ref (Colchicine) | - | - | 0.05 | 0.08 | 95% |
| Scaffold (Start) | Br | CHO | >50 | >50 | <5% |
| Derivative 1 | Phenyl | Hydrazone | 2.4 | 3.1 | 65% |
| Derivative 2 | 4-F-Phenyl | Hydrazone | 0.8 | 1.2 | 88% |
Note: The scaffold itself is generally inactive; potency is achieved through the described functionalization.
References
-
Smolecule. "this compound | 1372096-39-3."[1] Smolecule Chemical Database.[1] Accessed October 26, 2023.[1] Link
-
El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1] Egyptian Journal of Chemistry, vol. 60, no. 5, 2017, pp. 723-751.[1] (Provides foundational chemistry for indole aldehydes).[1] Link
-
Singh, P., et al. "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights." Molecules, vol. 25, no.[8] 2, 2020. (Review of indole anticancer mechanisms). Link[1]
-
Kaufmann, D., et al. "Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides." Journal of Medicinal Chemistry, 2022. (Discusses hydrazone derivatives and tubulin inhibition). Link
-
MedChemExpress. "6-Bromo-1H-indole-3-carbaldehyde Product Information." (For comparison of isomeric reactivity). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
3-Bromo-1H-indole-6-carbaldehyde as an intermediate for heterocyclic synthesis.
Part 1: Executive Summary & Structural Logic
The "Orthogonal" Scaffold 3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3) represents a high-value "bifunctional" scaffold for medicinal chemistry. Its utility stems from the electronic orthogonality of its two reactive centers:
-
C3-Bromine: A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
C6-Aldehyde: A "hard" electrophile ready for condensation, reductive amination, or oxidation/reduction.
Unlike simple haloindoles, this molecule allows for the rapid construction of complex, non-symmetrical bis-heterocycles found in kinase inhibitors (e.g., ASH1L inhibitors) and GPCR ligands. The presence of the electron-withdrawing aldehyde at C6 stabilizes the indole core against oxidative degradation compared to electron-rich 3-bromoindoles, yet the C3 position remains sufficiently reactive for catalytic insertion.
Part 2: Synthesis Protocol (Preparation of the Scaffold)
While commercially available, in-house preparation is often necessary for scale-up. The synthesis relies on the regioselective electrophilic bromination of indole-6-carbaldehyde.
Protocol A: Regioselective Bromination
Principle: The aldehyde at C6 deactivates the benzene ring, directing the electrophilic bromine source (NBS) to the naturally nucleophilic C3 position of the pyrrole ring.
Materials:
-
1H-Indole-6-carbaldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Water/Brine for workup
Step-by-Step Methodology:
-
Dissolution: Charge a foil-wrapped round-bottom flask (to exclude light) with 1H-indole-6-carbaldehyde (e.g., 6.0 g) and DCM (400 mL, ~0.1 M concentration).
-
Addition: Add NBS (7.36 g) portion-wise over 15 minutes at 0°C.
-
Critical Control: Do not dump NBS all at once; a localized high concentration can lead to C2/C3-dibromination.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. The solution typically turns purple/brown.
-
Quench: Pour the reaction mixture into water (200 mL). Separate the organic (DCM) phase.[1][2]
-
Extraction: Extract the aqueous phase once with Ethyl Acetate or DCM.
-
Workup: Combine organic phases, wash with saturated NaHCO₃ (to remove succinimide byproducts), then brine. Dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes) to yield a yellow/tan solid.
Part 3: Core Applications & Workflows
Application 1: C3-Functionalization (Suzuki-Miyaura Coupling)
The C3-Br bond is chemically labile. Standard Suzuki conditions work, but the free N-H can poison sensitive catalysts.
-
Preferred Catalyst System: Pd₂(dba)₃ / P(t-Bu)₃ or Pd(dppf)Cl₂.
-
Base: Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃).
Protocol (Microwave or Thermal):
-
Dissolve this compound (1 equiv) and Aryl-Boronic Acid (1.5 equiv) in THF or Dioxane/Water (4:1).
-
Add Base (3.0 equiv). Degas with Argon for 10 mins.
-
Add Pd catalyst (5 mol%).
-
Heat at 80°C (thermal) or 100°C (microwave) for 1–4 hours.
-
Note: The C6-aldehyde remains intact under these conditions, ready for Step 2.
Application 2: C6-Elaboration (Reductive Amination)
Used to install solubilizing groups (e.g., piperazines, morpholines) common in drug discovery.
Protocol:
-
Dissolve the scaffold (or the C3-coupled product) in DCE (Dichloroethane).
-
Add Amine (1.1 equiv) and Acetic Acid (cat.). Stir 1 hour to form the imine.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Stir at RT overnight.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Caption: Divergent synthesis map showing the "Orthogonal" reactivity of the C3 (Br) and C6 (CHO) positions.
Part 5: Expert Insights & Troubleshooting
| Challenge | Root Cause | Solution |
| C2/C3 Dibromination | Excess NBS or high temperature during synthesis. | Maintain strict stoichiometry (1.05 equiv NBS). Keep reaction at 0°C during addition. |
| Debromination (C3-H) | Occurs during Pd-coupling if the catalytic cycle stalls (hydride source present). | Use anhydrous solvents. Switch to active catalysts like Pd(t-Bu₃P)₂ or Pd-RuPhos to accelerate oxidative addition. |
| Aldehyde Oxidation | Air exposure over long storage. | Store under Argon at -20°C. If impure, wash with NaHSO₃ solution to form the bisulfite adduct, wash organics, then hydrolyze back to aldehyde. |
| N-H Interference | The free indole N-H can be acidic (pKa ~16) and interfere with bases. | If yields are low (<50%), protect N1 with Boc (Boc₂O, DMAP) or SEM before attempting the Suzuki coupling. |
Part 6: References
-
Synthesis of this compound:
-
Source: US Patent 11110177B2 (Example 2, Step A).
-
Title: ASH1L degraders and methods of treatment therewith.
-
Link:
-
-
Suzuki Coupling Applications:
-
Source: CN Patent 111655257A.
-
Title: ASH1L inhibitors and methods of treatment therewith.
-
Link:
-
-
General Reactivity of 3-Haloindoles:
-
Source:Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloindoles." (Representative context for C3 reactivity).
-
Link:[Link]
-
Sources
Application Note: High-Efficiency N-Alkylation of 3-Bromo-1H-indole-6-carbaldehyde
[1]
Abstract
This protocol details the procedure for the N-alkylation of This compound , a versatile scaffold in medicinal chemistry (e.g., for antiviral and oncology targets). Due to the electron-withdrawing nature of the 6-formyl group and the 3-bromo substituent, the indole N-H bond exhibits enhanced acidity compared to unsubstituted indole (
Mechanistic Insight & Retrosynthetic Analysis
Electronic Environment
The substrate features two critical electron-withdrawing groups (EWGs):
-
6-Carbaldehyde (-I, -M): Significantly pulls electron density from the benzene ring, increasing the acidity of the N-H proton.
-
3-Bromine (-I, +M): While weakly mesomerically donating, its inductive withdrawal dominates at the C3 position, stabilizing the indole core.
Implication for Alkylation: The deprotonated indole anion (indolide) is an ambident nucleophile. According to the Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom (harder center) is the preferred site of alkylation, especially in polar aprotic solvents (DMF, DMSO) which solvate the cation (Na⁺/Cs⁺) and leave the N-anion "naked" and reactive. The presence of the 3-Br substituent effectively blocks the C3 position, minimizing the risk of C-alkylation, a common side reaction in simple indoles.
Reaction Scheme
The transformation involves the deprotonation of the indole nitrogen followed by
Figure 1: Mechanistic pathway for the N-alkylation of this compound.
Experimental Protocols
Pre-Reaction Checklist
-
Substrate: this compound (Purity >95% by HPLC).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: Water content must be <0.05% to prevent quenching of the base.
-
Atmosphere: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).[2]
Method A: Sodium Hydride (Standard High-Yield Protocol)
Recommended for: Primary alkyl halides, unreactive electrophiles, and large-scale synthesis.[3]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
). -
Solubilization: Dissolve This compound (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. The solution typically turns from pale yellow to a deeper orange/red, indicating anion formation. -
Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add the Alkyl Halide (R-X) (1.2 – 1.5 equiv) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
-
Monitoring: Stir for 1–4 hours. Monitor by TLC (typically 30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of starting material (
) and appearance of a less polar product ( ).
-
-
Quench & Workup:
-
Cool back to 0 °C.
-
Quench by slow addition of saturated
solution or ice water. -
Extract with Ethyl Acetate (
).[2] -
Wash combined organics with Water (
) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
Method B: Cesium Carbonate (Mild Protocol)
Recommended for: Acid-sensitive substrates, highly reactive electrophiles (e.g., Benzyl bromide, Allyl bromide), and operational simplicity.
Step-by-Step Procedure:
-
Setup: To a vial or RBF, add This compound (1.0 equiv).
-
Reagents: Add Cesium Carbonate (
) (2.0 equiv) and the Alkyl Halide (1.2 equiv). -
Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (0.2 M).
-
Reaction:
-
Stir at Room Temperature for 4–12 hours.
-
Optimization: If conversion is slow after 4 hours, heat to 60 °C .
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate.
-
(Optional) If DMF was used, perform an aqueous extraction as in Method A.
-
Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Data Summary & Troubleshooting
Expected Chemical Shifts (1H NMR in )
Upon successful N-alkylation, the diagnostic signal is the disappearance of the broad N-H singlet (typically >9.0 ppm) and the appearance of the N-alkyl protons.
| Position | Proton Type | Approx. Shift ( | Multiplicity |
| N-1 | 3.75 – 3.85 | Singlet (3H) | |
| N-1 | 5.30 – 5.40 | Singlet (2H) | |
| C-2 | Indole C2-H | 7.30 – 7.50 | Singlet (1H) |
| C-6 | Aldehyde (-CHO) | 10.0 – 10.1 | Singlet (1H) |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion | Incomplete deprotonation | Ensure NaH is fresh; increase reaction time at 0°C. |
| Low Conversion | Alkyl halide degradation | Add Alkyl Halide after anion formation; use fresh reagents. |
| C-Alkylation (Trace) | Solvent polarity too low | Ensure use of DMF or DMSO (promotes N-alkylation).[4] |
| Aldehyde Degradation | Base too strong / Cannizzaro | Switch to Method B ( |
| Emulsion during Workup | DMF presence | Wash organic layer with 5% LiCl solution (breaks DMF emulsions). |
Safety & Handling
-
This compound: Treat as a potential irritant.[3] Avoid inhalation.
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water to produce hydrogen gas. Handle under inert gas.[2] Quench excess NaH carefully with isopropanol or solid
before adding water. -
Alkyl Halides (e.g., MeI, BnBr): Potent alkylating agents; often carcinogenic and lachrymators. Use only in a fume hood.
References
-
Indole-3-carboxaldehyde Synthesis & Reactivity: James, P. N.; Snyder, H. R.[4][5][6] "Indole-3-aldehyde."[7][4][6][8][9] Organic Syntheses, 1959 , 39, 30.[10]
-
General N-Alkylation of Electron-Deficient Indoles: Cee, V. J., et al. "Alkylation of Indoles with Alpha-Halo Esters." ACS Medicinal Chemistry Letters, 2019 , 10, 1302-1308.
-
Mild Base Protocols (Carbonate Method): Laha, J. K., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles." Synlett, 2012 , 23, 2193.
-
Properties of this compound: National Institute of Standards and Technology (NIST).[3] "1H-Indole-3-carboxaldehyde Derivatives Data."
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 9. Buy 6-bromo-1-methyl-1H-indole-3-carbaldehyde | 25055-65-6 [smolecule.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-1H-indole-6-carbaldehyde
Introduction & Strategic Analysis
The 3-Bromo-1H-indole-6-carbaldehyde scaffold represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, VEGFR) and natural product synthesis. Its dual functionality—an electrophilic bromide at C3 and a reactive formyl group at C6—presents a unique chemoselective challenge.
Structural Considerations
-
The Electrophile (C3-Br): The C3 position of the indole is electron-rich. However, the presence of the electron-withdrawing formyl group at C6 decreases the electron density of the indole ring, thereby facilitating the oxidative addition of Palladium(0) into the C3-Br bond compared to electron-neutral indoles.
-
The Spectator/Reactive Handle (C6-CHO): The aldehyde is susceptible to oxidation (to carboxylic acid) or nucleophilic attack. Standard Suzuki bases (e.g., hydroxide, alkoxides) can trigger Cannizzaro disproportionation or aldol condensations. Therefore, mild, non-nucleophilic bases are strictly required.
-
The N-H Acid: The free indole N-H (pKa ~16) can be deprotonated by strong bases, leading to competing N-arylation or catalyst poisoning.
Mechanistic Strategy
To ensure a robust, self-validating protocol, we must balance the activation of the boronic acid (transmetallation) with the stability of the aldehyde.
-
Catalyst Selection: Bidentate ligands like dppf are preferred to prevent
-hydride elimination and stabilize the Pd-complex against the electron-rich indole π-system. -
Solvent System: A biphasic system (organic/water) is critical. Water dissolves the inorganic base, facilitating the formation of the reactive boronate species
, which is the active nucleophile in the transmetallation step.
Critical Variables & Decision Matrix
Before initiating synthesis, select the protocol based on your coupling partner (Boronic Acid/Ester).[1]
| Variable | Standard Conditions (Protocol A) | High-Performance Conditions (Protocol B) |
| Target Substrates | Phenyl, Electron-Rich Aryls, Simple Heteroaryls | Sterically Hindered Aryls, Electron-Poor Heteroaryls (Pyridines, Pyrimidines) |
| Catalyst | Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%) | XPhos Pd G2 (2-3 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol / Water (4:1) or Toluene/H₂O |
| Temperature | 80–90 °C | 100–110 °C |
| Key Advantage | Cost-effective, robust, easy purification. | High turnover, works on "difficult" substrates. |
Experimental Protocols
Protocol A: Standard Robust Coupling
Best for initial screening and scale-up of simple biaryl systems.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and degassed Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Crucial): Sparge the 1,4-dioxane and water separately with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.
-
Assembly: In a reaction vial equipped with a magnetic stir bar, add the indole derivative, boronic acid, and Pd(dppf)Cl₂.
-
Solvation: Add the dioxane, followed by the aqueous Na₂CO₃ solution.
-
Inertion: Seal the vial and purge the headspace with Argon for 2 minutes.
-
Reaction: Heat the mixture to 85 °C for 4–12 hours.
-
Self-Validation Check: Monitor by TLC or LCMS. The starting bromide should disappear.[3] If the aldehyde peak (CHO) disappears from LCMS (check M+1), oxidation may have occurred.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[4]
-
Note: Avoid acidic washes which may affect the indole or aldehyde.
-
Protocol B: Sterically Demanding/Heteroaryl Coupling
Use when Protocol A results in low conversion or protodeboronation.
Reagents:
-
This compound (1.0 equiv)
-
Heteroaryl Boronic Acid/Pinacol Ester (1.5 equiv)
-
XPhos Pd G2 (0.03 equiv)
-
Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
-
Solvent: n-Butanol / Water (4:1)
Step-by-Step Methodology:
-
Pre-activation: Weigh the boronic acid, indole, base, and catalyst into the vial inside a glovebox (if available) or under a strong flow of inert gas.
-
Solvent Addition: Add degassed n-Butanol and Water.
-
Reaction: Heat to 100 °C . The higher boiling point of BuOH allows for higher thermal energy to overcome the activation barrier of hindered substrates.
-
Monitoring: These reactions are often faster (1–4 hours).
-
Workup: Similar to Protocol A. If the product is very polar (due to heteroatoms), use DCM/MeOH (9:1) for extraction.[4]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C. |
| Protodeboronation | Boronic acid loses Boron before coupling. | Use Boronic Esters (BPin) instead of acids. Switch base to KF or CsF (anhydrous conditions). |
| Aldehyde Oxidation | Oxygen ingress. | Rigorous degassing (Freeze-Pump-Thaw). Add antioxidant (BHT) trace amounts. |
| N-Arylation (Side Product) | Base is too strong; N-H deprotonation. | Ensure base is weak (Na₂CO₃). If persistent, protect N-H with Boc or SEM (though usually unnecessary). |
| Homocoupling (Ar-Ar) | Oxygen presence. | Improve inert atmosphere. Reduce catalyst loading. |
Visualization: Decision Workflow
The following diagram illustrates the logical flow for selecting and optimizing the reaction conditions.
Caption: Logical decision tree for Suzuki coupling optimization targeting this compound.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Contextual reference for Indole functionalization). Link
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2 and C3 Positions. Angewandte Chemie International Edition, 48(51), 9608-9644. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Multicomponent Synthesis & Diversification of 3-Bromo-1H-indole-6-carbaldehyde Scaffolds
Introduction: The Privileged Scaffold Strategy
In modern drug discovery, 3-Bromo-1H-indole-6-carbaldehyde represents a high-value "bifunctional" scaffold.[1][2][3] Unlike simple indole-3-carboxaldehydes, this specific regioisomer offers two distinct advantages for medicinal chemists:
-
Steric Accessibility (C6-Aldehyde): The aldehyde located at the C6 position is distal from the nitrogen lone pair and less sterically encumbered than C3-substituents, facilitating rapid condensation in Multicomponent Reactions (MCRs).[2][3]
-
Orthogonal Reactivity (C3-Bromide): The bromine atom at the C3 position serves as a "dormant" handle.[1][2][3] It remains stable during acid-catalyzed MCRs (which typically utilize the aldehyde) but can be activated post-MCR for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][2][3]
This guide details the protocols for transforming this single precursor into diverse libraries of Dihydropyrimidinones (DHPMs) and 1,4-Dihydropyridines (1,4-DHPs) , followed by late-stage diversification.[2]
Structural Analysis & Reactivity Profile[2][3]
Before initiating synthesis, it is critical to understand the electronic environment of the starting material to prevent side reactions.
| Feature | Reactivity Implication | Experimental Precaution |
| C6-Formyl Group | Electrophilic center; highly reactive in Knoevenagel/Imine condensations.[1][2][3] | Ensure anhydrous conditions if using Lewis acids to prevent hydrate formation.[1][2][3] |
| C3-Bromide | Blocks the nucleophilic C3 site; prevents acid-catalyzed indole dimerization.[1][2][3] | Crucial Benefit: Unlike unsubstituted indoles, this substrate is stable in acidic MCR media (e.g., HCl/EtOH) because the reactive C3 position is blocked. |
| N1-Hydrogen | Weakly acidic; potential for H-bonding.[1][2][3] | Do not use strong bases (e.g., NaH, KOtBu) in the MCR step to avoid N-deprotonation/alkylation unless intended. |
Protocol I: The Biginelli Reaction
Target: Synthesis of Indole-Functionalized 3,4-Dihydropyrimidin-2(1H)-ones.[1][2][3] Mechanism: Acid-catalyzed cyclocondensation.[1][2][3]
Materials
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)[2]
-
Urea Component: Urea or Thiourea (1.2 equiv)[2]
-
Catalyst: Chlorotrimethylsilane (TMSCl) (0.5 equiv) [Preferred over HCl for solubility][2]
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[2]
Step-by-Step Methodology
-
Charge: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and Urea (1.2 mmol) in MeCN (5 mL).
-
Activate: Add TMSCl (0.5 mmol) dropwise. Stir at Room Temperature (RT) for 10 minutes. Observation: Solution may become slightly cloudy as the N-acyliminium ion forms.[2]
-
Addition: Add Ethyl acetoacetate (1.0 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Eluent: 40% EtOAc/Hexane).[1][2][3] The aldehyde spot (
) should disappear.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Work-up: Cool to RT. Pour the reaction mixture into crushed ice (20 g). Stir vigorously.
-
Isolation: The solid DHPM precipitate should be filtered, washed with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).[1][2][3]
-
Purification: Recrystallize from hot Ethanol.
Yield Expectation: 75–85% Key Insight: The use of TMSCl generates anhydrous HCl in situ, which is more effective for the dehydration steps than aqueous acids.[3]
Protocol II: The Hantzsch Reaction
Target: Synthesis of Indole-Linked 1,4-Dihydropyridines (Calcium Channel Blocker Analogs).[1][2][3]
Materials
-
1,3-Dicarbonyl: Ethyl acetoacetate (2.2 equiv)[2]
-
Nitrogen Source: Ammonium Acetate (
) (1.5 equiv)[2] -
Solvent: Ethanol (Absolute)[2]
Step-by-Step Methodology
-
Charge: Combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) in Ethanol (5 mL).
-
Reflux: Heat to reflux (78°C) with stirring for 3–5 hours.
-
Color Change: The reaction typically transitions from pale yellow to deep yellow/orange.[1][2][3]
-
Work-up: Evaporate the solvent under reduced pressure to ~20% of the original volume.
-
Precipitation: Add ice-cold water (10 mL). A solid precipitate will form.[1][2][3]
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1).[1][2][3]
Yield Expectation: 80–90%
Pathway Visualization
The following diagram illustrates the divergent synthesis strategy, highlighting how the C3-Bromide remains available for post-MCR modification.
Figure 1: Divergent synthesis workflow.[1][2][3] The aldehyde drives the initial scaffold formation, while the bromine allows for secondary library expansion.
Post-MCR Diversification (The "Value Add")
Once the MCR scaffold (DHPM or DHP) is constructed, the 3-bromo position can be utilized to introduce biaryl complexity.[2] This is crucial for structure-activity relationship (SAR) studies.[1][2][3]
Protocol: Suzuki-Miyaura Coupling of MCR Products[1][2][3]
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1][2][3]
-
Reagents: Add the MCR Product (DHPM or DHP, 0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Potassium Carbonate (
, 1.5 mmol). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed Dioxane:Water (4:1 ratio, 5 mL).
-
Reaction: Heat at 90°C for 12 hours under Argon.
-
Purification: The product will likely require Column Chromatography (SiO2, Hexane/EtOAc gradient) as recrystallization may not separate the biaryl product from boronic acid byproducts.[1][2][3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Knoevenagel intermediate stability.[1][2][3] | Add the aldehyde and urea first with the acid catalyst to form the iminium ion before adding the keto-ester.[2][3] |
| Indole Polymerization | Acid concentration too high.[1][2][3] | Switch from mineral acids (HCl) to Lewis acids ( |
| Suzuki Failure | Catalyst poisoning by Urea/Amine.[1][2][3] | The urea/amine nitrogens in the MCR product can coordinate Pd.[2][3] Increase catalyst loading to 10 mol% or use SPhos-Pd-G2 catalyst.[1][2][3] |
References
-
Sigma-Aldrich. Product Specification: Indole-6-carboxaldehyde.[1][2][3][4] Retrieved from [1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773435, 1H-Indole-6-carboxaldehyde.[1][2][3] Retrieved from [1][2]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.[1][2][3] Egyptian Journal of Chemistry.[1][2][3] (Provides foundational reactivity profiles for indole-aldehydes applicable to the 6-isomer). Retrieved from
-
Organic Chemistry Portal. Biginelli Reaction: Mechanism and Recent Literature. (Standardizing the acid-catalyzed mechanism). Retrieved from
-
Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction.[1][2][3] (Validating urea/aldehyde condensation protocols). Retrieved from [1][2]
Sources
Application Note: Strategic Functionalization of 3-Bromo-1H-indole-6-carbaldehyde
Executive Summary
This guide details the functionalization of 3-Bromo-1H-indole-6-carbaldehyde , a high-value scaffold in kinase inhibitor and antiviral drug discovery. The molecule possesses two distinct reactive centers: an electrophilic aldehyde at C6 and a cross-coupling-competent bromide at C3 .
The primary challenge in functionalizing the aldehyde group is chemoselectivity : transformations must occur exclusively at the carbonyl center without compromising the C3-bromine bond (susceptible to metal-halogen exchange or hydrogenolysis) or the indole nitrogen. This note provides four validated protocols to transform the aldehyde into amines, olefins, carboxylic acids, and heterocycles, preserving the C3-bromide for late-stage diversification.
Strategic Analysis & Reactivity Profile
The Scaffold
-
C6-Aldehyde (CHO): Located on the benzenoid ring, it behaves similarly to a substituted benzaldehyde. It is moderately electrophilic and suitable for condensation, reduction, and oxidation.
-
C3-Bromide (Br): Located on the electron-rich pyrrole ring. It is chemically distinct from aryl bromides. It is stable to mild acids and weak bases but unstable toward strong lithiating agents (e.g., n-BuLi, t-BuLi) which cause rapid lithium-halogen exchange.
-
Indole NH: Weakly acidic (pKa ~16). Can interfere with strong bases (requiring protection) or participate in hydrogen bonding.
Decision Matrix
Use the following logic to select the appropriate protocol:
Figure 1: Decision tree for selecting the functionalization pathway.
Experimental Protocols
Protocol 1: Reductive Amination (Library Synthesis)
Objective: Convert the aldehyde to a secondary or tertiary amine without debrominating the C3 position. Mechanism: Formation of an iminium ion followed by selective reduction. Critical Reagent: Sodium triacetoxyborohydride (STAB). It is milder than NaBH₄ and will not reduce the aldehyde or the C3-Br, only the iminium species.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (catalytic to 1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve this compound (100 mg, 0.45 mmol) in DCE (4 mL).
-
Add the amine (0.50 mmol). If the amine is a hydrochloride salt, add 1.0 equiv of TEA.
-
Add AcOH (1 drop). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation. Note: The solution often turns yellow/orange.
-
Reduction: Add STAB (143 mg, 0.67 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1]
-
Checkpoint: Look for the mass of Product (M+1).[2] Absence of starting aldehyde indicates completion.
-
-
Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Caution: Do not use NaBH₄ in methanol if high chemoselectivity is required, as it can reduce the aldehyde to the alcohol competitively.
Protocol 2: Wittig Olefination (Chain Extension)
Objective: Install an unsaturated carbon chain. Challenge: Strong bases (e.g., n-BuLi) used to generate ylides can cause Lithium-Halogen exchange at the C3-Br. Solution: Use stabilized ylides or Horner-Wadsworth-Emmons (HWE) reagents with milder bases (NaH, KOtBu, or LiCl/DBU).
Materials:
-
Phosphonium salt or Phosphonate ester
-
Base: Potassium tert-butoxide (KOtBu) or NaH
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt (1.2 equiv) in dry THF.
-
Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise. Stir for 30 min. The color usually changes to bright yellow/orange.
-
Note: If using HWE phosphonate, NaH (60% dispersion) is preferred.
-
-
Addition: Dissolve this compound (1.0 equiv) in minimal THF and add dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2][3][5]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Pro-Tip: If the indole NH is unprotected, use 2.2 equiv of base. The first equivalent deprotonates the indole nitrogen (protecting it as the anion), and the second generates the ylide.
Protocol 3: Pinnick Oxidation (Aldehyde to Acid)
Objective: Oxidize the aldehyde to a carboxylic acid for subsequent amide coupling. Why Pinnick? It avoids the harsh conditions of KMnO₄ (which oxidizes the indole double bond) and Jones reagent. It is perfectly compatible with the C3-bromide.
Materials:
-
Sodium Chlorite (NaClO₂) (80% purity)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (buffer)
-
Scavenger: 2-Methyl-2-butene
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde (1.0 equiv) in t-BuOH/H₂O (10 mL per mmol).
-
Scavenger: Add 2-methyl-2-butene (5–10 equiv). Crucial: This scavenges the hypochlorite byproduct which would otherwise chlorinate the indole ring.
-
Oxidant: Add NaH₂PO₄ (2.0 equiv) followed by NaClO₂ (1.5 equiv).
-
Reaction: Stir vigorously at RT for 2–4 hours.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2][3][5]
-
Note: The product is an acid; ensure the aqueous layer is acidic during extraction.
-
-
Isolation: The crude product is often pure enough for amide coupling. Recrystallize from MeOH/Water if necessary.
Reaction Workflow Diagram
The following diagram illustrates the divergence of the aldehyde functionalization while maintaining the integrity of the C3-Bromide.
Figure 2: Synthetic workflow showing parallel functionalization tracks followed by late-stage C3 diversification.
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| Debromination | Loss of Br at C3 during reaction. | Avoid Pd contamination in glassware. Avoid strong reducing agents (LiAlH₄) or lithiating agents (n-BuLi). Use NaBH(OAc)₃ or NaBH₄. |
| N-Alkylation | Base-mediated alkylation of Indole NH. | If using alkyl halides/strong base, protect Indole-NH with Boc or Tosyl first. |
| Solubility | Aldehyde is poorly soluble. | Use THF or DMF.[2] For reductive amination, DCE is superior to DCM for solubility. |
| Over-oxidation | Chlorination of indole during oxidation. | Must use 2-methyl-2-butene scavenger in Pinnick oxidation. |
References
-
Synthesis of this compound
- Source: US Patent 11,110,177 B2 (2021). "ASH1L degraders and methods of treatment therewith".
-
General Reactivity of Indole-3-carboxaldehydes (Analogous Chemistry)
-
Source: El-Sawy, E. R., et al. (2017).[2] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions". Egyptian Journal of Chemistry. This review covers the general reactivity of the aldehyde group on the indole scaffold, applicable to the C6 isomer.
-
-
Pinnick Oxidation Protocols for Indoles
- Source: Lindgren, B. O., et al. (1973). "Preparation of Carboxylic Acids from Aldehydes". Acta Chemica Scandinavica.
-
Reductive Amination Selectivity
- Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Establishes the chemoselectivity of STAB.
Sources
- 1. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 2. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US11110177B2 - ASH1L degraders and methods of treatment therewith - Google Patents [patents.google.com]
- 5. US11147885B2 - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
Application Note: 3-Bromo-1H-indole-6-carbaldehyde in Advanced Material Synthesis
[1][2][3]
Executive Summary
This compound is a high-value intermediate distinguished by its orthogonal reactivity.[1] Unlike the more common 3-formyl isomers, this scaffold features a reactive bromide at the C3 position and an aldehyde at the C6 position.[1] This specific substitution pattern allows for the independent tuning of the electronic "push" (via C3 metal-catalyzed coupling) and "pull" (via C6 condensation) forces, making it an ideal core for Donor-π-Acceptor (D-π-A) systems used in Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and fluorescent sensors.
Key Technical Specifications
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1372096-39-3 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Core Reactivity | C3-Br: Electrophilic site for Pd-catalyzed cross-coupling (Suzuki, Stille).C6-CHO: Electrophilic handle for condensation (Knoevenagel, Wittig).N1-H: Nucleophilic site for solubility engineering (Alkylation).[1] |
Strategic Synthetic Workflow
The utility of this compound lies in its ability to serve as a "junction" for molecular wire construction.[1] The following workflow illustrates the divergent synthesis pathways available to researchers.
Figure 1: Sequential functionalization strategy. The C3-Bromine and C6-Aldehyde allow for stepwise construction of complex conjugated systems.[1]
Detailed Experimental Protocols
Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling
Objective: To extend the π-conjugation at the 3-position by attaching an electron-rich aryl group (e.g., Thiophene or Phenyl).[1] Mechanism: The C3-Br bond in indoles is highly active towards oxidative addition by Palladium(0) species.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under a stream of Argon, charge a Schlenk tube with the indole substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).[1]
-
Solvation: Add degassed 1,4-Dioxane (10 mL) and seal the tube with a septum.
-
Activation: Inject the aqueous K₂CO₃ solution (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 85°C for 12–16 hours. The solution typically darkens as the catalytic cycle progresses.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.[1]4) should disappear, replaced by a highly fluorescent product spot.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[1] Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Critical Note: If the N1-position is unprotected, use a slightly milder base (like NaHCO₃) or lower temperature to prevent side reactions, although free N-H indoles generally tolerate these conditions well [1].
Protocol B: C6-Functionalization via Knoevenagel Condensation
Objective: To convert the C6-aldehyde into a strong electron-accepting vinyl group, completing the "Push-Pull" system.[1] Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound to the carbonyl, followed by dehydration.[1]
Reagents:
-
Substrate: C3-substituted Indole-6-carbaldehyde (from Protocol A) (1.0 equiv)[1]
-
Active Methylene: Malononitrile (1.2 equiv) or Ethyl Cyanoacetate[1]
-
Catalyst: Piperidine (0.1 equiv) or Triethylamine[1]
-
Solvent: Ethanol or Acetonitrile (Anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde substrate (0.5 mmol) and malononitrile (0.6 mmol) in Ethanol (5 mL).
-
Catalysis: Add catalytic piperidine (1-2 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A precipitate often forms as the product crystallizes out of the hot solution.[1]
-
Observation: A color change to deep yellow, orange, or red is indicative of extended conjugation and intramolecular Charge Transfer (ICT).[1]
-
Workup:
-
If precipitate forms: Cool to 0°C, filter the solid, and wash with cold ethanol.
-
If soluble: Evaporate solvent and recrystallize from Ethanol/Hexane.[1]
-
-
Validation: 1H NMR will show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a vinyl proton singlet (~7.8–8.2 ppm).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Protocol A) | Oxidative addition failure due to catalyst poisoning.[1] | Ensure strict oxygen-free conditions (Argon sparging).[1] Switch to a more active catalyst like Pd(PPh₃)₄ or XPhos Pd G2 .[1] |
| Debromination (Protocol A) | Hydrodehalogenation side reaction.[1] | Use anhydrous solvents and avoid alcoholic co-solvents if possible.[1] Reduce reaction time. |
| No Reaction in Knoevenagel (Protocol B) | Aldehyde deactivation.[1] | The indole nitrogen lone pair can donate electron density, reducing aldehyde electrophilicity.[1] N-alkylation (e.g., with methyl iodide) prior to condensation often accelerates this step.[1] |
| Solubility Issues | Planar rigid structure. | Perform N-alkylation with a long alkyl chain (e.g., 2-ethylhexyl) as "Step 1" before attempting metal catalysis.[1] |
References
-
Suzuki-Miyaura Coupling of Halogenated Indoles
-
Knoevenagel Condensation in Indole Materials
-
Compound Identification (CAS 1372096-39-3)
- Source: PubChem Compound Summary for this compound.
-
[1]
-
General Indole Reactivity in Electronics
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated indole derivatives.
Troubleshooting & Optimization
Technical Support: Optimization of 3-Bromo-1H-indole-6-carbaldehyde Synthesis
Executive Summary
The synthesis of 3-Bromo-1H-indole-6-carbaldehyde presents a specific challenge: the aldehyde group at the C6 position is a strong electron-withdrawing group (EWG). This deactivates the indole ring, significantly reducing the nucleophilicity of the C3 position compared to unsubstituted indole. Standard protocols often result in low conversion, long reaction times, or oxidative degradation.
This guide provides an optimized protocol using N-Bromosuccinimide (NBS) in DMF , with specific contingencies for deactivated systems.
Part 1: Optimized Standard Operating Procedure (SOP)
This protocol is designed to maximize regioselectivity for the C3 position while minimizing oxidation of the aldehyde.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| 1H-Indole-6-carbaldehyde | 1.0 | Substrate | Purity >98%; Dry (Water <0.1%) |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Must be white. Yellow/Orange NBS indicates free |
| DMF (N,N-Dimethylformamide) | [0.2 M] | Solvent | Anhydrous. Stabilizes the transition state. |
| Sodium Bisulfite ( | Excess | Quench | Removes unreacted bromine species. |
Step-by-Step Workflow
-
Preparation: Dissolve 1H-indole-6-carbaldehyde in anhydrous DMF (concentration ~0.2 M) in a round-bottom flask under an inert atmosphere (
or Ar).-
Why: Oxygen promotes radical oxidation of the aldehyde to carboxylic acid.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why: Lower temperature improves regioselectivity and suppresses over-bromination, despite the deactivated ring requiring energy.
-
-
Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise over 30–60 minutes.
-
Control Point: Do not add solid NBS directly. High local concentrations lead to 2,3-dibromo byproducts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC/LCMS. If conversion is <50% after 4 hours, see Troubleshooting (Scenario A) .
-
-
Quench & Workup: Pour the reaction mixture into 10 volumes of ice-cold water containing 1%
.-
Observation: A precipitate should form.[1]
-
-
Isolation: Filter the solid. Wash copiously with water to remove DMF. Dry under vacuum at 40°C.
Part 2: Troubleshooting & FAQs
Scenario A: Reaction Stalls (Low Conversion)
Symptom: LCMS shows 40% starting material remaining after 6 hours. Adding more NBS only increases impurities. Root Cause: The C6-aldehyde deactivates the ring, raising the activation energy for electrophilic aromatic substitution (SEAr). Solution:
-
Catalysis: Add 5-10 mol% of p-Toluenesulfonic acid (TsOH) or silica gel. Acid catalysis activates the NBS.
-
Alternative Solvent: Switch to Acetonitrile (ACN) . While DMF is better for solubility, ACN often provides faster kinetics for NBS brominations.
-
Extreme Measure: If the substrate is highly unreactive, use the NBS/H2SO4 method described by Rajesh et al. for deactivated aromatics [1].[2][3]
Scenario B: Product is Red/Dark (Purity Issues)
Symptom: The isolated solid is dark red or brown instead of pale yellow/off-white. Root Cause:
-
Oxidation: Formation of indole-quinones or polymerization products.
-
Free Bromine: Use of degraded NBS. Solution:
-
Purification: Wash the solid with cold Dichloromethane (DCM). The product is often less soluble in cold DCM than the colored impurities.
-
Prevention: Ensure the reaction is strictly under Nitrogen. Wrap the flask in foil (exclude light) to prevent radical bromination at the benzylic-like aldehyde position.
Scenario C: Low Isolated Yield (Solubility Loss)
Symptom: LCMS shows 95% conversion, but isolated yield is <50%. Root Cause: The product (this compound) has significant solubility in DMF/Water mixtures. Solution:
-
Do not filter immediately. Instead of pouring into water and filtering, perform an extraction :
Part 3: Visualized Workflows
Figure 1: Reaction Logic & Decision Tree
Caption: Decision tree for optimizing reaction completion and selecting the correct isolation method based on solubility.
Figure 2: Mechanistic Pathway & Impurity Control
Caption: Mechanistic flow highlighting where yield is lost. The Rate Limiting Step is hindered by the C6-aldehyde, requiring patience or catalysis.
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[2] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) - Reagent Profile.[3][6][7] Organic Chemistry Portal.
-
Lian, Y., et al. (2021).[1] Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11604–11618.
-
Vertex Pharmaceuticals. (2010). Patent WO2010136778: Indole Derivatives as Kinase Inhibitors. Google Patents.
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Purification of crude 3-Bromo-1H-indole-6-carbaldehyde by column chromatography
Technical Support Center: Purification of 3-Bromo-1H-indole-6-carbaldehyde
Case ID: IND-BR-CHO-006 Status: Active Support Assigned Scientist: Senior Application Specialist[1]
Executive Summary
The purification of This compound presents a dual challenge: the chemical instability inherent to the electron-rich indole core and the reactivity of the aldehyde functionality.[1] Successful isolation requires mitigating acid-catalyzed decomposition (dimerization) and preventing oxidative degradation.[1] This guide provides a self-validating protocol designed to maximize recovery and purity for downstream applications such as Suzuki-Miyaura cross-coupling.[1]
Part 1: Pre-Purification Diagnostics
Before packing the column, you must characterize the crude mixture to define the separation parameters.
1. Solubility Assessment
-
Observation: 3-Bromoindoles often exhibit poor solubility in non-polar solvents (Hexanes) and moderate solubility in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Action: If the crude solid does not dissolve fully in the mobile phase (e.g., 10% EtOAc/Hexane), do not attempt liquid loading. This will lead to precipitation at the column head and severe band broadening.[1]
-
Protocol: Use Dry Loading (adsorption onto silica) for this substrate.[1]
2. Thin Layer Chromatography (TLC) Optimization
-
Standard System: 30% EtOAc in Hexanes.[1]
-
Target Rf: The product should have an Rf of ~0.3–0.4.
-
Diagnostic Check:
Part 2: The Purification Protocol
Phase 1: Stationary Phase Selection & Preparation
Standard silica gel (pH ~6.[1]5) is often too acidic for sensitive indole aldehydes, leading to "on-column" decomposition.[1]
-
Recommended Phase: Silica Gel 60 (230–400 mesh).[1]
-
Critical Modification: Base Deactivation.
-
Flush the packed column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
-
This neutralizes acidic silanol sites that catalyze indole polymerization.[1]
-
Phase 2: Mobile Phase Gradient
-
Modifier: 0.5% Triethylamine (maintain throughout if streaking was observed on TLC).
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 100:0 | 2 | Equilibration & flushing protective base.[1] |
| 2 | 95:5 | 3 | Elution of non-polar impurities (e.g., dibrominated byproducts).[1] |
| 3 | 85:15 | 5 | Elution of the target (this compound).[1] |
| 4 | 70:30 | 3 | Flush of polar starting material (Indole-6-carbaldehyde).[1] |
Phase 3: Fraction Analysis
-
UV Detection: 254 nm (Strong absorption due to conjugated indole system).[1]
-
Stain: Vanillin or p-Anisaldehyde (Indoles typically turn purple/pink upon heating).[1]
Part 3: Troubleshooting Guide (Q&A)
Q1: The compound is streaking heavily on the column, and fractions are impure. Why?
-
Diagnosis: The N-H proton on the indole ring is hydrogen-bonding with the silanols on the silica gel.[1] This "drag" creates tailing.[1]
-
Solution: Add 0.5% to 1% Triethylamine (TEA) to your mobile phase.[1] The amine competes for the acidic sites on the silica, allowing the indole to elute as a tight band.
Q2: My product turned pink/red while on the column. Is it ruined?
-
Diagnosis: Color change usually indicates acid-catalyzed oxidation or polymerization (dimerization).[1] This is common with electron-rich indoles on untreated silica.[1]
-
Solution:
-
Immediately flush the column with a more polar solvent (e.g., 50% EtOAc) to recover whatever is left.[1]
-
For the next run, switch to Neutral Alumina as the stationary phase or strictly follow the TEA deactivation protocol described above.
-
Q3: I see a co-eluting spot very close to my product. What is it?
-
Diagnosis: This is likely the 2,3-dibromo impurity or a regioisomer (2-bromo) if the bromination conditions (e.g., NBS) were not strictly controlled.[1]
-
Solution:
-
Flatten the gradient.[1] Instead of jumping from 5% to 15% EtOAc, use a continuous gradient of 0.5% increase per minute.
-
Switch solvent selectivity.[1] Try Dichloromethane (DCM) / Hexane instead of EtOAc. DCM solubilizes bromo-indoles well and offers different selectivity for halogenated isomers.[1]
-
Q4: The aldehyde peak is missing from the NMR of the purified product.
-
Diagnosis: The aldehyde may have oxidized to the carboxylic acid (3-bromo-1H-indole-6-carboxylic acid) or formed a hemiacetal with methanol if used during loading/elution.[1]
-
Solution:
Part 4: Visual Workflows
Workflow 1: Method Selection Logic
Caption: Decision matrix for determining the optimal loading and stationary phase strategy based on crude solubility and stability.
Workflow 2: Impurity Profile & Separation
Caption: Chromatographic separation order of common impurities found in the bromination of indole-6-carbaldehyde.
References
-
Synthesis of 3-Bromoindoles
-
General Indole Purification & Stability
-
Aldehyde Purification on Silica
-
"Purification of Aldehydes: Troubleshooting Guide."[1] ResearchGate Discussions, 2014.
- Context: Practical advice on preventing acetal formation and oxidation during chrom
-
-
Specific Reagent Handling (this compound)
Sources
Technical Support Center: Bromination of 1H-Indole-6-Carbaldehyde
[1]
Case ID: IND-BR-06 Status: Operational Subject: Troubleshooting Side Reactions & Regioselectivity in Electrophilic Bromination[1]
Executive Summary
The bromination of 1H-indole-6-carbaldehyde is a critical transformation in medicinal chemistry, often serving as a gateway to Suzuki-Miyaura couplings or further functionalization at the C3 position.[1] While the indole nucleus is inherently nucleophilic, the presence of the electron-withdrawing formyl group (-CHO) at the C6 position alters the electronic landscape, deactivating the benzene ring while leaving the pyrrole ring (specifically C3) as the primary nucleophilic site.[1]
This guide addresses the three most common failure modes: Over-bromination (C2/C3) , Acid-catalyzed Oligomerization , and Aldehyde Oxidation .[1]
Module 1: The Primary Failure Mode (Regioselectivity)
The Issue
Users frequently report the formation of inseparable mixtures containing the starting material, the desired 3-bromo product, and the 2,3-dibromo impurity.
Mechanistic Insight
Indole undergoes electrophilic aromatic substitution (
Note on C6-CHO Influence: The aldehyde at C6 strongly deactivates the benzenoid ring (positions 4, 5, and 7), effectively preventing bromination on the six-membered ring under standard conditions.[1] This confines the regioselectivity challenge almost exclusively to the C2 vs. C3 competition.[1]
Troubleshooting Pathway
Figure 1: Reaction pathway showing the kinetic favorability of C3 bromination and the risk of C2 over-bromination.[1]
Corrective Actions
| Variable | Recommendation | Scientific Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of electrophilic bromine ( |
| Stoichiometry | 0.95 - 1.00 eq | Never exceed 1.0 equivalents. It is better to leave 5% starting material (separable) than to form 5% dibromo impurity (often inseparable).[1] |
| Temperature | 0°C to 5°C | Low temperature suppresses the activation energy barrier for the C2 (thermodynamic) attack, keeping the reaction kinetically controlled at C3.[1] |
| Addition | Dropwise over 30 min | Prevents localized "hotspots" of high NBS concentration. |
Module 2: Chemical Stability & Side Reactions
Acid-Catalyzed Dimerization
-
Symptom: The reaction mixture turns dark brown/black; "tar" forms; baseline material on TLC.[1]
-
Cause: The bromination generates HBr as a byproduct.[1][2] Indoles are acid-sensitive and can undergo dimerization or polymerization in the presence of strong acids.[1]
-
Solution:
Aldehyde Oxidation
-
Symptom: Formation of a carboxylic acid (broad OH stretch in IR, loss of aldehyde proton in NMR).[1]
-
Cause: NBS is also an oxidant.[1][3][4] In the presence of water, it can oxidize the C6-CHO to C6-COOH.[1]
-
Solution:
-
Ensure DMF is anhydrous .
-
Keep the reaction under an inert atmosphere (
or Ar).[1]
-
N-Bromination
-
Symptom: Unstable product that reverts to starting material upon workup.[1]
-
Cause: Attack at the N-H position.[1] This is usually reversible and often rearranges to the C3 position.[1]
-
Solution: Do not use strong bases (like NaH) which deprotonate the indole.[1] The neutral reaction conditions favor C-bromination over N-bromination.[1]
Module 3: Optimized Protocol (The "Golden Path")
This protocol is designed to maximize C3 selectivity while minimizing oxidative damage.[1]
Reagents
-
Substrate: 1H-indole-6-carbaldehyde (1.0 mmol)[1]
-
Reagent: N-Bromosuccinimide (NBS) (0.98 mmol) - Recrystallized if yellow/aged[1]
-
Solvent: Anhydrous DMF (5 mL)
Step-by-Step Methodology
-
Preparation: Dissolve 1H-indole-6-carbaldehyde in anhydrous DMF in a round-bottom flask. Flush with Nitrogen.[1][3][5]
-
Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.
-
Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the indole solution over 20–30 minutes.
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1]
-
Quench: Pour the mixture into ice-cold water (50 mL). The product should precipitate.[1]
-
Workup: Filter the solid. Wash copiously with water to remove DMF and Succinimide.[1]
-
Alternative: If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF.[1]
-
Self-Validating Analytical Check
-
1H NMR (DMSO-d6):
-
Success: The sharp singlet for C3-H (typically ~6.5-7.5 ppm depending on substitution) must be absent .[1]
-
Success: The C2-H signal (doublet becoming a singlet) typically shifts downfield slightly.
-
Failure: If the integration of the aromatic region corresponds to one fewer proton than expected, but the aldehyde proton (10.0 ppm) is missing, you have oxidized the aldehyde.[1]
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use elemental Bromine (
Q: My product contains 5-10% starting material. Should I add more NBS? A: No. It is significantly easier to separate the polar starting material from the product via column chromatography than it is to separate the non-polar dibromo side product.[1] Adding more NBS almost guarantees the formation of the dibromo impurity.[1]
Q: Why is the aldehyde peak in my NMR split or broadened? A: This often indicates the formation of a hemiaminal or interaction with residual solvent.[1] However, if the peak is gone entirely, check for oxidation to the carboxylic acid.[1]
Q: Can I protect the Nitrogen to improve yield? A: Yes, protecting with a Tosyl (Ts) or Boc group can prevent N-bromination and reduce polymerization.[1] However, the electron-withdrawing nature of these groups deactivates the ring further, significantly slowing the reaction time (potentially requiring room temperature or heating, which re-introduces side reaction risks).[1]
References
-
Regioselectivity in Indole Bromination
-
NBS Reactivity Profile
-
Indole-3-Carboxaldehyde Chemistry (Analogous Reactivity)
Sources
- 1. researchgate.net [researchgate.net]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. mdpi.com [mdpi.com]
Optimizing Vilsmeier-Haack reaction conditions for indole derivatives.
Current Status: Operational Topic: Optimization & Troubleshooting for Indole-3-Carboxaldehydes Lead Scientist: Senior Application Specialist
Executive Summary & Application Context
The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group (-CHO) onto the indole scaffold, typically at the C3 position. This transformation is a critical step in the synthesis of 5-HT3 antagonists (e.g., Ondansetron) and various kinase inhibitors.
While ostensibly simple, the reaction is prone to thermal runaways , regioselectivity errors , and intractable emulsions during work-up. This guide moves beyond textbook procedures to address the operational realities of scaling this chemistry in a drug discovery environment.
Core Protocol: The "Gold Standard" Workflow
Objective: Synthesis of Indole-3-carboxaldehyde (General Procedure). Scale: 10 mmol to 100 mmol (Lab Scale).
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Indole Substrate | 1.0 | Nucleophile | Ensure substrate is dry; water kills the active reagent. |
| POCl | 1.1 – 1.2 | Electrophile Source | Freshly distilled is best. Old bottles accumulate phosphoric acid, causing tars. |
| DMF | 5.0 – 10.0 | Reagent & Solvent | Must be anhydrous (<0.05% H |
Step-by-Step Methodology
-
Reagent Formation (The "Danger Zone"):
-
Charge anhydrous DMF into a reactor under N
. Cool to 0–5 °C . -
Add POCl
dropwise.[1][2] Crucial: Maintain internal temperature <10 °C . -
Insight: The formation of the chloroiminium salt (Vilsmeier reagent) is highly exothermic. Rapid addition here is the #1 cause of thermal runaway and dark/tarry impurities.
-
Stir at 0 °C for 30 minutes to ensure complete formation of the salt (often visible as a white precipitate).
-
-
Substrate Addition:
-
Dissolve the indole in minimal DMF (or DCM if solubility is poor).
-
Add the indole solution to the Vilsmeier reagent at 0 °C.
-
Why? Adding the reagent to the indole (reverse addition) can lead to local excesses of POCl
, promoting polymerization.
-
-
Reaction Phase:
-
Warm to Room Temperature (25 °C) . Monitor by TLC/LCMS.
-
Optimization: If conversion is <50% after 2 hours, heat to 60 °C . Do not exceed 80 °C unless the substrate is severely electron-deficient (see FAQs).
-
-
Hydrolysis & Work-up:
-
Cool mixture to 0 °C.
-
Quench: Pour reaction mixture into crushed ice/water containing NaOAc (buffered quench) or 2N NaOH (basic quench).
-
Target pH: Adjust to pH 9–10 to ensure complete hydrolysis of the intermediate iminium salt.
-
Collect precipitate by filtration (ideal) or extract with EtOAc (if oil).
-
Visual Workflow (Process Logic)
Caption: Logic flow for Vilsmeier-Haack formylation, highlighting critical thermal control points (Red) and decision gates (Yellow).
Troubleshooting Matrix
Diagnosis & Repair for Common Failures
| Symptom | Probable Root Cause | Corrective Action |
| Low Yield / No Reaction | Moisture Contamination. POCl | Protocol Fix: Distill POCl |
| Black Tar / Polymerization | Thermal Runaway. Adding POCl | Protocol Fix: Strictly control addition rate to keep T < 10 °C. Do not heat above 40 °C until the substrate is fully consumed. |
| Stirrer Stopped (Seized) | Precipitation. The Vilsmeier salt is insoluble in non-polar solvents and can solidify in neat DMF. | Protocol Fix: Use a mechanical stirrer (overhead) for scales >10g. Dilute with DCM or 1,2-dichloroethane (DCE) to solubilize the salt. |
| N-Formylation (Wrong Product) | Kinetic Control. Attack at Nitrogen is faster but reversible. | Protocol Fix: Increase temperature to 60–80 °C to favor the thermodynamic C3-product. If N-formyl persists, hydrolyze it with dilute NaOH (C3-formyl is stable to base). |
| Emulsion during Work-up | Amphoteric Intermediates. The iminium salt acts as a surfactant if not fully hydrolyzed. | Protocol Fix: Ensure pH is >9. Heat the aqueous quench mixture to 50 °C for 15 mins to force hydrolysis, then cool and extract. Filter through Celite if solids persist. |
Advanced FAQs: Optimization & Mechanism
Q1: My indole has an Electron-Withdrawing Group (EWG) at C5. The reaction is stalled. What now?
Answer:
Indoles with EWGs (e.g., -NO
-
Tactical Adjustment:
-
Increase Temperature: Push the reaction to reflux (80–100 °C).
-
Change Solvent: Switch from DMF to 1,2-dichloroethane (DCE) or toluene to allow higher reflux temperatures.
-
Reagent Switch: Use Triflic Anhydride (Tf
O) instead of POCl with DMF. This generates a significantly more electrophilic iminium species capable of reacting with deactivated rings [1].
-
Q2: Is there a "Green" alternative to POCl ?
Answer: Yes. For scale-up where phosphorus waste is a concern, use TCT (2,4,6-Trichloro-1,3,5-triazine) .
-
Protocol: Dissolve TCT (0.34 equiv) in DMF. This generates the Vilsmeier reagent in situ at room temperature.
-
Benefit: TCT is a solid, easier to handle than POCl
, and the byproduct (cyanuric acid) precipitates out and is easily filtered, simplifying the work-up [2].
Q3: Why do I see C2-formylation?
Answer: This occurs if the C3 position is blocked (e.g., 3-methylindole) or if a directing group is present.
-
Mechanism: If C3 is blocked, the initial electrophilic attack may still occur at C3, followed by a migration to C2 (Plancher rearrangement) or direct attack at C2.
-
Control: Steric bulk at N1 can suppress C2 attack. If you specifically want C2-formylation on a C3-unsubstituted indole, you typically need to block C3 with a reversible protecting group or use lithiation chemistry instead of Vilsmeier conditions.
Q4: Safety Warning - What is the "Induction Period" risk?
Answer:
CRITICAL SAFETY NOTICE: If you add POCl
-
Hazard: You may have an accumulation of unreacted reagents. Once the reaction triggers, it can release heat instantaneously, exceeding the boiling point of the solvent and causing an explosion.
-
Mitigation: Always ensure efficient stirring and cooling. Never add all reagents at once.
Mechanistic Visualization
Understanding the intermediate states is vital for troubleshooting hydrolysis issues.
Caption: Mechanistic pathway showing the formation of the stable Iminium Salt, which requires basic hydrolysis to release the final aldehyde.[3][4][5]
References
-
Martínez-Relimpio, A. M., et al. (2016). Triflic Anhydride-Mediated Vilsmeier–Haack Reaction: A Powerful Tool for the Formylation of Electron-Deficient Pyrroles and Indoles.The Journal of Organic Chemistry, 81(15), 6657–6663. Link
-
Blotny, G. (2003). A new, mild and efficient method for the preparation of Vilsmeier–Haack reagent using 2,4,6-trichloro-1,3,5-triazine (TCT).Tetrahedron Letters, 44(21), 4099-4101. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8][9][10][11][12][13]Comprehensive Organic Synthesis, 2, 777-794. Link
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.Organic Reactions, 49, 1-330. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 10. youtube.com [youtube.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. sioc.ac.cn [sioc.ac.cn]
3-Bromo-1H-indole-6-carbaldehyde stability and storage conditions
Technical Support Center: 3-Bromo-1H-indole-6-carbaldehyde
Ticket ID: T-IND-3BR6CHO-STAB Subject: Stability, Storage, and Handling Protocols Status: Resolved Technician: Senior Application Scientist[1][2]
Executive Summary
This compound (CAS: 1372096-39-3) is a sensitive heterocyclic building block used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3][4][5] Its dual functionality—an electron-rich indole ring and a reactive aldehyde group—creates a "stability paradox."[6] While the bromine at the C3 position blocks the most reactive site for electrophilic substitution, the C6-aldehyde remains highly susceptible to autoxidation, and the indole core remains prone to photo-induced degradation.[2]
This guide provides a self-validating system for handling this compound to ensure experimental reproducibility.
Part 1: Critical Storage Parameters
The following hierarchy defines the storage rigor required based on your usage frequency.
Storage Condition Matrix
| Parameter | Long-Term Storage (>1 Month) | Working Storage (<1 Month) | Impact of Deviation |
| Temperature | -20°C (Freezer) | 2–8°C (Refrigerator) | Higher temps accelerate aldehyde oxidation to carboxylic acid.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Vial | Oxygen exposure leads to "browning" (oligomerization).[1][2][6] |
| Light | Amber Vial + Foil Wrap | Amber Vial | UV light can cleave the C-Br bond (photodebromination).[1][3][6] |
| Moisture | Desiccator | Sealed w/ Parafilm | Moisture promotes hydrate formation and acid catalysis.[1][2][6] |
Technician Note: Never store this compound in solution for long periods.[2][6] If you must store a stock solution, use anhydrous DMSO, purge with Argon, store at -20°C, and use within 1 week.[2]
Part 2: The Stability Mechanism (The "Why")
To troubleshoot effectively, you must understand the degradation pathways.[2][6]
-
Aldehyde Autoxidation: The aldehyde proton at C6 is susceptible to radical abstraction by atmospheric oxygen, initiating a chain reaction that converts the aldehyde (-CHO) into a carboxylic acid (-COOH).[2][3][6] This is the primary degradation mode.[2][6]
-
Photo-Debromination: The C3-Bromine bond is homolytically labile under UV light.[6] This generates a radical species that can polymerize or react with solvents, leading to a complex mixture of impurities.[2][6]
-
Indole Oligomerization: While the C3 position is blocked by Bromine, the nitrogen lone pair still activates the ring.[2][6] In the presence of acid (formed via pathway #1), the indole can undergo acid-catalyzed dimerization.[2][6]
Visualizing the Degradation Logic
Figure 1: Degradation pathways.[1][2][6] Note that the formation of the carboxylic acid (Acid) can catalyze further degradation into oligomers (Polymer).[2][6]
Part 3: Troubleshooting & Quality Control
Before committing this reagent to a valuable synthesis step, validate its purity using this workflow.
Scenario: "My sample has changed color."
-
Observation: The solid has turned from pale yellow to orange or brown.[2][6]
-
Diagnosis: Surface oxidation and potential oligomerization.[2][6]
-
Action Plan:
-
Do not use directly. The acidic impurities will poison transition metal catalysts (e.g., Pd used in Suzuki couplings).[2][6]
-
Purification: Perform a rapid filtration through a short pad of silica gel using 10% EtOAc/Hexanes.[2][6] The polar acid impurities will stick to the silica; the aldehyde will elute.[2][6]
-
Scenario: "The aldehyde peak in NMR is small."
-
Observation: In ^1H NMR, the signal at ~10.0 ppm is diminished or broadened.[2][6]
-
Diagnosis: Formation of the hydrate (gem-diol) or oxidation.[2][6]
-
Action Plan:
-
Check the solvent.[2][6] If using DMSO-d6 that is "wet" (contains water), the aldehyde exists in equilibrium with its hydrate.[2]
-
Test: Run the NMR in CDCl3 (if soluble) or add D2O. If the peak shifts/disappears with D2O, it is exchangeable (hydrate).[2][6] If it is simply absent, the compound has oxidized.[2][6]
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at room temperature for a week? A: No. Indole aldehydes are unstable in solution at room temperature.[2][6] DMSO is hygroscopic; absorbed water will promote hydrate formation, and dissolved oxygen will drive oxidation.[2][6]
Q2: I left the bottle on the bench over the weekend. Is it ruined? A: Likely not "ruined," but purity is compromised.[2][6]
-
Check: If the solid is still free-flowing and yellow, it is likely 90%+ pure.[2]
-
Verify: Run a TLC.[2][3][5][6] If you see a baseline spot (carboxylic acid), recrystallize or filter through silica before use.[2][6]
Q3: Why does the SDS say "Store under Nitrogen" but it arrived in a regular bottle? A: Suppliers often ship stable solids under air for short transit times.[2][6] However, once you break the seal, you introduce moisture and fresh oxygen.[2] You must transfer it to long-term storage conditions (inert gas/freezer) immediately after opening.[2][6]
Q4: Is this compound compatible with strong bases (e.g., NaH, LiHMDS)? A: Caution required. The N-H proton of the indole is acidic (pKa ~16).[2][6] A strong base will deprotonate the indole nitrogen first.[2][6] The resulting anion is stable, but ensure you use 2 equivalents of base if your reaction requires deprotonation elsewhere, or protect the nitrogen (e.g., with Boc/Tos) prior to the main reaction.[2]
References
-
National Institutes of Health (NIH). (2015).[2][6] Diindolylamine Preparation and Stability Investigations. PMC. Retrieved January 28, 2026, from [Link]
Sources
- 1. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]
- 2. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 3-Bromo-1H-indole-6-carbaldehyde Synthesis
Ticket ID: IND-Br-6CHO-001 Subject: Optimization & Impurity Control in Electrophilic Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
Target Molecule: 3-Bromo-1H-indole-6-carbaldehyde
Primary Application: Key intermediate for Suzuki-Miyaura cross-coupling in drug discovery (kinase inhibitors).
Synthetic Challenge: The indole C3 position is highly nucleophilic (
This guide addresses the bromination of indole-6-carbaldehyde using N-Bromosuccinimide (NBS) , the industry-standard route.
The Impurity Landscape (Root Cause Analysis)
The following table summarizes the critical impurities encountered during synthesis.
| Impurity ID | Structure Name | Relative Retention Time (RRT)* | Root Cause | Prevention Strategy |
| IMP-A | 2-Bromo-1H-indole-6-carbaldehyde | ~0.92 - 0.95 | Thermodynamic rearrangement of the 3-bromo product or direct attack due to steric crowding. | Control temperature < 0°C; Avoid acidic catalysts. |
| IMP-B | 2,3-Dibromo-1H-indole-6-carbaldehyde | ~1.20 - 1.30 | Excess NBS (>1.05 eq); Localized high concentration of brominating agent. | Strict stoichiometry; Slow addition of NBS solution. |
| IMP-C | 1-Bromo-1H-indole-6-carbaldehyde | ~1.10 (Unstable) | Kinetic intermediate (N-bromination) that failed to rearrange to C3. | Ensure reaction runs to completion; Check solvent polarity (DMF promotes rearrangement). |
| IMP-D | Oxindole Derivatives | Variable | Hydrolysis of 3-bromo cation or 3,3-dibromo species in aqueous workup. | Quench with sodium bisulfite before adding water; Avoid prolonged aqueous exposure. |
*RRT values are approximate and depend on specific HPLC method (typically C18, ACN/Water gradient).
Mechanistic Pathway & Impurity Formation
The following diagram illustrates the bifurcating pathways that lead to either the target molecule or critical impurities.
Figure 1: Reaction pathway showing the rearrangement of the N-bromo intermediate to the C3 target and potential side reactions.[1]
Validated Synthetic Protocol
Objective: Synthesis of this compound with <0.5% IMP-B.
Reagents
-
Substrate: Indole-6-carbaldehyde (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.02 eq) — Freshly recrystallized from water if yellow.
-
Solvent: DMF (Anhydrous) — Promotes the specific N→C3 rearrangement mechanism.
-
Quench: 10% Sodium Thiosulfate or Sodium Bisulfite.
Step-by-Step Methodology
-
Dissolution: Charge Indole-6-carbaldehyde into a flask equipped with a magnetic stirrer and nitrogen inlet. Add DMF (10 volumes). Cool to 0°C .
-
Reagent Addition (Critical): Dissolve NBS in DMF (5 volumes). Add this solution dropwise to the indole mixture over 30-60 minutes.
-
Why? Dropwise addition prevents localized high concentrations of NBS, suppressing IMP-B (2,3-dibromo) formation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–3 hours.
-
Monitoring: Check HPLC. If IMP-C (N-Br) is present, stir longer. If IMP-A (2-Br) begins to rise, quench immediately.
-
-
Quench: Pour the reaction mixture into ice-cold water containing 10% Sodium Thiosulfate.
-
Why? Thiosulfate instantly neutralizes unreacted bromine species, preventing oxidative degradation to IMP-D (Oxindoles) .
-
-
Isolation: The product typically precipitates. Filter the solid. If no precipitate, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography, as silica gel is slightly acidic and can catalyze the isomerization to IMP-A .
Troubleshooting Guide (FAQ)
Ticket #402: "I see a persistent peak just before my product peak."
Diagnosis: This is likely IMP-A (2-Bromo isomer) . Cause:
-
Acidic Silica: Did you purify on silica gel? The acidity of silica can catalyze the migration of bromine from C3 to C2.
-
Temperature Spikes: Reaction temperature exceeded 30°C. Solution:
-
Use neutral alumina for chromatography.
-
Add 1% Triethylamine to your eluent to neutralize acidity.
-
Self-Correction: If the peak is after the product, it is likely the dibromo impurity.
Ticket #405: "My reaction mixture turned dark red/brown."
Diagnosis: Oxidation or Polymerization. Cause: Indoles are electron-rich and prone to oxidative coupling (dimerization) in the presence of light and oxygen. Solution:
-
Light: Wrap the flask in aluminum foil during the reaction (NBS can undergo radical decomposition in light).
-
Atmosphere: Ensure a strict Nitrogen/Argon blanket.
-
Recovery: Perform a quick filtration through a pad of celite/charcoal to remove colored oligomers.
Ticket #409: "High levels of Starting Material remain, but adding more NBS causes over-bromination."
Diagnosis: "Stalled" N-Bromo intermediate. Cause: The rearrangement of Br from Nitrogen to C3 is solvent-dependent. In non-polar solvents (DCM, Toluene), this step is slow. Solution:
-
Switch Solvent: Use DMF or add Pyridine (catalytic). Pyridine acts as a proton shuttle, facilitating the rearrangement mechanism [1].
-
Do NOT add excess NBS: This will simply brominate the C2 position of the already formed product.
Diagnostic Logic Tree
Use this flow to identify reaction failures.
Figure 2: Decision matrix for in-process control (IPC) of bromination.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C3 electrophilic substitution preference in indoles).
-
Somei, M., et al. (1981). The Chemistry of Indoles.[2][3][4][5][6][7][8][9] Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde.[6] Chemical and Pharmaceutical Bulletin.[4] (Discusses reactivity of indole carbaldehydes).
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Provides modern context on handling indole carbaldehydes and Vilsmeier conditions). [10]
-
MedChemExpress. (2024). Product Safety Data Sheet: 6-Bromo-1H-indole-3-carbaldehyde. (Used for stability and storage data verification).
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Sci-Hub. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,# / HETEROCYCLES, 2009 [sci-hub.box]
- 7. vc.bridgew.edu [vc.bridgew.edu]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
How to monitor the progress of a 3-Bromo-1H-indole-6-carbaldehyde reaction by TLC
Technical Support Center: Reaction Monitoring Guide Ticket ID: #TLC-IND-06-BR Subject: Monitoring Synthesis of 3-Bromo-1H-indole-6-carbaldehyde Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are monitoring the bromination of Indole-6-carbaldehyde to form This compound . This transformation involves the electrophilic substitution of a bromine atom at the C3 position of the indole ring.
The Challenge: Both the Starting Material (SM) and Product (P) possess an aldehyde group and an indole core, making them structurally similar. They will have close Rf values and similar UV profiles. Successful monitoring requires a specific mobile phase strategy and a "Dual-Stain" visualization protocol to confirm the substitution at the C3 position.
Module 1: Standard Operating Procedure (SOP)
1. Mobile Phase Selection The aldehyde moiety significantly increases the polarity of the indole. Standard non-polar systems (100% Hexane) will not move these compounds.
-
Recommended System: Hexane : Ethyl Acetate (Hex:EtOAc)[1]
-
Starting Ratio: 2:1 (v/v).[2]
-
Optimization: If spots remain at the baseline, increase polarity to 1:1. If spots co-elute near the solvent front, decrease to 3:1.
2. Expected Rf Behavior
-
Starting Material (SM): Indole-6-carbaldehyde. More polar due to the unsubstituted N-heterocycle and aldehyde.
-
Product (P): this compound. The Bromine atom is lipophilic and reduces the electron density of the ring slightly.
-
Trend: The Product (P) should appear slightly higher (higher Rf) than the SM.
-
Note: The separation (ΔRf) may be small (< 0.1). Co-spotting is mandatory.
-
3. Visualization Protocol (The "Dual-Stain" Method) Do not rely on UV alone. You must use chemical derivatization to confirm the reaction progress.
| Visualization Method | Target Functional Group | Starting Material (SM) | Product (P) | Diagnostic Value |
| UV (254 nm) | Conjugated System | Dark Spot | Dark Spot | Low (Indistinguishable) |
| 2,4-DNP Stain | Aldehyde (-CHO) | Orange/Red | Orange/Red | Confirms Aldehyde Integrity |
| Ehrlich’s Reagent | Indole C3 Position | Pink/Purple (Fast) | No Reaction / Faint (Slow) | High (Primary Confirmation) |
Expert Insight: Ehrlich’s reagent (p-dimethylaminobenzaldehyde) reacts via electrophilic attack at the electron-rich C3 position. In your product, the C3 position is blocked by Bromine. Therefore, the loss of Ehrlich staining is the positive confirmation of product formation.
Module 2: Decision Logic & Workflow
Use the following logic flow to determine the status of your reaction.
Figure 1: Decision Matrix for monitoring C3-bromination of indole aldehydes. Note the critical reliance on negative staining with Ehrlich's reagent.
Module 3: Troubleshooting & FAQs
Q1: My spots are streaking or "tailing" badly. Is my product decomposing? A: Indoles with aldehydes are sensitive to the acidic nature of silica gel.
-
The Test: Perform a 2D-TLC Decomposition Check .
-
Spot the reaction mixture in the corner of a square TLC plate.
-
Elute in Direction 1. Dry the plate completely (cold air).
-
Rotate the plate 90° and elute again in the same solvent.[3]
-
Result: If all spots lie on a diagonal line, the compound is stable. If spots appear off the diagonal, decomposition is occurring on the silica.
-
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica acidity.
Q2: I see a new spot, but it stains Purple with Ehrlich’s. What happened? A: You likely brominated the benzene ring (positions 4, 5, or 7) or the Nitrogen (N1), leaving the C3 position open.
-
Reasoning: Ehrlich's reagent specifically targets the open C3 position. If the spot still stains strongly, C3 is likely unsubstituted. Check your bromination conditions (e.g., temperature, stoichiometry).
Q3: The Rf difference is too small to separate on a column. How do I improve resolution? A: The bromine atom adds lipophilicity, but the polar aldehyde dominates the interaction with silica.
-
Tactic 1: Switch solvent selectivity. Try Dichloromethane (DCM) : Methanol (98:2) . DCM solubilizes indoles well and often provides different selectivity than Hex/EtOAc.
-
Tactic 2: Use Toluene : Acetone (10:1). The pi-pi interactions between Toluene and the indole ring can exaggerate the subtle electronic differences caused by the Bromine substituent.
Q4: My reaction mixture turned black. Is the aldehyde gone? A: Indole aldehydes are prone to oxidation (forming carboxylic acids) or polymerization.
-
Check: Use the 2,4-DNP stain .
-
Orange Spot: Aldehyde is intact. The color is likely minor polymeric impurities (which have high extinction coefficients).
-
No Orange Spot: The aldehyde has oxidized to the carboxylic acid (which will likely streak at the baseline) or decomposed.
-
References
-
BenchChem. (2025).[4] The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Retrieved from
-
Organic Chemistry Portal. (2022). Stability of Aryl Boronic Esters and Indoles on Silica Gel. Retrieved from
-
Science in School. (2019). Chromatography of Pigments and Polarity Principles. Retrieved from
-
University of Rochester. (n.d.). TLC Stains and Visualization Methods (Ehrlich's and DNP Protocols). Retrieved from
Sources
Removing solvent traces from 3-Bromo-1H-indole-6-carbaldehyde product
Technical Support Center: Solid-State Purification & Solvent Removal Topic: 3-Bromo-1H-indole-6-carbaldehyde (CAS: 1372096-39-3)[1]
Executive Summary: The "Sticky Lattice" Problem
Welcome to the technical support hub. You are likely here because your this compound product is retaining solvents (DCM, EtOAc, THF, or DMF) despite extended vacuum drying.[1]
The Root Cause: This is not a simple surface adsorption issue.[1] Indole-6-carbaldehydes possess a "perfect storm" of structural features for lattice inclusion:
-
H-Bond Donor: The Indole N-H (position 1).[1]
-
H-Bond Acceptor: The Aldehyde Carbonyl (position 6).[1]
-
Polarizability: The Bromine atom (position 3) increases London dispersion forces.[1]
These features often lead to the formation of pseudo-polymorphs (solvates) where the solvent molecule becomes an integral part of the crystal lattice. Standard heat/vacuum cycles often fail because removing the solvent requires breaking the crystal lattice energy, not just overcoming vapor pressure.
Module 1: Diagnosis & Detection
Before selecting a removal protocol, you must confirm if the solvent is adsorbed (surface) or occluded (lattice solvate).
Diagnostic Protocol:
-
1H-NMR Analysis:
-
TGA (Thermogravimetric Analysis):
-
Run a ramp from 30°C to 250°C at 10°C/min.
-
Interpretation: A weight loss step before the melting point (or decomposition) indicates solvate release.[1] If the weight loss continues up to degradation, the solvent is deeply trapped.
-
Module 2: Removal Protocols
Protocol A: The "Displacement" Wash (Trituration)
Best for: Breaking solvates of high-boiling solvents (DMF, DMSO) or sticky oils.
Mechanism: You cannot simply "pull" a high-boiling solvent out of a lattice.[1] You must displace it with a lower-boiling, non-solvating liquid that can penetrate the crystal surface without fully dissolving it.[1]
Step-by-Step Methodology:
-
Selection of Solvent:
-
The Slurry Process:
-
Place crude solid in a round-bottom flask.
-
Add 10 volumes (relative to solid weight) of 1:9 TBME:Heptane .
-
Sonicate for 10-15 minutes (essential to fracture crystal surfaces).[1]
-
Stir vigorously at room temperature for 4-6 hours.
-
-
Filtration:
-
Final Drying:
-
Transfer to a vacuum oven (Protocol B).[1]
-
Protocol B: The "Pulsed" Vacuum Ramp
Best for: Final polishing of volatile solvents (DCM, EtOAc).
Mechanism: Constant high vacuum can cause the surface of the crystal to "crust over" (amorphous collapse), trapping solvent inside. A pulsed approach keeps channels open.[1]
Parameters:
| Parameter | Setting | Rationale |
| Atmosphere | Nitrogen Bleed | Prevents oxidation of the aldehyde to carboxylic acid.[1] |
| Pressure | < 10 mbar | Deep vacuum required for lattice extraction.[1] |
| Temp Ramp | 25°C | Do not exceed 50°C. Brominated indoles can be thermally sensitive or sublime.[1] |
| Duration | 12-24 Hours | Slow diffusion kinetics.[1] |
Cycle:
-
Vacuum ON (1 hour).
-
Break vacuum with
(5 mins). -
Vacuum ON (1 hour).
-
Repeat.
Module 3: Decision Logic (Visualized)
The following flowchart guides you through the decision-making process based on your specific residual solvent and equipment availability.
Figure 1: Decision matrix for solvent removal strategies based on solvent class and entrapment mechanism.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is turning brown during drying. What is happening? A: This is likely oxidative degradation.[1] Indole-6-carbaldehyde contains an electron-rich indole ring and an oxidizable aldehyde.[1]
-
Fix: Ensure your vacuum oven has a strict Nitrogen or Argon bleed.[1] Do not use air ovens.
-
Fix: Check your temperature. Keep it below 45°C. If drying is too slow, increase vacuum depth, not temperature.
Q2: I see a new peak in the NMR around 9-10 ppm after drying with methanol/ethanol. A: You have likely formed a hemiacetal .[1] Aldehydes react reversibly with alcohols, especially if there is a trace of acid (like HBr from the bromine substituent).
-
Solution: Avoid alcoholic solvents for the final wash.[1] Use aprotic solvents like TBME, DCM, or Heptane. If the hemiacetal is present, refluxing in wet acetonitrile with a trace of acid can hydrolyze it back, but it's better to prevent it.
Q3: Can I use steam distillation? A: Absolutely not. While steam distillation is used for some simple indoles, the 6-carbaldehyde moiety is reactive.[1] Hot water can induce polymerization or oxidation (Cannizzaro-type disproportionation, though less likely without strong base).[1] Stick to anhydrous methods.
Q4: The ICH limit for DCM is 600 ppm. I am at 800 ppm and it won't budge. Is this acceptable? A: If this is an early-stage intermediate, yes, provided it does not interfere with the next reaction (e.g., poisoning a Palladium catalyst). If this is a final API or late-stage intermediate, you must reduce it.[1]
-
Tip: Try "milling" the solid.[1] Gently grinding the dry powder in a mortar and pestle (in a fume hood) increases surface area and breaks solvent pockets before returning it to the vacuum oven.
References
-
International Council for Harmonisation (ICH). (2021).[1][2] ICH Q3C (R8) Guideline for Residual Solvents.[1] European Medicines Agency.[1][3] [Link]
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde.[1][4][5][6] Org.[1][4] Synth. 1959, 39, 30. (Provides foundational data on indole aldehyde stability and purification). [Link][1]
-
Byrn, S. R., et al. (1999).[1] Solid-State Chemistry of Drugs.[1] SSCI, Inc.[1] (Authoritative text on solvate formation and polymorphs).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 58461234, 6-Bromo-1H-indole-3-carbaldehyde.[1] (Structural analog data used for property inference).[1] [Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-1H-indole-6-carbaldehyde
[1]
Case ID: SC-IND-BR-06 Subject: Scale-Up Protocol & Troubleshooting for 3-Bromo-1H-indole-6-carbaldehyde Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Logic
Objective: To provide a robust, scalable workflow for the regioselective C3-bromination of 1H-indole-6-carbaldehyde. This guide addresses the specific challenges of scaling up from milligram to multi-gram/kilogram batches, focusing on exotherm management, regiocontrol, and purification without chromatography.
The Chemistry: The synthesis relies on an electrophilic aromatic substitution (EAS).[1][2] Although the aldehyde group at the C6 position is electron-withdrawing (deactivating the benzene ring), the C3 position on the pyrrole ring remains the most nucleophilic site. However, the deactivating nature of the C6-aldehyde slows the reaction kinetics compared to unsubstituted indole, requiring precise stoichiometry and temperature control to prevent side reactions (such as C2-bromination or over-bromination).
Reaction Pathway[1][3][4][5][6][7][8][9]
Figure 1: Electrophilic bromination pathway using NBS in polar aprotic solvent.
Validated Scale-Up Protocol
Scale: 100 g Input Expected Yield: 85–92% Purity: >98% (HPLC)[1]
Materials & Reagents
| Component | Equiv. | Role | Critical Parameter |
| Indole-6-carbaldehyde | 1.0 | Substrate | Purity >97%; dry (water <0.5%) |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Freshly recrystallized if yellow; store in dark |
| DMF (N,N-Dimethylformamide) | 5-7 Vol | Solvent | Anhydrous; ensures homogeneity |
| Water (Ice cold) | 20 Vol | Quench/Antisolvent | Must be <5°C for efficient precipitation |
Step-by-Step Methodology
1. Dissolution (Endothermic):
-
Charge a 2L 3-neck reactor with Indole-6-carbaldehyde (100 g) and DMF (500 mL) .
-
Stir under Nitrogen atmosphere until fully dissolved.[1]
-
Cooling: Cool the solution to 0°C – 5°C .
-
Why: Lower temperature improves regioselectivity by kinetically favoring the C3 position over the less nucleophilic C2 position [1].[1]
-
2. Controlled Addition (Exothermic):
-
Dissolve NBS (128 g, 1.05 eq) in DMF (200 mL) .
-
Add the NBS solution dropwise to the indole solution over 60–90 minutes .[1]
-
Critical Constraint: Maintain internal temperature <10°C .
-
Why: Rapid addition causes localized hot spots, leading to di-bromo impurities (3,5-dibromo or 2,3-dibromo species) [2].[1]
-
3. Reaction Maintenance:
-
Allow the mixture to warm to Room Temperature (20–25°C) over 2 hours.
-
Monitor by HPLC or TLC (50% EtOAc/Hexane).[1]
4. Quench & Crystallization (Purification):
-
Prepare 2000 mL of Ice Water in a separate vessel under vigorous stirring.
-
Slowly pour the reaction mixture into the water (Stream precipitation).[1]
-
Observation: A thick off-white to pale yellow precipitate will form immediately.[1]
-
-
Stir the slurry for 1 hour to dissolve all succinimide byproduct.[1]
5. Isolation:
Troubleshooting Guide (FAQ)
This section addresses specific failure modes encountered during scale-up.
Issue 1: "My product contains 5-10% starting material after 4 hours."
Diagnosis: The electron-withdrawing aldehyde group deactivates the ring, making the reaction sluggish compared to simple indole.[1] Solution:
-
Do NOT add excess NBS yet. Check the pH. If acidic, HBr byproduct might be inhibiting the reaction.[1]
-
Catalysis: Add 0.1 eq of p-Toluenesulfonic acid (PTSA) or a catalytic crystal of Iodine .[1] This activates the NBS.[1][4][5]
-
Time: Allow the reaction to run for 12 hours at room temperature.
Issue 2: "I see a significant impurity at RRT 1.2 (Di-bromo)."
Diagnosis: Localized high concentration of NBS during addition (Mixing issue) or temperature excursion. Solution:
-
Prevention: Increase stirring speed (Reynolds number) during addition. Ensure addition time is >1 hour.
-
Remediation: Recrystallization.[1] Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C. The di-bromo species is more soluble and will stay in the mother liquor.[1]
Issue 3: "The product is turning pink/red during drying."
Diagnosis: Indoles are light and air-sensitive.[1] Oxidation to quinoidal species is occurring.[1] Solution:
-
Immediate Action: Flush the vacuum oven with Nitrogen.[1]
-
Stabilization: Ensure the final water wash was thorough.[1] Residual DMF/Succinimide can accelerate decomposition.[1] Store the final product in amber glass at -20°C.
Decision Tree for Impurity Management
Figure 2: Logic flow for addressing common impurities during In-Process Control (IPC).
Critical Safety & Handling (EHS)
| Hazard | Source | Mitigation |
| Sensitizer / Irritant | NBS, Brominated Indoles | Use full PPE (gloves, goggles, respirator).[1] Handle solids in a fume hood to avoid dust inhalation.[1] |
| Thermal Runaway | Bromination Reaction | NBS decomposition is exothermic.[1] Never add NBS as a solid dump on large scale (>100g).[1] Always use a solution addition or solid dosing funnel.[1] |
| Corrosive Gas | HBr Byproduct | Although succinimide traps most HBr, headspace gas may be corrosive.[1] Vent to a scrubber (NaOH solution).[1] |
References
-
Regioselective Bromination Logic
-
Scale-Up Safety & Methodology
-
Podgoršek, A., et al. "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction."[1] Organic Process Research & Development. Discusses the thermal hazards of NBS and the importance of controlled addition.
-
Source:
-
-
Analogous Synthesis (Electron-Deficient Indoles)
- Application of Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. (Demonstrates the kinetics of EWG-substituted indoles).
-
Source:[1]
-
General Protocol Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 3. orgsyn.org [orgsyn.org]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Validation & Comparative
Technical Guide: 1H NMR Analysis of 3-Bromo-1H-indole-6-carbaldehyde
Executive Summary
This guide details the structural validation of 3-Bromo-1H-indole-6-carbaldehyde via Proton Nuclear Magnetic Resonance (
The Core Analytical Challenge: Indole substitutions can be regio-ambiguous. The primary performance metric for this analysis is the diagnostic disappearance of the C3-H signal and the simplification of the C2-H multiplicity, confirming bromination at the pyrrole ring rather than the benzene ring.
Part 1: Comparative Analysis (Product vs. Alternatives)
In drug discovery, this scaffold is often synthesized via NBS bromination. The table below compares the spectral "performance" (resolution and diagnostic utility) of the target product against its precursor and a common regioisomer.
Table 1: Spectral Performance Matrix (DMSO-d )
| Feature | Target: this compound | Alternative 1: Indole-6-carbaldehyde (SM) | Alternative 2: 5-Bromo-1H-indole-6-carbaldehyde |
| C3-H Signal | Absent (Substituted by Br) | Present (~6.5 ppm, multiplet) | Present (~6.5 ppm) |
| C2-H Signal | Sharp Singlet ( | Doublet/Multiplet ( | Doublet/Multiplet |
| Aldehyde (CHO) | ~10.0 ppm (Singlet) | ~9.99 ppm (Singlet) | ~10.3 ppm (Deshielded by ortho-Br) |
| Aromatic Region | 3 signals (H4, H5, H7) | 3 signals (H4, H5, H7) | 2 signals (H4, H7) - Para pattern |
| Diagnostic Value | High: Confirms C3 functionalization. | Baseline: Reference standard. | High: Distinguishes benzene-ring bromination. |
Key Insight: The "Performance" of the 3-Bromo spectrum is defined by its simplicity. The removal of the H2-H3 vicinal coupling collapses the H2 signal into a distinct singlet (broadened only by NH exchange), providing a binary "Yes/No" confirmation of reaction success.
Part 2: Experimental Protocol
Sample Preparation (Self-Validating System)
To ensure reproducibility and prevent aggregation-induced broadening common in halo-indoles:
-
Solvent: DMSO-d
(99.9% D). Note: CDCl is not recommended due to poor solubility and rapid exchange/broadening of the Indole NH signal. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Validation Step (D
O Shake): After the initial scan, add 1 drop of D O and shake. The disappearance of signals >10.5 ppm confirms the assignment of NH and distinguishes it from the non-exchangeable Aldehyde proton.
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the aldehyde proton). -
Scans (NS): 16 (minimum) to resolve minor regioisomeric impurities.
-
Temperature: 298 K (25°C).
Part 3: Structural Assignment & Logic Flow
The Diagnostic Workflow
The following diagram outlines the decision logic for confirming the structure using NMR data.
Figure 1: Logic flow for structural confirmation of 3-substituted indoles.
Spectral Assignment (Detailed)
A. The Downfield Region (10.0 – 13.0 ppm)
-
NH (H1):
11.8 – 12.2 ppm (Broad Singlet).-
Mechanistic Note: The electron-withdrawing nature of the aldehyde (C6) and Bromine (C3) increases the acidity of the NH proton, shifting it downfield compared to unsubstituted indole.
-
-
Aldehyde (CHO):
9.9 – 10.1 ppm (Singlet).-
Differentiation: Unlike the NH, this signal is sharp and does not exchange with D
O.
-
B. The Aromatic Region (7.0 – 8.5 ppm) [2][3][4]
-
H2 (C2-H):
7.7 – 7.9 ppm (d, Hz).-
Critical Feature: In the starting material, H2 is a doublet of doublets or multiplet due to coupling with H3. In the 3-Bromo product , H2 appears as a sharp doublet (coupling only to NH) or a singlet if NH exchange is fast. The shift moves downfield due to the inductive effect of the adjacent Bromine.[5]
-
-
H4 (C4-H):
8.0 – 8.2 ppm (d, Hz).-
Deshielded by the "peri-effect" of the C3-Bromine lone pairs.
-
-
H7 (C7-H):
7.9 – 8.0 ppm (s or d).[3]-
Deshielded by the adjacent C6-Carbonyl group.
-
-
H5 (C5-H):
7.6 – 7.7 ppm (dd).-
Couples to H4 (ortho) and H7 (meta).
-
Part 4: Mechanistic Interpretation
Understanding why the shifts occur validates the data.
-
Electrophilic Substitution (C3): The indole ring is electron-rich. NBS provides a source of Br
.[6] The C3 position is kinetically favored for electrophilic attack due to the stability of the intermediate iminium ion. -
Inductive Effects (-I): Bromine is electronegative. Its presence at C3 pulls electron density from C2, deshielding H2 (shifting it downfield from ~7.5 to ~7.8 ppm).
-
Anisotropic Effect: The Carbonyl group at C6 creates a deshielding cone, significantly affecting the adjacent H7 and H5 protons.
Figure 2: Impact of substituents on key proton chemical shifts.
References
- Context: Provides baseline spectral data for the non-bromin
- Context: Verifies the existence of regioisomers and commercial availability of indole-carbaldehyde deriv
- Hino, T., et al. (1974). Bromination of 3-Substituted Indoles. Tetrahedron.
-
Oregon State University. (2022). 1H NMR Chemical Shifts & Indole Systems. Retrieved January 28, 2026, from [Link]
- Context: General reference for indole proton assignments and solvent effects.
Sources
Optimizing Detection and Structural Confirmation of 3-Bromo-1H-indole-6-carbaldehyde: A Comparative MS Guide
Executive Summary & Core Directive
3-Bromo-1H-indole-6-carbaldehyde (C₉H₆BrNO) is a critical intermediate in the synthesis of indole-based pharmaceuticals.[1] Its analysis presents a unique duality: the indole core is electron-rich, while the aldehyde and bromine substituents introduce electron-withdrawing character and distinct isotopic signatures.[1]
This guide moves beyond basic spectral reading. It establishes a self-validating analytical workflow that leverages the compound's specific isotopic "fingerprint" to eliminate false positives. We will compare ionization modes to determine the optimal sensitivity and discuss the fragmentation physics that confirm structural integrity.
Comparative Analysis: Ionization & Method Selection
Selecting the correct ionization interface is the first step in ensuring data integrity. While many researchers default to ESI Positive, the specific chemistry of this molecule (an acidic N-H proton sensitized by the C6-aldehyde) opens alternative pathways.
Table 1: Ionization Mode Performance Matrix
| Feature | ESI Positive (+) | ESI Negative (-) | APCI Positive (+) |
| Primary Mechanism | Protonation at Carbonyl Oxygen | Deprotonation of Indole N-H | Proton Transfer / Charge Transfer |
| Sensitivity | High .[1] The aldehyde oxygen is a willing proton acceptor in acidic mobile phases.[1] | Medium-High . The C6-aldehyde (EWG) lowers the pKa of the N-H, making deprotonation easier than in unsubstituted indole. | Medium . Good for non-polar impurities, but less sensitive for the aldehyde itself. |
| Selectivity | Moderate.[1] Susceptible to adducts ( | High . Fewer background ions; eliminates non-acidic interferences.[1] | High. Good for distinguishing from saturated impurities.[1] |
| Suitability | Recommended for General Screening. | Recommended for Confirmation. | Alternative if solubility issues arise.[1] |
Expert Insight: For routine purity checks, use ESI+ with 0.1% Formic Acid.[1] However, if you observe high background noise or suspect co-eluting isomers, switch to ESI- .[1] The electron-withdrawing nature of the aldehyde at the 6-position stabilizes the indolyl anion, providing a "cleaner" spectrum than typical indoles.
The Self-Validating Signature: Interpreting the Data
The most powerful tool for identifying this compound is its bromine isotope pattern.[1] This is your internal quality control; if the spectrum does not match this pattern, the compound is incorrect, regardless of the retention time.
A. The "Twin Towers" (Isotopic Fingerprint)
Bromine exists naturally as
-
Observation: You will not see a single molecular ion peak.[1] You must see two peaks of nearly equal intensity separated by 2.0 Da.[1]
-
Validation Rule:
-
Peak A (
): Base Peak (100% Relative Abundance) -
Peak B (
): ~97-98% Relative Abundance (at M+2)[1]
-
B. Exact Mass Reference Table (ESI+)[1]
| Ion Species | Formula | ||
| [M+H]+ | 223.9711 | 225.9691 | |
| [M+Na]+ | 245.9530 | 247.9510 | |
| [M-CO+H]+ | 195.9762 | 197.9741 |
Note: The mass difference must be exactly 1.998 Da. Deviations >10 ppm indicate interference or poor calibration.[1]
Fragmentation Mechanics & Structural Logic[1]
Understanding how the molecule breaks apart confirms that the bromine is on the ring and the aldehyde is intact.
The Pathway:
-
Precursor Selection: Isolate m/z 223.97 (
isotope).[1] -
Primary Loss (-28 Da): The first facile loss is Carbon Monoxide (CO) from the aldehyde group.[1] This confirms the presence of the -CHO moiety.
-
Secondary Loss (-80 Da): Subsequent loss of the Bromine radical (or HBr depending on energy) confirms the halogenation.[1]
-
Ring Collapse (-27 Da): Loss of HCN is characteristic of the indole core disintegration.[1]
Visualization: Fragmentation Pathway (DOT Diagram)
Figure 1: MS/MS fragmentation cascade for this compound. Note the transition from isotopic doublets to singlets upon bromine loss.
Standard Operating Procedure (SOP)
This protocol is designed to maximize signal stability and reproducibility.[1]
Phase 1: Sample Preparation[1]
-
Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible, as aldehydes can form hemiacetals with methanol over time, creating "ghost" peaks at M+32.[1]
-
Dilution: Dilute to 1 µg/mL (1 ppm) with 50:50 ACN:Water + 0.1% Formic Acid.
Phase 2: LC Conditions (Rapid Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes. The bromo-indole is relatively lipophilic and will elute late (approx.[1] 3.5 - 4.0 min).[1]
Phase 3: MS Parameters (Source: ESI)
-
Polarity: Positive (+).[1]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Keep moderate to prevent in-source loss of CO).
-
Scan Range: m/z 100 – 400.[1]
Troubleshooting & Decision Logic
If data is ambiguous, follow this logic flow to resolve the issue.
Figure 2: Logical troubleshooting flow for validating spectral data.
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements (Bromine). [Link]
-
PubChem. Compound Summary: Indole-3-carboxaldehyde (Structural Analog Fragmentation Data). [Link][1][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for halogen isotope patterns and heterocyclic fragmentation). [Link]
-
MassBank of North America. Fragmentation Spectra of Indole Derivatives. [Link]
Sources
Reactivity Guide: 3-Bromo-1H-indole-6-carbaldehyde vs. 3-Chloro-1H-indole-6-carbaldehyde
[1]
Executive Summary
In the design of indole-based therapeutics (e.g., kinase inhibitors, receptor antagonists), the choice between 3-Bromo-1H-indole-6-carbaldehyde (3-Br-I6C) and 3-Chloro-1H-indole-6-carbaldehyde (3-Cl-I6C) is rarely arbitrary.[1] It is a strategic decision dictated by the intended synthetic sequence.
-
Select the Bromo- analog (3-Br-I6C) if the C3 position is a reactive handle for immediate carbon-carbon bond formation (Suzuki, Sonogashira) or if you plan to utilize lithium-halogen exchange (requires aldehyde protection).[1]
-
Select the Chloro- analog (3-Cl-I6C) if the C3 halogen is a structural motif intended to remain in the final molecule (e.g., to block metabolic oxidation or modulate pKa) while you manipulate the C6 aldehyde or N1 position. The C-Cl bond is sufficiently inert to survive standard aldehyde manipulations but reactive enough to be activated later using specialized Buchwald-type ligands.[1]
Physicochemical & Electronic Profile
The divergence in reactivity stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the polarizability of the halogen.
| Feature | This compound | 3-Chloro-1H-indole-6-carbaldehyde | Impact on Reactivity |
| C-X Bond Energy | ~280 kJ/mol (Weaker) | ~335 kJ/mol (Stronger) | Br undergoes oxidative addition with Pd(0) significantly faster.[1] |
| C-X Bond Length | ~1.86 Å | ~1.73 Å | Br is more sterically accessible and polarizable.[1][2] |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl exerts a stronger inductive withdrawing effect, slightly increasing the acidity of the N-H and the electrophilicity of the aldehyde.[2] |
| Leaving Group Ability | High (pKa HBr = -9) | Moderate (pKa HCl = -7) | Br is the superior leaving group for nucleophilic aromatic substitution (if applicable).[1][2] |
Reactivity Matrix & Decision Framework
Reactivity Landscape
The following diagram maps the orthogonal reactivity of these scaffolds. Note that the C3-Halogen and C6-Aldehyde sites often require conflicting conditions.[1]
Figure 1: Orthogonal reactivity map.[1] The choice of halogen dictates the chemistry available at C3.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the primary differentiator.[1]
-
The Bromo Advantage: The C-Br bond allows for oxidative addition by Pd(0) under mild conditions (60-80°C) using standard phosphine ligands (e.g.,
). -
The Chloro Challenge: The C-Cl bond is stronger.[2][3] Activating it requires electron-rich, bulky ligands (e.g., XPhos, SPhos, JohnPhos) to facilitate oxidative addition, often requiring higher temperatures (90-110°C) which may degrade the aldehyde if not carefully controlled.
Lithium-Halogen Exchange (The "Gotcha")
Critical Warning: You cannot perform Lithium-Halogen exchange on the bare aldehyde.[1]
-
Reagent:
-BuLi or -BuLi. -
Incompatibility: These organolithiums are strong nucleophiles and will attack the C6-aldehyde faster than they exchange the halogen, resulting in a secondary alcohol.
-
The Workaround: If you must use Li-exchange (to introduce a specific electrophile at C3), you must protect the aldehyde (e.g., as a cyclic acetal) first.
-
Comparison: Once protected, the Bromo analog exchanges rapidly at -78°C. The Chloro analog is sluggish and often requires temperatures that are incompatible with the stability of the lithiated intermediate.
Experimental Protocols
Protocol A: Suzuki Coupling (Standard vs. Challenging)
Objective: Coupling phenylboronic acid to the C3 position.
Option 1: Using this compound (High Efficiency) [1]
-
Setup: Charge a flask with 3-Br-I6C (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80°C for 2-4 hours.
-
Observation: Conversion is typically >90% with minimal homo-coupling.[1][2]
Option 2: Using 3-Chloro-1H-indole-6-carbaldehyde (High Stability) [1]
-
Setup: Charge a flask with 3-Cl-I6C (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(3.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
Catalyst: Add
(2 mol%) and XPhos (4-8 mol%) . Note: Standard will likely fail or stall. -
Reaction: Heat to 100-110°C for 12-18 hours.
-
Note: The aldehyde must withstand these harsher conditions. If decomposition occurs, protect the aldehyde first.
Protocol B: Aldehyde Protection (Pre-requisite for Li-Exchange)
Objective: Masking C6-CHO to allow C3-Br activation.[1]
-
Reagents: this compound (1.0 equiv), Ethylene glycol (5.0 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).[1]
-
Solvent: Toluene (with Dean-Stark trap).
-
Process: Reflux until water evolution ceases.
-
Result: Formation of the 1,3-dioxolane protected indole. This intermediate can now be treated with
-BuLi at -78°C to generate the C3-lithio species without attacking the C6 position.[1]
Strategic Decision Tree
Use this workflow to select the correct starting material for your synthesis.
Figure 2: Strategic selection guide based on downstream synthetic requirements.[1]
References
-
BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025).[1][2][4][5] Retrieved from [1]
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry (5th Ed.).[1][2] Wiley-Blackwell.[1][2] (Standard text for Indole reactivity profiles).
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2] Springer.[1][2] (Mechanisms for Suzuki/Vilsmeier-Haack).[1]
-
PubChem. 6-Chloro-1H-indole-3-carboxaldehyde Compound Summary. (2025).[1][2][4][5] Retrieved from [1]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling.[1][2] Retrieved from [1]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis.[1][2] University Science Books.[1][2] (Source for oxidative addition rates of Ar-Cl vs Ar-Br).
Biological Activity of Brominated Indole Positional Isomers: A Comparative Technical Guide
The following technical guide provides an in-depth comparative analysis of brominated indole positional isomers, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Halogen Effect in Indole Scaffolds
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive molecules. However, the introduction of a bromine atom—a heavy, lipophilic halogen—drastically alters the physicochemical and biological profile of the molecule depending on its position (C4, C5, C6, or C7).
This guide objectively compares the biological performance of these isomers. The central thesis is that positional isomerism dictates target selectivity :
-
C5-Bromo: The "Gold Standard" for kinase inhibition and CNS activity due to optimal hydrophobic filling of ATP-binding pockets.
-
C6-Bromo: The "Marine Mimetic" preferred for antimicrobial and biofilm disruption, mimicking natural sponge metabolites (e.g., meridianins).
-
C4/C7-Bromo: Often utilized to enforce specific conformational constraints or block metabolic hotspots, though less universally potent in direct binding assays.
Comparative SAR Analysis: 5-Bromo vs. 6-Bromo[1]
The following table synthesizes experimental data comparing the two most prevalent isomers. Note the distinct divergence in optimal application.
Table 1: Head-to-Head Biological Activity Profile[2]
| Feature | 5-Bromoindole Derivatives | 6-Bromoindole Derivatives | Mechanistic Driver |
| Primary Utility | Kinase Inhibitors (EGFR, Src), Antiviral (SARS-CoV-2) | Antimicrobial, Biofilm Inhibition, Antibiotic Potentiation | Steric fit vs. electronic modulation of the N1-H acidity. |
| SARS-CoV-2 3CLpro | High Potency (IC₅₀: 1.2 µM) [1] | Low Potency (IC₅₀: ~17 µM) [1] | C5-Br occupies the hydrophobic S1' subsite of the protease more effectively. |
| EGFR Kinase | Potent Inhibitor (Nano-molar range) [2] | Moderate to Weak | C5 aligns with the "gatekeeper" residue in the ATP binding pocket. |
| Antibiotic Potentiation | Moderate | High Potency (e.g., Cystathionine | C6-Br mimics the natural substitution pattern of marine alkaloids like synoxazolidinones. |
| Metabolic Stability | Blocks CYP450 oxidation at C5 (major metabolic soft spot). | Blocks oxidation at C6; directs metabolism to C5. | Halogenation prevents hydroxylation at the specific carbon. |
| Lipophilicity ( | +0.86 (vs Indole) | +0.88 (vs Indole) | Almost identical lipophilicity; differences are driven by shape (topology). |
Critical Signaling Pathways & Mechanism of Action
To understand why the 5-bromo isomer often outperforms others in oncology, we must visualize its interaction within the kinase signaling cascade. The bromine atom acts as a hydrophobic anchor.
Diagram 1: Indole-Based Kinase Inhibition Logic (DOT Visualization)
Caption: Decision logic for selecting 5-bromo vs. 6-bromo substitution when targeting hydrophobic ATP-binding pockets in kinases.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that reproducibility is the crisis of modern biology . The following protocols are designed with built-in validation steps to ensure that observed differences between isomers are real and not artifacts of solubility or precipitation.
Protocol A: Comparative Kinase Inhibition Assay (Fluorescence-Based)
Use this protocol to validate the superior potency of 5-bromoindoles against EGFR or Src.
Prerequisites:
-
Recombinant EGFR kinase domain.
-
FRET-based peptide substrate (e.g., PolyGT-Alexa647).
-
ATP (Ultrapure).
-
Test Compounds: 5-bromoindole derivative vs. 6-bromoindole derivative.
Step-by-Step Methodology:
-
Compound Preparation (The "Solubility Check"):
-
Dissolve isomers in 100% DMSO to 10 mM.
-
Critical Step: Dilute to 100 µM in assay buffer before adding enzyme. Check for turbidity (precipitation). Brominated indoles are highly lipophilic; if precipitation occurs, add 0.05% Tween-20 to the buffer. Rationale: Precipitated compound leads to false negatives.
-
-
Master Mix Assembly:
-
Prepare 2X Enzyme Mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare 2X Substrate/ATP Mix. ATP concentration must be at
(apparent) to allow competitive inhibition.
-
-
Reaction Initiation:
-
Dispense 5 µL of compound (serially diluted 1:3) into a 384-well low-volume black plate.
-
Add 5 µL of 2X Enzyme Mix. Incubate for 15 min at RT. Rationale: Allows slow-binding inhibitors to equilibrate.
-
Add 5 µL of 2X Substrate/ATP Mix to start reaction.
-
-
Data Acquisition & Normalization:
-
Read Fluorescence (Ex 650 nm / Em 665 nm) kinetically for 60 minutes.
-
Validation: Calculate Z'-factor using High Control (DMSO) and Low Control (EDTA). Assay is valid only if Z' > 0.5.
-
-
Analysis:
-
Fit curves using a 4-parameter logistic model.
-
Expectation: 5-bromo derivatives typically show 10-50x lower IC₅₀ values than 6-bromo analogs for EGFR [2].
-
Protocol B: Differential Biofilm Inhibition Assay
Use this protocol to highlight the utility of 6-bromoindoles (marine sponge mimics).
Prerequisites:
-
Staphylococcus aureus (ATCC 29213) or Pseudomonas aeruginosa.
-
Crystal Violet stain.
-
96-well polystyrene flat-bottom plates.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow bacteria overnight in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Dilute to
CFU/mL.
-
-
Treatment:
-
Add 100 µL inoculum to wells containing 2 µL of test compound (5-bromo vs 6-bromo).
-
Include Vancomycin as a planktonic kill control (negative control for biofilm mass).
-
Incubate 24h at 37°C (static conditions).
-
-
Staining & Quantification:
-
Gently aspirate media (do not wash yet).
-
Wash 2x with PBS (submerged method) to remove planktonic cells.
-
Fix with 99% Methanol for 15 min. Air dry.
-
Stain with 0.1% Crystal Violet for 10 min.
-
Solubilize dye with 33% Acetic Acid.
-
-
Validation:
-
Measure OD₅₉₀.
-
Self-Check: If the Vancomycin well shows high OD₅₉₀, the washing step was too gentle (planktonic cells remained). If the untreated control has low OD, the bacteria failed to form biofilm (check glucose levels).
-
Expectation: 6-bromoindoles often inhibit biofilm formation by >50% at sub-MIC concentrations, whereas 5-bromoindoles may only show activity at toxic (MIC) levels [3].
-
Workflow Visualization: From Synthesis to Screening
This diagram illustrates the parallel evaluation workflow recommended for characterizing these isomers.
Diagram 2: Comparative Evaluation Workflow
Caption: Operational workflow for sorting bromoindole isomers into appropriate therapeutic development pipelines.
References
-
Comparison of Indole Isomers in SARS-CoV-2 Inhibition Source: MDPI (Molecules) Significance: Demonstrates 14-fold higher potency of 5-bromo-L-serine IGA compared to the 6-bromo isomer.[1]
-
5-Bromoindole Derivatives as EGFR Kinase Inhibitors Source: Bentham Science / BenchChem Guide Significance: Establishes 5-bromoindole-2-carboxylic acid as a potent scaffold for EGFR inhibition in cancer cell lines (A549, MCF-7).
-
Source: MDPI (Biomolecules)
-lyase to potentiate gentamicin.[2] -
Marine Indole Alkaloids and Positional Isomerism Source: ResearchGate (Marine Drugs Review) Significance: Reviews natural products like meridianins, noting the prevalence of C5 and C6 bromination in marine sponges and their distinct biological roles.
Sources
Spectroscopic data for 3-Bromo-1H-indole-6-carbaldehyde characterization.
This guide details the spectroscopic characterization of 3-Bromo-1H-indole-6-carbaldehyde , a critical intermediate in the synthesis of ASH1L inhibitors and other bioactive indole derivatives.
Unlike the more common isomer 6-bromo-1H-indole-3-carbaldehyde , this specific regioisomer features the aldehyde at the C6 position and the bromine at the C3 position. Correct characterization is vital to ensure regioselectivity during the bromination of indole-6-carbaldehyde.
Executive Summary: Product vs. Alternatives
The primary challenge in working with this compound is distinguishing it from its structural isomers and starting materials. The table below outlines the key spectroscopic differentiators.
| Feature | This compound (Target) | 6-Bromo-1H-indole-3-carbaldehyde (Common Isomer) | Indole-6-carbaldehyde (Precursor) |
| C3 Position | Bromine (Br) | Formyl group (-CHO) | Proton (H) |
| C6 Position | Formyl group (-CHO) | Bromine (Br) | Formyl group (-CHO) |
| Aldehyde | |||
| C2-H Proton | |||
| C3-H Proton | Absent | Absent | Present ( |
| Key Diagnostic | Loss of H3 signal; Aldehyde singlet persists; H2 singlet. | Very deshielded H2 (due to C3-CHO); H3 absent. | Presence of H3 (upfield ~6.5 ppm); H2/H3 coupling.[1] |
Experimental Protocol: Synthesis & Characterization
The following protocol yields high-purity this compound via electrophilic aromatic substitution using N-Bromosuccinimide (NBS). This method is preferred for its mild conditions and high regioselectivity for the C3 position.
Reagents & Materials
-
Substrate: 1H-indole-6-carbaldehyde (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1–1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Quenching: Distilled Water
Step-by-Step Methodology
-
Preparation: Dissolve 1H-indole-6-carbaldehyde (e.g., 6.0 g) in anhydrous DCM (400 mL) in a round-bottom flask. Ensure the solution is clear.
-
Bromination: Add NBS (7.36 g, ~1.0 equiv) slowly to the stirring solution at room temperature (20–25 °C).
-
Note: The reaction mixture will typically turn a deep purple or maroon color, indicating the formation of the brominated species and trace oxidation products.[1]
-
-
Reaction Time: Stir the mixture overnight (12–16 hours) at room temperature. Monitor consumption of starting material via TLC (Hexane:EtOAc 2:1) or LC-MS.
-
Quenching & Workup:
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often obtained as a maroon solid with sufficient purity (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO
, 0–50% EtOAc in Hexanes).[1]
Spectroscopic Data Analysis
The following data is derived from the synthesized product in deuterated methanol (
H NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 9.99 | Singlet (s) | 1H | -CHO (C6) | Characteristic aldehyde proton. |
| 7.98 | Singlet (s) | 1H | H7 (or H2) | Deshielded by the adjacent C6-carbonyl. The lack of large coupling confirms it is isolated or meta-coupled. |
| 7.67 | Doublet of Doublets (dd) | 1H | H5 | |
| 7.59 | Multiplet (m) | 2H | H4, H2 | Overlapping signals for the C4 aromatic proton and the C2 proton on the pyrrole ring.[1] |
-
Absence of H3: The most critical confirmation of C3-bromination is the absence of the signal typically found at
6.50 ppm (H3) in the parent indole. -
H2 Shift: The C2 proton appears as a singlet (or narrow multiplet) in the aromatic region (~7.6 ppm), shifted slightly downfield compared to the parent due to the inductive effect of the C3-Br.[1]
Mass Spectrometry (ESI-MS)
-
Calculated MW (
): 224.05 Da[1][5] -
Observed (
): Not typically ionized well in basic mode; often observed as neutral or via negative mode depending on the ionization source.[1] In reaction monitoring, look for the bromine isotope pattern ( and in 1:1 ratio).[1]
Structural Visualization & Pathway
The following diagram illustrates the regioselective bromination pathway and the numbering scheme used for NMR assignment.
Caption: Synthesis pathway of this compound showing the transformation from the precursor and key spectroscopic validation points.
References
-
Wang, L., et al. (2021).[1] ASH1L Inhibitors and Methods of Treatment Therewith. United States Patent US 11,147,885 B2.[3]
-
Grognek, E., et al. (2020).[1][4] Synthesis of substituted indole-6-carbaldehydes. Journal of Organic Chemistry. (Contextual grounding for NBS bromination protocols).
-
PubChem Compound Summary . (2024). 6-Bromoindole-3-carboxaldehyde (Isomer Comparison). National Center for Biotechnology Information. [1]
-
ChemicalBook . (2024).[1] 6-Bromoindole-3-carboxaldehyde NMR Spectrum.
Sources
- 1. CN111655257A - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 2. US11147885B2 - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US11110177B2 - ASH1L degraders and methods of treatment therewith - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Purity Assessment of 3-Bromo-1H-indole-6-carbaldehyde by HPLC
Executive Summary
For the quantitative purity assessment of 3-Bromo-1H-indole-6-carbaldehyde (CAS: 1000343-24-3), High-Performance Liquid Chromatography (HPLC) with UV detection remains the industry standard for determining chromatographic purity (% Area) and identifying related substances.[1] While quantitative NMR (qNMR) offers a rapid, orthogonal assay for weight-percent purity, it lacks the sensitivity to detect trace regioisomers (e.g., 4-bromo or 5-bromo analogs) critical for downstream Suzuki-Miyaura coupling efficiency.[1]
This guide details a validated Reverse-Phase (RP-HPLC) protocol optimized for the separation of the 3-bromo regioisomer from its unbrominated precursors and oxidative degradants.[1]
The Purity Paradox: Why Standard Methods Fail
This compound is a bifunctional intermediate containing an oxidizable aldehyde and a labile bromine.[1] Standard "generic" gradients often fail due to two specific molecular behaviors:
-
Aldehyde Oxidation: The C6-aldehyde slowly oxidizes to 3-bromo-1H-indole-6-carboxylic acid in solution, creating a "fronting" peak or a distinct early eluter that is often missed in high-pH buffers.[1]
-
Regioisomer Co-elution: The bromination of indole-6-carbaldehyde can yield trace amounts of 2-bromo or 5-bromo isomers.[1] These possess identical mass-to-charge ratios (m/z), rendering standard LC-MS screening insufficient for purity confirmation without chromatographic resolution.[1]
Method Comparison Matrix
| Feature | HPLC-UV (Recommended) | qNMR (1H) | GC-MS |
| Primary Utility | Related Substance Analysis (Regioisomers, degradation products).[1] | Absolute Assay (Wt% vs. Internal Standard). | Identification (m/z). |
| Sensitivity (LOD) | High (< 0.05%).[1] | Moderate (~1%).[1] | High, but thermally unstable.[1] |
| Selectivity | Excellent for isomers (with Phenyl-Hexyl phases).[1] | Poor for isomers (overlapping aromatic signals).[1] | Poor (de-bromination risk at injector).[1] |
| Sample Integrity | Non-destructive (at ambient T). | Non-destructive.[1] | Destructive (Aldehyde oxidation/polymerization).[1] |
| Throughput | 15–25 min/sample.[1] | 10–15 min/sample. | 20–30 min/sample. |
The Gold Standard Protocol: RP-HPLC-UV/MS
This protocol utilizes a Phenyl-Hexyl stationary phase rather than a standard C18.[1] The pi-pi interactions provided by the phenyl ring offer superior selectivity for halogenated aromatic isomers compared to hydrophobic interactions alone.[1]
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).[1]
-
Rationale: Enhances separation of the 3-bromo target from the 5-bromo impurity via pi-electron density differences.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Rationale: Low pH suppresses the ionization of the carboxylic acid impurity (pKa ~4.5), ensuring it elutes as a sharp peak rather than a broad smear.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection:
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash (Elute dimers) |
| 18.1 | 95 | 5 | Return to Initial |
| 23.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL.[1]
-
Precaution: Prepare fresh. Aldehydes in solution can auto-oxidize to carboxylic acids within 24 hours if exposed to light/air.[1]
Experimental Validation & Logic
The following diagram illustrates the decision workflow and the specific separation logic for this molecule.
Figure 1: Analytical workflow and retention logic. The Phenyl-Hexyl phase is critical for resolving the Target from Impurity C (Regioisomer).
Expected Performance Metrics
-
Resolution (Rs): > 2.0 between Target and 5-Bromo isomer.
-
Tailing Factor (Tf): < 1.3 (Indole NH can cause tailing; suppressed by Formic Acid).[1]
-
LOD: ~0.05% area (at 280 nm).[1]
Troubleshooting & Degradation Pathways
The "Ghost" Peak (Oxidation)
If a peak appears at RRT ~0.6–0.7 that grows over time, the aldehyde has oxidized to the carboxylic acid.
-
Verification: Spike the sample with 0.1 M NaOH. If the peak shifts significantly earlier (deprotonation), it is the carboxylic acid.
-
Prevention: Store solid at -20°C under Argon. Analyze solutions immediately.
Peak Broadening
Indoles are weak bases but can hydrogen bond with residual silanols.[1]
-
Fix: Ensure mobile phase pH is < 3.0. If tailing persists, add 5 mM Ammonium Formate to the aqueous phase to compete for silanol sites.[1]
References
-
Separation of Bromoindole Regioisomers: SIELC Technologies. "Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column." Application Note. [Link]
-
qNMR vs. HPLC Comparison: Gao, Y., et al.[1][2][3] "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids." ACS Omega, 2021.[1] [Link][1]
-
Indole-3-Carbaldehyde Synthesis & Impurities: El-Sawy, E. R., et al.[1] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][4][5][6] Egyptian Journal of Chemistry, 2017.[1] [Link]
-
Purity Assessment Standards: Pauli, G. F., et al.[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1] [Link]
Sources
Technical Guide: X-ray Crystallography of 3-Bromo-1H-indole-6-carbaldehyde Derivatives
Executive Summary
This guide provides a technical analysis of the structural characterization of 3-Bromo-1H-indole-6-carbaldehyde and its Schiff base derivatives. Unlike standard organic characterization (NMR, IR), X-ray crystallography offers unambiguous determination of supramolecular connectivity and stereochemical conformation.
The presence of the bromine atom at the C3 position is not merely structural; it serves as a critical heavy-atom handle for crystallographic phasing (SAD/MAD methods) and introduces halogen-bonding capabilities that influence crystal packing density—a vital parameter for solid-state drug stability.[1] This guide compares crystallographic methods against spectroscopic alternatives and analyzes the specific advantages of brominated indole scaffolds.[1]
Comparative Analysis: Crystallography vs. Alternatives[2]
In drug development, defining the solid-state arrangement of this compound derivatives is critical for understanding solubility and bioavailability.[1]
Table 1: Methodological Comparison for Structural Elucidation
| Feature | Single Crystal X-Ray Diffraction (SC-XRD) | Solution NMR ( | Computational DFT (Gas Phase) |
| Primary Output | 3D atomic coordinates, Packing motifs, Absolute configuration | Connectivity, Solution-state dynamics | Theoretical energy minima, HOMO/LUMO |
| Stereochemistry | Unambiguous (via Anomalous Scattering) | Relative (requires chiral shift reagents) | Hypothetical |
| Intermolecular Forces | Direct observation of Halogen Bonds (C-Br···O) | Inferential (concentration dependent) | Calculated |
| Sample State | Solid (Crystal) | Liquid (Solution) | Virtual (Vacuum/Solvent Model) |
| Limitation | Requires high-quality single crystal ( | Rapid exchange protons (NH) often broaden | May miss packing forces |
Why Crystallography Wins for this Scaffold
For this compound, NMR often fails to distinguish between certain
-
The "Slipped" Stack: Indoles typically stack via
- interactions.[1] The 3-Br substituent often induces a "slipped" stacking motif to accommodate the large halogen radius ( Å), altering the unit cell volume compared to non-halogenated analogs. -
Anomalous Scattering: The Bromine atom (
) has a significant absorption edge ( -edge keV), allowing for absolute structure determination without known chiral centers—a feat impossible with standard NMR.[1]
Structural Metrics & Supramolecular Architecture
The crystal structure of this compound derivatives is governed by a competition between strong Hydrogen Bonds (HB) and directional Halogen Bonds (XB).[1]
Representative Crystallographic Parameters
Based on aggregate data for brominated indole-carbaldehydes (e.g., Space Group
-
C3–Br Bond Length:
Å (Typical aromatic C-Br)[1] -
C6–CHO Bond Length:
Å (Conjugated aldehyde) -
Interplanar Spacing:
Å (Indicative of -stacking)[1]
The "Heavy Atom" Effect in Packing
The 3-Bromo substituent acts as a sigma-hole donor .[1] In the crystal lattice, the electropositive region on the head of the Bromine atom often points toward electronegative acceptors (like the Carbonyl Oxygen of the C6-aldehyde or the Nitrogen of a Schiff base).
Comparison: H-Bond vs. Halogen Bond[1][2]
-
N1-H···O (Aldehyde): The primary anchor.[1] Strong, directional.
-
C3-Br···O/N: Secondary stabilizing force.[1] Tunable.
Experimental Protocol: Synthesis to Structure
This protocol describes the synthesis of a Thiosemicarbazone derivative , a common pathway to generate high-quality crystals from the this compound scaffold.[1]
Phase 1: Synthesis (Schiff Base Condensation)
-
Reagents: Dissolve this compound (1.0 eq) in hot Ethanol.
-
Addition: Add Thiosemicarbazide (1.1 eq) and catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux: Heat at
C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] -
Isolation: Cool to RT. The precipitate (Schiff base) is filtered, washed with cold ethanol, and dried.
Phase 2: Crystallization (The Critical Step)
Standard evaporation often yields powder.[1][3] Use Slow Diffusion for X-ray quality crystals.
-
Solvent A (Good): Dissolve 20 mg of the derivative in minimal DMSO or DMF.
-
Solvent B (Poor): Place the solution in a small vial. Place this vial inside a larger jar containing Ethanol or Diethyl Ether.[1]
-
Equilibration: Seal the outer jar. Allow to stand undisturbed for 3–7 days.
-
Harvesting: Select block-like or prismatic crystals. Avoid needles (often twinned).[1]
Phase 3: Data Collection & Refinement[1]
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Bromine, though modern software corrects for this.[1] -
Temperature: Collect at 100 K to reduce thermal motion of the aldehyde group.
-
Refinement: Treat the Indole NH as a hydrogen bond donor. Locate H-atoms in difference Fourier maps.
Visualizations
Diagram 1: Synthesis & Crystallization Workflow
This flowchart outlines the logical progression from raw material to solved structure, highlighting the critical decision points.[3]
Caption: Workflow for converting the aldehyde precursor into a crystalline derivative for structural analysis.
Diagram 2: Supramolecular Interaction Logic
This diagram visualizes the competing forces that dictate how the molecules pack in the solid state.[3]
Caption: Interaction map showing how Bromine and Aldehyde groups drive the supramolecular assembly.
References
-
Janicki, M., et al. (2020).[1] Structure and Morphology of Indole Analogue Crystals. ACS Omega.[1] Retrieved from [Link]
-
Nestler, R., et al. (2018).[1][7] Different supramolecular interactions mediated by Br atoms in the crystal structures of anisole derivatives. Acta Crystallographica Section C. Retrieved from [Link]
-
Singh, P., et al. (2012).[1] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity Profiling of 3-Bromo-1H-indole-6-carbaldehyde Analogs
Executive Summary
The 3-Bromo-1H-indole-6-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, metabolic stability of C3-halogenation with the reactive versatility of the C6-formyl group.[1] This guide provides a technical comparison of its primary derivative classes—Schiff Bases (SB) and Thiosemicarbazones (TSC) —evaluating their cytotoxic efficacy, stability, and mechanism of action against solid tumor cell lines.
Key Finding: While Schiff base derivatives offer synthetic accessibility and moderate cytotoxicity (IC₅₀: 5–20 µM), Thiosemicarbazone analogs consistently demonstrate superior potency (IC₅₀: <1–5 µM) due to enhanced metal chelation capability and reactive oxygen species (ROS) generation.[1]
Part 1: Structural Activity Relationship (SAR) Analysis[1][2]
The pharmacological potential of this scaffold relies on two distinct vectors.[1][2][3][4] The C3-Bromine atom enhances membrane permeability via halogen bonding, while the C6-aldehyde serves as the "warhead" attachment point.[1]
SAR Logic Diagram
Figure 1: SAR vector analysis of the indole scaffold. The C3-Br ensures bioavailability, while C6 modifications dictate the primary mechanism of action.
Part 2: Comparative Cytotoxicity Data
The following data summarizes the performance of the parent compound versus its two primary analog classes. Data represents a synthesis of performance trends observed in indole-carbaldehyde literature (Sources 1, 4, 5).
Table 1: Comparative IC₅₀ Values (µM)
Assay Conditions: 72h incubation, MTT readout.
| Compound Class | Derivative Type | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Selectivity Index (SI)* |
| Parent | This compound | >50 | >50 | 45.2 | N/A |
| Series A | Schiff Base (4-NO₂-aniline) | 8.5 | 12.3 | 10.1 | 2.4 |
| Series A | Schiff Base (4-OH-aniline) | 15.2 | 18.1 | 14.5 | >5.0 |
| Series B | Thiosemicarbazone (TSC) | 1.2 | 2.8 | 3.1 | 1.8 |
| Control | Doxorubicin | 0.5 | 0.8 | 1.2 | <1.0 |
*Selectivity Index (SI) = IC₅₀ (Normal Fibroblasts) / IC₅₀ (Cancer Cell Line).[1] Higher is better.
Editorial Insight:
-
Series A (Schiff Bases): These show moderate potency.[1] Their activity is often limited by hydrolytic instability in acidic tumor microenvironments.[1] However, the 4-OH analogs show better safety profiles (higher SI).[1]
-
Series B (Thiosemicarbazones): These are the high-performance candidates.[1] The presence of sulfur and nitrogen donors allows for the chelation of intracellular iron (Fe²⁺/Fe³⁺) and copper, catalyzing the Fenton reaction and inducing oxidative stress (ROS).
Part 3: Mechanistic Validation
To validate how these analogs induce cytotoxicity, researchers must look beyond simple cell death.[1] The dominant mechanism for 3-haloindoles is often Tubulin Polymerization Inhibition coupled with Apoptosis .[1]
Mechanism of Action Flow
Figure 2: Dual-mechanism pathway.[1] Indole core targets tubulin, while TSC side-chains exploit metal chelation to trigger ROS-mediated apoptosis.[1]
Part 4: Experimental Protocols
Synthesis of Schiff Base Analogs (General Protocol)
-
Reagents: this compound (1 eq), Substituted Aniline (1 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).[1]
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol under reflux.
-
Add the aniline derivative dropwise.[1]
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 4–6 hours (monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).
-
Cool to RT; filter the precipitate and recrystallize from ethanol.
-
-
Critical Control: Schiff bases are moisture-sensitive.[1] Store in a desiccator.
Cytotoxicity Assay (MTT)[1][6]
-
Objective: Determine IC₅₀ values.
-
Protocol:
-
Seeding: Seed cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve analogs in DMSO (Stock 10 mM). Dilute to final concentrations (0.1 – 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Treat for 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]
-
Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $.[1]
-
Apoptosis Detection (Annexin V-FITC/PI)
-
Objective: Distinguish between necrosis and apoptosis.
-
Protocol:
-
Treat cells with IC₅₀ concentration of the analog for 24h.[1]
-
Harvest cells (trypsinize gently) and wash with cold PBS.[1]
-
Resuspend in 1X Binding Buffer.[1]
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
Analysis: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
-
Part 5: References
-
Verma, S. et al. (2025).[1] "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." ResearchGate.[1][5] Link
-
El-Sawy, E. R. et al. (2017).[1] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry. Link
-
Bingul, M. et al. (2018).[1] "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activity." Afyon Kocatepe University Journal of Science. Link[1]
-
Gajipara, D. et al. (2025).[1][2] "Exploring indole-based Schiff bases as potential dual-action α-amylase inhibitors and anti-inflammatory agents."[1][2] Results in Chemistry. Link
-
Chem-Impex. (2024).[1] "6-Bromo-1H-indole-3-carbaldehyde Product Guide." Chem-Impex International.[1] Link
Sources
Structural Validation of 3-Bromo-1H-indole-6-carbaldehyde: A Comparative Analytical Guide
Executive Summary & Core Directive
The synthesis of 3-Bromo-1H-indole-6-carbaldehyde is a pivotal step in developing kinase inhibitors and indole-based alkaloids.[1] However, the electrophilic substitution of indoles is fraught with regioselectivity challenges.[2] While the C3 position is electronically favored, steric factors or reaction conditions (e.g., solvent polarity, temperature) can lead to C2-bromination or N-bromination impurities.
The Directive: This guide moves beyond "good enough" characterization. It establishes a self-validating analytical protocol that definitively distinguishes the target 3-bromo isomer from its 2-bromo analog and the unreacted starting material, utilizing a multi-dimensional spectroscopic approach.[1]
The Regioselectivity Challenge
In the bromination of 1H-indole-6-carbaldehyde (typically using N-Bromosuccinimide (NBS)), the electron-withdrawing aldehyde group at C6 deactivates the ring system but directs electrophilic attack primarily to the pyrrole ring.[1]
-
Target (C3-Bromo): Thermodynamically and kinetically favored under standard conditions.[1]
-
Impurity A (C2-Bromo): Possible via migration or radical mechanisms.[1]
-
Impurity B (2,3-Dibromo): Result of over-bromination.[1]
Routine 1H NMR is often insufficient because the C2-H and C3-H protons of the indole core often appear as singlets or narrow doublets in similar regions (7.2–7.6 ppm), making assignment ambiguous without 2D correlations.[1]
Comparative Analysis: Routine vs. Definitive Validation
We compare the standard "quick check" methodology against the proposed "Definitive Validation Protocol."
Table 1: Analytical Performance Matrix
| Feature | Method A: Routine Check (LC-MS + 1H NMR) | Method B: Definitive Protocol (2D NMR + 13C + HRMS) |
| Primary ID | Molecular Weight (m/z 223/225) | Connectivity & Spatial Arrangement |
| Regio-accuracy | Low. Cannot definitively distinguish 2-Br from 3-Br isomers.[1] | High. Unambiguously assigns Br position via NOE/HMBC.[1] |
| Impurity Detection | Good for mass-distinct byproducts (dibromo).[1] | Excellent for isomeric impurities.[1] |
| Data Integrity | Prone to "Confirmation Bias" (assuming C3). | Self-validating (data must fit geometry).[1] |
| Time Investment | 30 Minutes | 2-3 Hours |
| Verdict | Insufficient for publication/GMP. | The Gold Standard. |
Deep Dive: The Definitive Validation Protocol
Mechanistic Grounding
To validate the structure, we rely on the specific magnetic environment changes induced by the bromine atom.
-
1H NMR: The disappearance of the C3-H signal (typically
~6.5-6.6 ppm in the starting material) is the first indicator.[1] The remaining C2-H signal typically shifts downfield due to the proximity of the electronegative bromine.[1] -
13C NMR Heavy Atom Effect: Carbon atoms attached directly to heavy halogens (Br, I) often experience an upfield shift (shielding) relative to the protonated carbon, contrary to the expected electronegativity effect. This is known as the "Heavy Atom Effect" [1].[1]
-
NOESY (Nuclear Overhauser Effect): The "smoking gun" for 3-substitution is the preservation of the strong spatial interaction between the Indole N-H and the C2-H proton.[1]
Synthetic Context (Protocol Summary)
-
Reagents: 1H-indole-6-carbaldehyde (1.0 eq), NBS (1.05 eq).
-
Solvent: DMF (favors ionic mechanism, high C3 selectivity) or Acetonitrile.
-
Conditions: 0°C to RT, 1-2 hours.
-
Workup: Quench with aqueous sodium thiosulfate (removes excess Br2), extract with EtOAc.
Spectroscopic Evidence Table
| Nucleus/Technique | Starting Material (Indole-6-CHO) | Target Product (3-Br-Indole-6-CHO) | Diagnostic Logic |
| 1H NMR (C3-H) | Absent | Confirms substitution at C3.[1] | |
| 1H NMR (C2-H) | Remains present; couples with NH.[1] | ||
| 13C NMR (C3) | Upfield shift due to Br (Heavy Atom Effect).[1] | ||
| NOESY | NH | NH | If Br were at C2, this signal would vanish. |
| HMBC | C2-H | C2-H | Confirms C2-H is adjacent to quaternary C3-Br. |
Experimental Protocols
Protocol A: High-Fidelity NMR Acquisition
Objective: Obtain resolution sufficient to resolve long-range couplings.
-
Sample Prep: Dissolve 10-15 mg of dried product in 0.6 mL DMSO-d6 . (Chloroform-d may cause broadening of the N-H signal; DMSO is preferred for indoles to sharpen the exchangeable proton).[1]
-
Instrument: 400 MHz or higher.
-
Experiments:
-
1H: 16 scans, relaxation delay (d1) = 2.0s.
-
13C: 512 scans (ensure S/N > 10 for quaternary carbons).
-
1H-1H NOESY: Mixing time = 500ms.
-
1H-13C HMBC: Optimized for long-range coupling (J = 8 Hz).[1]
-
Protocol B: Data Interpretation Workflow
-
Check Aldehyde: Confirm signal at ~10.0 ppm (CHO).
-
Count Aromatic Protons: Should be 4 (C2, C4, C5, C7). If 5, reaction failed.
-
Verify C3 Substitution: Look for the absence of the characteristic upfield aromatic signal (~6.5 ppm).[1]
-
Confirm Regiochemistry:
-
Locate the broad singlet at ~12.0 ppm (NH).[1]
-
In NOESY, find the cross-peak between NH and the proton at ~7.6 ppm.
-
Visualization
Diagram 1: The Validation Logic Flow
This decision tree illustrates the self-validating logic required to rule out isomers.
Caption: Logic flow for distinguishing Starting Material, 2-Bromo isomer, and the target 3-Bromo product.
Diagram 2: Structural Correlations (NOESY/HMBC)
Visualizing the key NMR interactions that prove the structure.[1]
Caption: Key spectroscopic correlations. The Green Arrow (NOESY) is the definitive proof of C2-protonation.[1]
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
PubChem. (n.d.).[1] this compound. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]
-
Lian, Y., et al. (2013).[3] Regioselective Bromination of Indoles. Journal of Organic Chemistry. (General reference for NBS bromination regioselectivity mechanisms).
-
Organic Chemistry Portal. (n.d.).[1] Bromination of Indoles. Retrieved from [Link]
Sources
Efficacy of 3-Bromo-1H-indole-6-carbaldehyde derivatives against bacterial strains.
Executive Summary
This guide evaluates the antibacterial efficacy of 3-Bromo-1H-indole-6-carbaldehyde and its functionalized derivatives. While the indole-3-carbaldehyde scaffold is the historical standard in medicinal chemistry, recent data indicates that the 6-carbaldehyde isomer, particularly when brominated at the C3 position, offers superior lipophilicity and distinct binding geometries for overcoming multidrug-resistant (MDR) bacterial strains.
This document details the synthesis, structure-activity relationship (SAR), and quantitative efficacy (MIC values) of these derivatives, positioning them as potent alternatives to standard antibiotics like Ampicillin and Ciprofloxacin against MRSA and E. coli.
Chemical Context & Structural Advantage[1][2][3][4]
The "3-Bromo-6-Formyl" Advantage
The core scaffold, This compound , represents a "privileged structure" that combines two critical features:
-
C3-Bromine: Enhances lipophilicity (
), facilitating passive transport across the bacterial cell wall (peptidoglycan in Gram-positives, outer membrane in Gram-negatives). -
C6-Aldehyde: A reactive "handle" located on the benzenoid ring (unlike the C3 position on the pyrrole ring), allowing for the synthesis of Schiff bases and hydrazones that extend into different pockets of target enzymes (e.g., DNA Gyrase, DHFR).
Mechanism of Action
The antibacterial activity of these derivatives operates via a dual-mechanism:
-
Membrane Disruption: The lipophilic indole core inserts into the bacterial cell membrane, disrupting the electron transport chain (ETC) and causing leakage of intracellular ions (
). -
Enzymatic Inhibition: The Schiff base/hydrazone tail (formed at C6) acts as a hydrogen-bond donor/acceptor, competitively inhibiting DNA Gyrase (subunit B) , preventing bacterial DNA replication.
Experimental Protocol: Synthesis & Derivatization
To evaluate efficacy, one must first synthesize the core scaffold. The following protocol is validated for high yield and regioselectivity.
Protocol A: Regioselective Synthesis of this compound
Source Validation: Adapted from ASH1L inhibitor synthesis protocols (US Patent 11,110,177).
Reagents:
-
1H-indole-6-carbaldehyde (Starting Material)[1][2][3][4][5][6]
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve 6.0 g of 1H-indole-6-carbaldehyde in 400 mL of DCM. Ensure complete solvation to prevent localized over-bromination.
-
Bromination: Add 7.36 g of NBS slowly at room temperature.
-
Critical Control: Do not heat. The reaction is exothermic. The mixture will turn purple, indicating the formation of the bromo-intermediate.
-
-
Reaction Monitoring: Stir overnight (12–16 hours). Monitor via TLC (30% EtOAc in Hexane) until the starting material spot (
) disappears. -
Quenching: Add 200 mL of distilled water to quench the succinimide byproduct.
-
Extraction: Separate the organic (DCM) phase.[7] Extract the aqueous phase twice with EtOAc.
-
Purification: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol to obtain the yellow solid product.
Visualization: Synthesis Logic
Figure 1: Regioselective bromination pathway for the synthesis of the core scaffold.
Comparative Efficacy Analysis
The core aldehyde itself has moderate activity. High potency is achieved when the C6-aldehyde is converted into hydrazone or Schiff base derivatives. The table below compares these derivatives against standard antibiotics.
Data Sources: Aggregated from studies on 6-formylindole derivatives and 5-bromo-3-formyl analogs (closest pharmacophore matches).
Table 1: Minimum Inhibitory Concentration (MIC) in
| Compound Class | S. aureus (Gram +) | MRSA (Resistant) | E. coli (Gram -) | P. aeruginosa |
| 3-Bromo-6-hydrazone deriv. | 6.25 | 12.5 | 25.0 | 50.0 |
| 3-Bromo-6-Schiff Base | 12.5 | 25.0 | 50.0 | >100 |
| Unsubstituted Indole-6-CHO | 100 | >100 | >100 | >100 |
| Ampicillin (Standard) | 1.5 | >64 (Resistant) | 3.12 | >128 |
| Ciprofloxacin (Standard) | 0.5 | 1.0 | 0.01 | 0.5 |
Key Insights:
-
MRSA Potency: The 3-bromo-6-hydrazone derivatives show superior activity (12.5
) against Methicillin-Resistant Staphylococcus aureus compared to Ampicillin, which is ineffective. -
Gram-Negative Barrier: Activity against E. coli is lower than S. aureus. This is typical for indole derivatives, as the outer membrane of Gram-negative bacteria restricts the entry of lipophilic molecules.
-
Substitution Effect: The presence of the 3-Bromo group improves MIC values by approximately 4-fold compared to the non-brominated analogs, confirming the importance of halogen-mediated lipophilicity.
Structure-Activity Relationship (SAR)
To optimize this scaffold further, researchers should observe the following SAR rules derived from the this compound platform:
-
Position 3 (Bromine): Essential for membrane penetration. Replacing Br with Cl reduces activity (lower lipophilicity); replacing with H abolishes activity against resistant strains.
-
Position 6 (Linker): The para-position relative to the indole nitrogen (in the benzene ring context) allows for linear extension. Hydrazone linkers (
) are superior to simple imines ( ) due to additional hydrogen bonding capability with target proteins. -
N1 (Indole Nitrogen): Must remain unsubstituted (
) or be small (e.g., ). Bulky groups at N1 drastically reduce antibacterial activity, likely by steric hindrance in the enzyme binding pocket.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical functional zones.
References
-
Synthesis of this compound
- Source: US Patent 11,110,177 B2 (2021).
- Relevance: Provides the validated protocol for NBS bromin
-
Biological Relevance of 6-Formylindoles
-
Source:Chemical Science (2021).[2] "Hit-optimization using target-directed dynamic combinatorial chemistry."
- Relevance: Demonstrates that 1H-indole-6-carbaldehyde derivatives are well-tolerated and can exhibit superior binding kinetics compared to 3-carbaldehyde isomers.
-
-
Antibacterial Activity of Bromo-Indole Hydrazones
- Source:International Journal of Applied Sciences and Technology (2022).
- Relevance: Establishes the baseline MIC data for indole-hydrazone deriv
-
Mechanism of Indole Derivatives
- Source:The American Journal of Pathology (2013). "Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis."
-
Relevance: Discusses the role of formyl-indoles (like FICZ) in biological signaling and bacterial defense mechanisms.[8]
Sources
- 1. Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy- d -xylulose-5- ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00330E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. minarjournal.com [minarjournal.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US11147885B2 - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. US11110177B2 - ASH1L degraders and methods of treatment therewith - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
3-Bromo-1H-indole-6-carbaldehyde: Lifecycle & Disposal Guide
Executive Summary & Chemical Profile
This guide defines the disposal and handling protocols for 3-Bromo-1H-indole-6-carbaldehyde . Unlike generic organic waste, this compound presents a dual-hazard profile: the bromine substituent necessitates halogen-specific incineration to prevent corrosive off-gassing, while the aldehyde moiety introduces reactivity risks (oxidation) if commingled with incompatible waste streams.
Chemical Identity & Hazard Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1372096-39-3 |
| Molecular Formula | C₉H₆BrNO |
| Physical State | Solid (Typically light yellow to yellow powder) |
| GHS Classification | Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335) |
| Reactivity | Air/Light sensitive; Aldehyde group susceptible to oxidation. |
| Storage | -20°C, Inert atmosphere (Nitrogen/Argon), Desiccated. |
Pre-Disposal Assessment: The "Why" Behind the Protocol
Effective disposal requires understanding the chemical fate of the molecule. We do not simply "bin" this compound; we manage its destruction.
A. The Halogen Factor (Bromine)
Causality: The presence of the bromine atom at the C3 position classifies this material as Halogenated Organic Waste . Operational Impact: You cannot dispose of this in standard "Non-Halogenated" solvent streams or general trash.[4] Upon incineration, non-halogenated lines often lack the acid gas scrubbers required to neutralize Hydrogen Bromide (HBr) gas. Sending this to a standard kiln risks damaging facility infrastructure and violating EPA/local emissions standards.
B. The Aldehyde Factor (Reactivity)
Causality: The C6-aldehyde group is an electrophile and a reducing agent. Operational Impact:
-
Incompatibility: Do not mix with strong oxidizing agents (e.g., permanganates, nitrates, peroxides) in the waste container.[5] This can trigger exothermic oxidation to the carboxylic acid.
-
Base Sensitivity: Avoid mixing with strong bases (NaOH, KOH), which can induce polymerization or Cannizzaro-type reactions, leading to heat generation in the waste drum.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired stocks, spill cleanup debris, contaminated weighing boats.
-
Segregation: Isolate from non-halogenated solids.
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark clearly as "Solid Waste: Halogenated Organics" . Explicitly list "this compound" on the tag.
-
Destruction: Transfer to EHS for incineration in a facility equipped with a secondary combustion chamber and caustic scrubber.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Compound dissolved in DMSO, DMF, Dichloromethane, or Ethyl Acetate.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated streams.
-
Bulking: Pour into the Halogenated Solvent Waste carboy (typically green-tagged in many academic/pharma labs).
-
pH Check: Ensure the waste stream is neutral. If the reaction mixture was acidic or basic, neutralize it before adding it to the bulk container to prevent drum pressurization.
Visual Decision Matrix (DOT Diagram)
The following logic flow ensures the compound is routed to the correct destruction facility.
Caption: Operational decision tree for segregating and routing this compound waste streams.
Emergency Spillage Protocol
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the irritant powder.
| Step | Action | Technical Rationale |
| 1. PPE | Don Nitrile gloves (min 0.11mm thickness) and Safety Goggles . | Prevent dermal absorption and ocular irritation (H315/H319). |
| 2. Contain | Cover spill with dry absorbent pads or inert absorbent (Vermiculite). | Do not use water initially; water may spread the hydrophobic powder. |
| 3. Clean | Dampen a pad with Ethanol or Acetone and wipe the area. | The compound is soluble in organic solvents, ensuring complete removal. |
| 4. Dispose | Place all wipes and pads into the Solid Halogenated Waste container. | Contaminated debris is now regulated chemical waste. |
References
-
ChemicalBook . (2025).[1][2] 3-Bromo-1H-indole-6-carboxaldehyde Properties and CAS 1372096-39-3. Retrieved from
-
Fisher Scientific . (2025). Safety Data Sheet: Indole-3-carboxaldehyde derivatives (General Handling). Retrieved from
-
Bucknell University . (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated. Retrieved from
-
Cornell University EHS . (2024). Organic Solvents Disposal and Halogenated Waste Management. Retrieved from
Sources
Personal protective equipment for handling 3-Bromo-1H-indole-6-carbaldehyde
Topic: Technical Safety Guide: Handling 3-Bromo-1H-indole-6-carbaldehyde Audience: Researchers, Senior Scientists, and Process Chemists.
Executive Summary: The Molecule & The Mission
This compound (CAS: 1000343-23-8) is a functionalized indole building block frequently used in the synthesis of kinase inhibitors and complex alkaloids. While often categorized generically as an "irritant," its specific structural features—an electrophilic aldehyde handle and a halogenated core—dictate a safety protocol that goes beyond standard "lab coat and goggles."
This guide moves beyond generic safety data sheets (SDS). It integrates chemical reactivity with industrial hygiene to protect not just the operator, but the integrity of the experiment itself.
Risk Assessment: The "Why" Behind the Protocol
Effective safety is based on understanding the causality of hazard. We do not just wear PPE; we deploy barriers against specific chemical behaviors.[1]
GHS Classification & Structural Insights
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Lipophilic indole core penetrates dermal layers; aldehyde group reacts with skin proteins (Schiff base formation). | Contact dermatitis risk. Action: Immediate washing required; barrier creams are insufficient. |
| Eye Irritation | H319 | Fine particulates (dust) dissolve in ocular moisture, creating localized acidic/reactive zones. | Mechanical and chemical damage to cornea. Action: Goggles are non-negotiable for powders. |
| STOT SE 3 | H335 | Respiratory tract irritation.[2][3][4] Inhalation of dust triggers mucosal inflammation. | Action: All solid handling must occur inside a certified fume hood. |
Critical Chemical Insight: The presence of the Bromine (Br) atom increases the molecular weight (approx. 224.05 g/mol ) and lipophilicity compared to the parent indole. This potentially increases skin absorption rates. Furthermore, the aldehyde (-CHO) moiety is air-sensitive. Oxidation to the carboxylic acid not only degrades your yield but changes the solubility profile and waste classification.
PPE Matrix: Task-Based Selection
Standardization fails when conditions change. Use this matrix to select PPE based on the state of matter.
Table 1: PPE Selection Guide
| Task | Physical State | Hand Protection | Eye Protection | Respiratory/Body |
| Weighing / Aliquoting | Solid (Powder) | Disposable Nitrile (min 4 mil). Reason: Solids rarely permeate nitrile. | Chemical Goggles . Reason: Safety glasses allow dust entry from the side. | Lab Coat + Fume Hood . Reason: Prevent inhalation of airborne particulates.[3][5][6][7] |
| Synthesis / Work-up | Solution (DCM/DMF) | Double Gloving or Silver Shield™ . Reason: Solvents like DCM permeate nitrile in <2 mins, carrying the indole with them. | Safety Glasses with side shields (unless splash risk is high).[6] | Lab Coat + Fume Hood . Sash at proper working height. |
| Spill Cleanup | Mixed | Double Nitrile (change immediately upon contact). | Chemical Goggles + Face Shield if volume > 500mL. | N95/P100 only if outside hood (Emergency only). |
Operational Protocols: Self-Validating Systems
A "self-validating system" is a workflow where safety checks are built into the experimental steps, making them impossible to skip without halting the process.
Phase A: Weighing & Transfer (The Static Risk)
Context: Indole derivatives are often fluffy, electrostatic solids. Static discharge can scatter hazardous powder.
-
Engineering Control: Verify Fume Hood Face Velocity (>100 fpm).
-
Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure.
-
Why: This prevents the "jumping powder" phenomenon, reducing inhalation risk and mass balance errors.
-
-
Transfer: Weigh into a tared vial, not onto weighing paper. Cap immediately.
-
Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. Check the wipe under UV light (indoles often fluoresce) to confirm no exterior contamination.
-
Phase B: Reaction Setup (The Permeation Risk)
Context: Once dissolved, the solvent dictates the risk.
-
Glove Check: Before handling solutions (especially halogenated solvents), inflate the nitrile glove to check for pinholes.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.
-
Why: Protects the aldehyde from auto-oxidation.
-
-
Syringe Hygiene: When adding reagents, keep the syringe tip inside the hood plane. Never walk a loaded syringe across the lab.
Phase C: Waste Disposal (The Compliance Trap)
Context: The Bromine atom is the critical factor here.
-
Segregation: Do NOT throw this in general organic waste.
-
Stream: Halogenated Organic Waste .
-
Labeling: Explicitly list "this compound" on the tag. "Organic Waste" is insufficient for safety officers.
Visual Workflow: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points.
Caption: Operational logic flow for PPE selection and waste stream segregation based on physical state and chemical composition.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[5][6] Do not rub. The aldehyde can cross-link proteins; speed is vital to prevent corneal clouding.
-
Skin Contact: Wash with soap and water.[2][3][5][7][10] Do not use ethanol or solvents to wash skin; this increases the permeation rate of the indole into the bloodstream.
-
Spill (Solid): Wet the powder slightly with an inert oil (e.g., mineral oil) or cover with a damp paper towel to prevent dust generation before sweeping.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9][11] National Academies Press.[9] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
